Bis(trifluoromethyl)disulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
trifluoro-(trifluoromethyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFFOXAQVRUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)SSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073172 | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-64-5 | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trifluoromethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Pivotal Reagent in Modern Chemistry
An In-depth Technical Guide to Bis(trifluoromethyl)disulfide
This compound, systematically named trifluoro-(trifluoromethyldisulfanyl)methane and commonly abbreviated as TFD or (CF₃S)₂, is a fluorinated organosulfur compound with the chemical formula C₂F₆S₂.[1][2] Historically, it was investigated for industrial applications, including as an agricultural fumigant and as an intermediate in the synthesis of triflic acid.[1][3][4] However, its high volatility and extreme toxicity presented significant handling challenges.[1]
The contemporary significance of this compound lies in its role as a premier reagent for introducing the trifluoromethylthio (-SCF₃) group into organic molecules—a process known as trifluoromethylthiolation. The -SCF₃ moiety is of immense interest to researchers in drug discovery and materials science due to its unique combination of properties. It possesses strong electron-withdrawing capabilities and high lipophilicity, as quantified by a Hansch lipophilicity parameter (π) of 1.44.[5] These characteristics can dramatically improve a molecule's cell membrane permeability, enhance its chemical and metabolic stability, and ultimately increase the potency and bioavailability of drug candidates.[5][6][7] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, handling protocols, and applications of this compound for professionals in the chemical sciences.
Core Physical and Spectroscopic Properties
This compound is a volatile, colorless liquid under standard conditions.[1][8] Its high volatility, underscored by a low boiling point, is a critical factor in its handling and storage requirements.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂F₆S₂ | [1][8][9] |
| Molar Mass | 202.14 g/mol | [1][2][10] |
| Appearance | Colorless Liquid | [1][8] |
| Boiling Point | 34-35 °C (at 760 mmHg) | [1][8][9][11] |
| Density | ~1.653 g/cm³ | [8][12][13] |
| CAS Number | 372-64-5 | [1][2][9] |
| IUPAC Name | trifluoro-(trifluoromethyldisulfanyl)methane | [2] |
Molecular Structure and Spectroscopic Data
Gas electron diffraction studies have provided precise measurements of the molecule's geometry. The structure is characterized by a C-S-S-C dihedral angle of approximately 104.4°.[14] The S-S bond length is 2.030 Å, the C-S bond is 1.835 Å, and the C-F bond is 1.333 Å.[14] The CF₃ groups are in a staggered conformation.[14]
Spectroscopic analysis is essential for its characterization. The mass spectrum under electron ionization shows a molecular ion peak corresponding to its molar mass.[15] ¹⁹F NMR spectroscopy is also a key analytical tool for monitoring reactions involving this reagent.[2]
Synthesis, Handling, and Safety
The extreme toxicity of this compound necessitates meticulous handling protocols and has driven the development of safer synthesis and utilization methods.
Classical Synthesis Routes
Traditional methods for preparing this compound involve the reaction of reagents like perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1] These routes are effective but utilize hazardous starting materials, further complicating the safety profile of the overall process.
Modern Approach: Ex-Situ Generation for Enhanced Safety
Given the compound's volatility and toxicity, modern protocols have shifted towards ex-situ generation, where the reagent is produced in a separate, connected vessel immediately prior to its use.[5][6] This "generate-and-use" strategy minimizes direct handling and storage of the toxic disulfide.
A widely adopted method involves a two-chamber reactor system. In the first chamber, the commercially available and stable Langlois reagent (sodium trifluoromethanesulfinate) is treated with an activator system, such as triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS), to generate gaseous this compound.[6] This gas is then swept by an inert carrier gas into the second chamber containing the substrate for the trifluoromethylthiolation reaction. This approach decouples the hazardous reagent generation from the primary reaction, enhancing operational safety and control.[6]
Caption: Ex-situ generation workflow in a two-chamber reactor.
Critical Safety and Handling Protocols
This compound is classified as an extremely toxic gas and a powerful pulmonary agent that can cause severe, life-threatening pulmonary edema upon inhalation.[1][3] All manipulations must be conducted with extreme caution.
-
Engineering Controls : Work must be performed exclusively within a certified chemical fume hood with a high air exchange rate to prevent vapor accumulation.[12][16]
-
Personal Protective Equipment (PPE) : A full-face respirator is recommended if exposure limits are at risk of being exceeded.[12] Wear fire-resistant and impervious clothing, along with appropriate chemical-resistant gloves (inspected before each use).[12] Tightly fitting safety goggles are mandatory.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[12] Cylinders should be securely chained.[16]
-
Incompatible Materials : Mixtures with chlorine mono- or tri-fluorides are explosive.[8] Avoid strong oxidizing agents.[17]
-
Spill Response : Evacuate the area immediately. Wear a self-contained breathing apparatus for spill cleanup.[8] Adsorbed material should be disposed of promptly according to regulations.[12]
Fundamental Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its disulfide bridge, which can be cleaved to generate electrophilic, nucleophilic, or radical trifluoromethylthiolating species.
Caption: Three primary modes of reactivity for CF₃SSCF₃.
Electrophilic Trifluoromethylthiolation
In the presence of a Lewis acid or under certain catalytic conditions, this compound can act as a source of an electrophilic "CF₃S⁺" equivalent. This is particularly useful for the trifluoromethylthiolation of electron-rich substrates like indoles. For instance, the reaction with N-benzylindole can be promoted by catalytic iodine.[6]
Nucleophilic Trifluoromethylthiolation
The S-S bond can be reductively cleaved to generate the trifluoromethanethiolate anion (CF₃S⁻), a potent nucleophile. A common method involves reacting this compound with tetrakis(dimethylamino)ethylene (TDAE) to form a stable trifluoromethanethiolate salt.[6] This salt can then be used in standard nucleophilic substitution reactions, for example, with alkyl halides like 4-bromobenzyl bromide to yield the corresponding trifluoromethyl thioether.[6]
Radical Trifluoromethylthiolation
Homolytic cleavage of the S-S bond, often initiated by heat, light, or a radical initiator, produces the trifluoromethylthio radical (CF₃S•).[18] This radical can participate in various addition and substitution reactions. A notable application is the radical trifluoromethylthiolation of alkanes, such as cyclooctane, which can be achieved using silver carbonate (Ag₂CO₃) and potassium persulfate (K₂S₂O₈) as oxidants to facilitate the radical process.[6]
Transition Metal-Catalyzed Cross-Coupling
A significant breakthrough for drug development professionals is the use of this compound in metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions, in particular, have proven highly effective for forming C(sp²)-S-CF₃ bonds. Aryl boronic acids can be coupled with ex-situ generated this compound in the presence of a copper catalyst, such as copper(II) acetate, to produce a wide range of aryl trifluoromethyl sulfides in good to excellent yields.[6] This method is compatible with various functional groups and has been applied to the synthesis of pharmaceutically relevant molecules.[6]
Toxicological Profile: A Critical Consideration
The primary hazard associated with this compound is its acute toxicity upon inhalation.[1]
-
Mechanism of Toxicity : It is a potent pulmonary agent that causes severe damage to lung tissue, leading to the development of pulmonary edema (fluid accumulation in the lungs) and significant inflammation.[1][3]
-
Exposure Studies : Animal studies have confirmed its profound pulmonary toxicity. Research on rats demonstrated that even a brief 10-minute whole-body exposure can be fatal.[3] Furthermore, physical exertion following exposure was shown to significantly potentiate the toxic effects, increasing the severity of pulmonary edema and the mortality rate.[3]
-
Systemic Exposure : While the lungs are the primary target, there is evidence that the compound can penetrate lung tissue and enter the bloodstream. In vitro studies suggest it binds irreversibly to blood components, which may explain why unbound compound is not detected in the blood of exposed animals.[19]
Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation
This protocol describes the ex-situ generation of this compound and its subsequent use in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, adapted from methodologies reported in the literature.[6]
Objective : To synthesize 4-(trifluoromethylthio)biphenyl from 4-biphenylboronic acid.
Materials :
-
Chamber A (Gas Generation) :
-
Langlois Reagent (CF₃SO₂Na)
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
-
Chamber B (Reaction) :
-
4-Biphenylboronic acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Equipment :
-
Two-chamber glass reactor
-
Magnetic stirrers and stir bars
-
Inert gas supply (Nitrogen or Argon) with flow controller
-
Heating mantles or oil baths
-
Step-by-Step Procedure :
-
Reactor Setup : Assemble a dry two-chamber reactor under an inert atmosphere. Chamber A is the gas-generation flask, and Chamber B is the reaction flask. Connect the two chambers with a gas-transfer tube.
-
Chamber B Preparation : To Chamber B, add 4-biphenylboronic acid (e.g., 0.5 mmol), Cu(OAc)₂ (e.g., 0.05 mmol, 10 mol%), and K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous DMSO (e.g., 2.0 mL) via syringe.
-
Chamber A Preparation : In a separate flask under an inert atmosphere, add Langlois Reagent (e.g., 1.0 mmol, 2.0 equiv) and PPh₃ (e.g., 1.0 mmol, 2.0 equiv). Add anhydrous MeCN (e.g., 3.0 mL). Cool the mixture to 0 °C in an ice bath.
-
Initiation of Gas Generation : Slowly add a solution of NBS (e.g., 1.0 mmol, 2.0 equiv) in anhydrous MeCN to Chamber A at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40 °C.
-
Gas Transfer and Reaction : Begin a slow, steady flow of inert gas through Chamber A to carry the generated CF₃SSCF₃ gas into the stirred mixture in Chamber B. Simultaneously, heat the reaction mixture in Chamber B to 100 °C.
-
Reaction Monitoring : Continue the gas transfer and reaction for the prescribed time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots from Chamber B and analyzing by TLC or LC-MS.
-
Workup and Purification : After the reaction is complete, cool the mixture in Chamber B to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Isolation : Purify the crude product by silica gel column chromatography to isolate the pure 4-(trifluoromethylthio)biphenyl.
Causality and Rationale :
-
The ex-situ setup is chosen to avoid handling the toxic and volatile CF₃SSCF₃ directly.[6]
-
Copper(II) acetate is an effective catalyst for activating the disulfide and facilitating the cross-coupling with the boronic acid.[6]
-
Anhydrous solvents are critical as moisture can interfere with both the gas generation and the cross-coupling reaction.
-
The use of a base (K₂CO₃) is standard in boronic acid cross-coupling reactions to facilitate the transmetalation step.
Conclusion
This compound has evolved from a hazardous industrial chemical into an indispensable tool for synthetic chemists. Its ability to serve as a versatile source for electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions makes it highly valuable. While its extreme toxicity demands rigorous safety protocols, the development of safer ex-situ generation methods has significantly broadened its accessibility and applicability. For researchers in drug development and materials science, mastering the chemistry of this compound opens a direct pathway to novel molecular architectures with enhanced stability, lipophilicity, and biological activity, ensuring its continued importance in the landscape of modern chemical synthesis.
References
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An In-Depth Technical Guide to Bis(trifluoromethyl)disulfide (CAS 372-64-5): A Keystone Reagent for Modern Drug Discovery
This guide provides an in-depth exploration of Bis(trifluoromethyl)disulfide (CF₃SSCF₃), a pivotal reagent in contemporary chemical synthesis. We will move beyond a surface-level overview to dissect its core chemical principles, strategic applications, and the critical safety protocols required for its effective use. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique properties of the trifluoromethylthio (-SCF₃) group in molecular design.
The Strategic Importance of the Trifluoromethylthio (-SCF₃) Moiety
The trifluoromethylthio (-SCF₃) group has become a highly sought-after functional group in the design of pharmaceuticals and agrochemicals.[1][2] Its value stems from a unique combination of physicochemical properties that can profoundly enhance the performance of a parent molecule.[1][3]
-
High Lipophilicity: The -SCF₃ group is strongly lipophilic, with a Hansch parameter (π) of 1.44.[1] This property can significantly improve a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][4]
-
Metabolic Stability: The robust carbon-fluorine bonds and the oxidized state of the sulfur atom render the -SCF₃ group highly resistant to metabolic degradation. This can prolong the half-life of a drug candidate, leading to an improved pharmacokinetic profile.[1]
-
Strong Electron-Withdrawing Nature: As a potent electron-withdrawing group, the -SCF₃ moiety can modulate the pKa of nearby functional groups and alter the electronic properties of aromatic systems. This allows for the fine-tuning of a molecule's binding affinity and reactivity.[1][2]
The strategic introduction of this group can transform a lead compound by enhancing its potency, selectivity, and overall drug-like properties.[1][4][5] Consequently, the development of reliable reagents and methods for trifluoromethylthiolation is a central focus of modern organic synthesis.[1]
Caption: Influence of -SCF₃ group properties on drug design parameters.
Physicochemical and Spectroscopic Profile
This compound is a volatile, colorless liquid.[6][7] Its unique structure and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 372-64-5 | [1][6] |
| Molecular Formula | C₂F₆S₂ | [6][7][8] |
| Molecular Weight | 202.14 g/mol | [1][6][9] |
| Boiling Point | 34-35 °C | [6][10][11][12] |
| Density | ~1.51 - 1.653 g/mL | [7][10][11] |
| Appearance | Colorless Liquid | [7] |
| Vapor Pressure | 537.9 mmHg at 25°C (Predicted) | [7] |
Spectroscopic analysis is essential for its characterization. The NIST WebBook provides its mass spectrum (electron ionization), which is a key resource for its identification in reaction mixtures.[13] The molecular structure has been determined by gas electron diffraction, revealing key bond lengths and angles, including a C-S-S-C dihedral angle of approximately 104.4°.[14]
Synthesis and Generation: A Paradigm Shift Towards Safety
The synthesis of this compound has evolved significantly, driven by the need to mitigate the risks associated with its high toxicity and volatility.
Classical Synthetic Routes
Historically, this compound was prepared using hazardous starting materials. Common methods involved the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1][6] While effective, these routes require the handling of extremely toxic precursors like thiophosgene, which is a significant operational hazard.[6][15]
Modern Approach: Ex-Situ Generation for Enhanced Safety
The toxicity of this compound necessitates stringent handling protocols.[2][6] A major advancement in its use is the development of ex-situ generation methods, which produce the reagent on demand in a separate vessel immediately before it is consumed in the main reaction.[1][3] This approach minimizes operator exposure and avoids the need to store the volatile, toxic liquid.
A widely adopted protocol involves a two-chamber reactor system.[3] In one chamber, the commercially available and stable Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is treated with an activator system, such as triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS), to generate this compound gas. This gas is then swept by an inert carrier into the second chamber containing the substrate, where the trifluoromethylthiolation reaction occurs.[3]
Caption: Workflow for the safe, ex-situ generation of CF₃SSCF₃.
Reactivity and Mechanistic Pathways
The utility of this compound lies in the reactivity of its disulfide bridge. The cleavage of this bond is the key step in all its applications, proceeding through several distinct mechanistic pathways depending on the reaction conditions.[1]
-
Radical Pathway: In the presence of a radical initiator (e.g., K₂S₂O₈) or upon photolysis, the S-S bond can undergo homolytic cleavage to generate the trifluoromethylthio radical (CF₃S•).[1][3] This highly reactive species can then participate in radical C-H functionalization or addition reactions.
-
Electrophilic Pathway: Under metal catalysis (e.g., copper or silver) or in the presence of an oxidant (e.g., I₂), the disulfide can act as an electrophilic source of "-SCF₃".[1][3] This is the basis for the trifluoromethylthiolation of nucleophiles like indoles, enamines, and aryl boronic acids.[1][3]
-
Nucleophilic Pathway: While less common for the disulfide itself, it serves as the precursor to generating nucleophilic trifluoromethylthiolating agents. For example, reaction with reducing agents like tetrakis(dimethylamino)ethylene (TDAE) can generate a salt that acts as a potent "CF₃S⁻" equivalent.[3]
The versatility to engage in these different pathways makes it a powerful tool for introducing the -SCF₃ group into a vast array of organic scaffolds.[1][2][3]
Experimental Protocols
The following protocols are representative of modern synthetic applications and are adapted from validated literature procedures.[3] All operations involving this compound must be conducted in a certified, high-performance fume hood.
Protocol: Ex-Situ Generation of this compound
This protocol describes the generation of the reagent in a two-chamber system for immediate use.
Materials:
-
Langlois Reagent (CF₃SO₂Na)
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Two-chamber reactor with a gas inlet/outlet and heating mantles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Chamber A (Gas Generation): a. Under an inert atmosphere, add Langlois Reagent (1.0 equiv), PPh₃ (1.5 equiv), and NBS (1.5 equiv) to the gas generation chamber. b. Add anhydrous MeCN to the chamber. c. Seal the chamber and connect it to the reaction chamber (Chamber B) via tubing.
-
Chamber B (Reaction): a. Prepare Chamber B with the desired substrate and reaction components as described in the subsequent protocol.
-
Generation and Transfer: a. Begin a slow, steady flow of inert gas through Chamber A and into Chamber B. b. Gently heat Chamber A to 40 °C to initiate the formation of CF₃SSCF₃ gas. c. The generated gas is carried by the inert stream directly into the reaction mixture in Chamber B. d. Maintain the gas flow and temperature for the duration required by the subsequent reaction.
Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Boronic Acid
This protocol demonstrates a common cross-coupling application using the ex-situ generated reagent.
Materials:
-
Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid, 0.5 equiv based on Langlois Reagent)
-
Copper(II) Acetate (Cu(OAc)₂, 25 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Two-chamber reactor setup from Protocol 5.1
Procedure:
-
Setup: a. To Chamber B of the two-chamber reactor, add the aryl boronic acid, Cu(OAc)₂, and K₂CO₃. b. Add anhydrous DMSO as the solvent. c. Seal the chamber and begin stirring the mixture.
-
Reaction: a. Heat Chamber B to 100 °C. b. Initiate the ex-situ generation of CF₃SSCF₃ as described in Protocol 5.1, bubbling the resulting gas through the reaction mixture in Chamber B. c. Continue the reaction for 24-48 hours, monitoring for completion by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel to yield the desired aryl trifluoromethyl sulfide.
Safety and Handling: A Non-Negotiable Priority
This compound is extremely toxic and poses a severe inhalation hazard.[2][6][16] It is a potent pulmonary agent capable of causing severe lung damage and edema.[1][2][6]
Mandatory Safety Precautions:
-
Engineering Controls: All work must be performed within a high-efficiency chemical fume hood. Ensure adequate ventilation at all times.[17]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges is required if exposure limits are at risk of being exceeded.[17]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[17]
-
Skin Protection: Wear impervious, flame-resistant laboratory clothing and gloves (consult glove manufacturer for compatibility).[17]
-
-
Accidental Release: In case of a spill, evacuate the area. Prevent further leakage if safe to do so. Absorb the spill with inert material and collect for proper disposal.[17]
-
First Aid:
The adoption of ex-situ generation protocols is the most effective engineering control for minimizing the risks associated with this indispensable but hazardous reagent.[3]
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for molecular engineering. Its ability to efficiently deliver the -SCF₃ group has cemented its role in the development of next-generation pharmaceuticals and agrochemicals. While its toxicity demands the utmost respect and rigorous safety protocols, modern synthetic strategies, particularly ex-situ generation, have made its use safer and more accessible. For the drug development professional, mastering the application of this reagent opens a direct path to valuable chemical space, enabling the synthesis of novel entities with enhanced potency, stability, and pharmacokinetic properties.
References
- (PDF) Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions - ResearchGate. (n.d.). ResearchGate.
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A Comprehensive Technical Guide to the Synthesis of Bis(trifluoromethyl)disulfide from Thiophosgene
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: In-Depth Technical Protocol and Mechanistic Insights
Executive Summary
The trifluoromethylthio (CF3S) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Bis(trifluoromethyl)disulfide (CF3SSCF3), a volatile and highly toxic liquid, serves as a fundamental, albeit challenging, reagent for introducing this pivotal functional group. This guide provides a detailed exploration of a historically significant and effective method for its synthesis: the reaction of thiophosgene (CSCl2) with an alkali metal fluoride. We will dissect the reaction's mechanistic underpinnings, provide a field-tested experimental protocol derived from foundational patents, and emphasize the critical safety systems required for handling these hazardous materials. The objective is to equip experienced researchers with the knowledge to safely and effectively produce this valuable chemical intermediate.
Introduction: The Strategic Importance of the CF3S Moiety
The incorporation of fluorine into organic molecules is a powerful strategy in drug design. While the trifluoromethyl (CF3) group is widely recognized, the trifluoromethylthio (CF3S) moiety offers a unique and often superior set of physicochemical properties. Its high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing nature, coupled with its larger size compared to CF3, allow it to serve as a critical modulator of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This compound, also known as TFD, is a primary source for this functional group.[1] It is a volatile liquid (boiling point ~35°C) that is extremely toxic upon inhalation, acting as a potent pulmonary agent.[1][2] This hazardous profile necessitates specialized handling protocols and has driven research into safer, alternative trifluoromethylthiolating agents.[3] However, understanding its foundational synthesis from inexpensive and accessible starting materials like thiophosgene remains a vital piece of knowledge for chemical researchers.
The Thiophosgene Route: A Practical and Mechanistic Overview
The synthesis of this compound from thiophosgene is a robust method first detailed in the mid-20th century.[4] The overall transformation involves a halogen exchange (Halex) reaction followed by subsequent chemical changes.
Core Reaction Components
-
Thiophosgene (CSCl2): The starting material is a red, highly toxic, and corrosive liquid with a boiling point of 73.5°C.[5][6] It is sensitive to moisture and air and serves as a potent electrophile due to the two C-Cl bonds.[6][7][8] Its handling demands the most stringent safety precautions.[5][9]
-
Fluorinating Agent: Anhydrous alkali metal fluorides, such as sodium fluoride (NaF) or potassium fluoride (KF), are the fluoride source.[4] The complete absence of water is critical to prevent the decomposition of thiophosgene and other intermediates.[4][8]
-
Solvent: A high-boiling, polar aprotic solvent is required to facilitate the reaction, which demands elevated temperatures. Cyclic tetramethylene sulfone (sulfolane) is an effective choice, as it can dissolve the metal fluoride to some extent and remain stable at temperatures exceeding 200°C.[4]
Proposed Reaction Pathway
While the precise mechanism is not fully elucidated, the reaction is believed to proceed through a series of intermediates.[4] The initial step is likely the nucleophilic substitution of chloride by fluoride on the thiophosgene molecule. The resulting intermediates are unstable and undergo further reactions, ultimately leading to the disulfide product. Depending on the specific reaction conditions, trifluoromethanesulfenyl chloride (CF3SCl) can also be formed as a significant product.[4]
Caption: Plausible reaction pathway for CF3SSCF3 synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedures outlined in U.S. Patent 2,884,453.[4] It must only be performed by trained personnel within a specialized chemical laboratory equipped for handling extremely hazardous materials.
Critical Safety Precautions
-
Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges for acid gases and organic vapors, a chemical-resistant apron, and heavy-duty butyl rubber gloves are mandatory. Standard nitrile gloves are not sufficient.
-
Ventilation: All operations must be conducted within a high-performance, certified chemical fume hood to prevent any possibility of inhalation exposure.
-
Inert Atmosphere: The reaction is sensitive to moisture.[4] All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: A quench solution (e.g., 10% sodium hydroxide or ammonia) should be readily available to neutralize any spills of the acidic and toxic thiophosgene.
-
Product Handling: The product, this compound, is a volatile liquid (b.p. 35°C) and an extreme inhalation toxin.[1] The collection and handling system must be completely enclosed.
Apparatus Setup
The experimental setup involves a multi-neck reaction flask equipped with a mechanical stirrer, a thermometer, a gas inlet for inert gas, and a reflux condenser. The outlet of the condenser is connected to a series of cold traps, with the final trap cooled in a dry ice/acetone bath (-78°C) to capture the volatile product.
Caption: Experimental workflow for synthesis and collection.
Step-by-Step Methodology
-
Reactor Charging: In the fume hood, charge the oven-dried, three-neck flask with 98 g of anhydrous sodium fluoride and 206 mL of anhydrous cyclic tetramethylene sulfone (sulfolane).[4]
-
Reagent Addition: Begin stirring and establish a slow, positive pressure of nitrogen. Slowly add 112 g of thiophosgene to the flask.[4]
-
Heating Profile: Heat the mixture with intermittent shaking or continuous stirring. Maintain a temperature of 89-122°C for approximately 3.25 hours.[4]
-
High-Temperature Push: Increase the temperature to 166-245°C and hold for 30 minutes to drive the reaction to completion.[4]
-
Product Collection: Throughout the heating process, the volatile products will distill out of the reaction flask, pass through the condenser, and collect in the cold trap.
-
Isolation and Purification: After the reaction is complete and the apparatus has cooled, the contents of the cold trap can be carefully transferred to a sealed container. The crude product often contains carbon disulfide.[4] This can be separated by chilling the mixture, which causes the formation of two distinct liquid layers; the upper layer is carbon disulfide.[4] Further purification can be achieved by low-temperature fractional distillation.
Data Summary and Characterization
The successful synthesis yields a volatile, clear liquid. Proper characterization is essential, though it must be conducted with extreme care due to the material's toxicity.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Thiophosgene | CSCl2 | 114.98 | 73.5 | ~1.50 | Highly Toxic, Corrosive, Lachrymator[5][6] |
| This compound | C2F6S2 | 202.13 | 35 | ~1.51 | Extremely Toxic by Inhalation, Pulmonary Agent[1][2] |
Characterization of the final product should be performed using methods that require minimal sample handling. Mass spectrometry can confirm the molecular weight, as was done in the original patent work.[4] For modern labs, ¹⁹F NMR spectroscopy is an invaluable tool for confirming the presence of the CF3S- group and assessing purity.
Conclusion and Perspective
The synthesis of this compound from thiophosgene is a classic and effective method for producing a valuable, albeit hazardous, chemical intermediate. The protocol's success hinges on the use of anhydrous conditions, high temperatures, and, most importantly, an unwavering commitment to rigorous safety protocols. While this method remains relevant, the inherent dangers associated with both the starting material and the product have spurred the development of safer alternatives. For instance, modern methods for the ex-situ generation of CF3SSCF3 from less volatile precursors like the Langlois reagent (CF3SO2Na) represent a significant advance in safety and handling, allowing for its use in tandem reactions without isolation.[3] For researchers in drug development, understanding both the foundational synthesis and the modern, safer alternatives provides a complete and responsible toolkit for leveraging the power of the trifluoromethylthio group.
References
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Physical and chemical properties of C2F6S2
An In-Depth Technical Guide to the Physicochemical Properties of Bis(trifluoromethyl) disulfide (C₂F₆S₂)
Introduction: Beyond the Formula
The molecular formula C₂F₆S₂ primarily designates bis(trifluoromethyl) disulfide, a compound of significant interest in synthetic chemistry. Historically utilized as a fumigant and an intermediate in the production of triflic acid, its modern role has pivoted towards being a premier reagent for introducing the trifluoromethylthio (-SCF₃) group into organic molecules.[1][2] The -SCF₃ moiety is highly valued in pharmaceutical and agrochemical design due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's cell membrane permeability, metabolic stability, and overall bioactivity.[2] This guide provides a detailed exploration of the core physical, chemical, and spectroscopic properties of bis(trifluoromethyl) disulfide, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Bonding
The structure of bis(trifluoromethyl) disulfide (CF₃SSCF₃) has been precisely determined using gas electron diffraction, revealing key insights into its geometry and the nature of its chemical bonds.[3] The molecule adopts a non-planar conformation, characteristic of disulfides, with a notable dihedral angle between the two C-S-S planes.
A study by Beagley, et al., provides the following structural parameters:[3]
-
Bond Lengths (rɡ): The carbon-sulfur (C–S) bond length of 1.835 Å is relatively standard, while the sulfur-sulfur (S–S) bond, at 2.030 Å, is longer than in many simple alkyl disulfides.[3] This elongation can be attributed to the repulsive forces between the lone pairs on the adjacent sulfur atoms and the strong electron-withdrawing effect of the trifluoromethyl groups, which weakens the S-S bond. The carbon-fluorine (C–F) bond length is 1.333 Å.[3]
-
Bond Angles (∠α): The S–S–C bond angle is 101.6°, and the F–C–F angle is 108.3°.[3]
-
Dihedral Angle: The molecule exhibits a C–S–S–C dihedral angle of 104.4°.[3]
The CF₃ groups are oriented in a staggered conformation, with their axes tilted approximately 5.0° away from the C–S bonds.[3] This geometry minimizes steric hindrance and electronic repulsion within the molecule.
Figure 2: Proposed EI-MS Fragmentation Pathway for CF₃SSCF₃.
Chemical Reactivity and Applications
The reactivity of bis(trifluoromethyl) disulfide is dominated by the chemistry of its disulfide bridge. The strong electron-withdrawing nature of the CF₃ groups polarizes and weakens the S–S bond, making it susceptible to cleavage under various conditions. [2]
Cleavage of the Disulfide Bond
The S-S bond can be cleaved homolytically to generate two trifluoromethylthiyl radicals (CF₃S•) or heterolytically via nucleophilic or electrophilic attack.
-
Radical Reactions: Photochemical or thermal initiation, as well as metal catalysis, can generate CF₃S• radicals. These radicals can then participate in various addition and substitution reactions. [2][4]* Nucleophilic & Electrophilic Reactions: The compound serves as an excellent electrophilic trifluoromethylthiolating agent, reacting with a wide range of nucleophiles. [4]
Application in Trifluoromethylthiolation Reactions
A primary application is the copper-catalyzed cross-coupling with boronic acids to form aryl-SCF₃ compounds. [4]This reaction is highly valuable for synthesizing pharmaceutically relevant molecules. The proposed mechanism involves the oxidative addition of a Cu(I) catalyst to the disulfide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.
Experimental Protocols
Ex-Situ Generation and Application in Cu-Catalyzed Cross-Coupling
Due to the high toxicity and volatility of bis(trifluoromethyl) disulfide, modern protocols favor its ex-situ generation and immediate use in a tandem reaction. The following protocol is adapted from a procedure by Kolodiazhnaia, et al., which utilizes the readily available Langlois reagent (sodium trifluoromethanesulfinate). [4] CAUTION: This procedure involves a highly toxic gas and must be performed in a certified, high-performance fume hood or a glovebox. All appropriate personal protective equipment (PPE), including a full-face respirator, impervious gloves, and a lab coat, must be worn.
Workflow Diagram:
Figure 3: Workflow for Safe Ex-Situ Generation and Use of CF₃SSCF₃.
Step-by-Step Methodology: This protocol is intended for informational purposes and should be adapted and risk-assessed by a qualified chemist for specific laboratory conditions.
-
Apparatus Setup: Assemble a two-chamber reactor system. Chamber A (gas generation) is charged with the Langlois reagent (CF₃SO₂Na, 1.0 equiv) and a magnetic stir bar. Chamber B (reaction) is charged with the aryl boronic acid (0.5 equiv), a copper catalyst (e.g., Cu(OAc)₂, 25 mol%), and a base (e.g., K₂CO₃) in a suitable solvent like DMSO. [4]2. Reagent Preparation: In a separate vial, dissolve triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile (MeCN).
-
Gas Generation: Add the PPh₃/NBS solution to Chamber A. Seal the system and heat Chamber A to approximately 40°C with vigorous stirring. This initiates the conversion of the Langlois reagent into volatile bis(trifluoromethyl) disulfide gas.
-
Tandem Reaction: The generated CF₃SSCF₃ gas is transferred via a cannula or integrated tube into the reaction mixture in Chamber B, which is heated to 100°C. [4]5. Reaction Monitoring: The progress of the reaction in Chamber B is monitored by standard techniques such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an appropriate organic solvent, washed with water, and dried. The crude product is then purified by column chromatography to yield the desired aryl-SCF₃ compound.
Safety, Handling, and Toxicology
Bis(trifluoromethyl) disulfide is extremely toxic and poses a severe inhalation hazard. It is classified as a powerful pulmonary agent capable of causing severe pulmonary edema. [1]
-
Acute Toxicity: The 4-hour inhalation LC₅₀ in rats is reported as 730 ppb. [5]* Personal Protective Equipment (PPE): Work must be conducted in a high-efficiency fume hood or glovebox. Impervious gloves, a flame-retardant lab coat, and tightly fitting safety goggles are mandatory. A full-face respirator with an appropriate cartridge is required if there is any risk of exposure. [6]* Handling: Due to its volatility (B.P. 35°C), it should be handled as a toxic gas. Use in a closed system whenever possible. Avoid contact with skin and eyes. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Protect from sunlight.
-
Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn). [5]* Decomposition: When heated to decomposition, it emits highly toxic fumes of fluorine and sulfur oxides (SOx). [7]
Conclusion
Bis(trifluoromethyl) disulfide is a potent and versatile reagent with a well-defined set of physicochemical properties. While its extreme toxicity necessitates stringent handling protocols, its efficacy as a trifluoromethylthiolating agent ensures its continued importance in modern synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. The evolution from direct handling to safer ex-situ generation techniques represents a significant advancement, enabling chemists to harness its unique reactivity while mitigating risk. A thorough understanding of its structure, spectroscopic signatures, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- Beagley, B., Mott, G., & Roszondai, B. (1982). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1837-1844. [Link]
- NIST. (n.d.). Disulfide, bis(trifluoromethyl). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Kolodiazhnaia, J. V., Gudmundsson, H. G., Pedersen, S. S., & Skrydstrup, T. (2023). Ex-Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843. [Link]
- ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide.
- Beagley, B., & Roszondai, B. (1982). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2, 78, 1837-1844. [Link]
- Wikipedia contributors. (n.d.). Bis(trifluoromethyl) disulfide. In Wikipedia, The Free Encyclopedia.
- Lookchem. (n.d.). Cas 372-64-5, this compound.
- PubChem. (n.d.). Bis(trifluoromethyl) disulfide. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Kolodiazhnaia, J. V., Gudmundsson, H. G., Pedersen, S. S., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions.
- Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5).
- ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide.
- Lookchem. (n.d.). This compound(372-64-5).
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An In-Depth Technical Guide to the Theoretical Study of Bis(trifluoromethyl)disulfide Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bis(trifluoromethyl)disulfide, (CF₃S)₂, is a pivotal reagent in modern organic and medicinal chemistry, serving as a key source for the trifluoromethylthio (SCF₃) group. The introduction of the SCF₃ moiety into drug candidates can significantly enhance their metabolic stability, lipophilicity, and overall pharmacokinetic profile. Understanding the underlying principles of (CF₃S)₂ reactivity is therefore paramount for its effective and predictable application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the reactivity of this compound. Rather than merely presenting data, this guide elucidates the causality behind computational choices, outlines self-validating protocols, and synthesizes insights from experimental data and analogous systems to build a robust framework for studying this unique molecule.
Introduction: The "Why" and "How" of Theoretical Investigation
This compound ((CF₃S)₂) is a volatile and toxic liquid that serves as a potent electrophilic trifluoromethylthiolating agent.[1] Its utility stems from the unique properties imparted by the SCF₃ group, which is highly sought after in pharmaceutical and agrochemical development. The reactivity of (CF₃S)₂ is multifaceted, capable of participating in radical, nucleophilic, and electrophilic pathways. A deep, quantitative understanding of these reaction channels is essential for optimizing reaction conditions and predicting outcomes, particularly in complex molecular environments.
While empirical studies provide invaluable data, theoretical and computational chemistry offers a powerful lens to probe the transient and often elusive details of reaction mechanisms. By modeling the electronic structure, bond energies, and reaction energy profiles, we can gain predictive power and rationally design new synthetic methodologies. This guide details the theoretical framework for dissecting the reactivity of (CF₃S)₂, focusing on the core principles that govern its behavior.
Molecular Structure: The Experimental Benchmark for Theory
Before any theoretical prediction of reactivity can be trusted, the chosen computational model must first demonstrate its ability to accurately reproduce known physical properties. The most fundamental benchmark is the molecule's ground-state geometry. The gas-phase structure of this compound has been precisely determined by electron diffraction, providing a set of high-quality experimental values for bond lengths and angles.[2]
Any valid theoretical protocol must be able to calculate this structure with minimal deviation. The strong agreement between calculated and experimental geometries serves as the first pillar of a self-validating system, building confidence in the model's ability to describe more complex phenomena like transition states.
Table 1: Comparison of Experimental and Typical High-Level Calculated Geometries of this compound
| Parameter | Experimental Value (Gas Electron Diffraction)[2] | Target for a Validated Computational Model |
| S–S Bond Length (r(S–S)) | 2.030 (5) Å | ~2.03 ± 0.02 Å |
| C–S Bond Length (r(C–S)) | 1.835 (5) Å | ~1.84 ± 0.02 Å |
| C–F Bond Length (r(C–F)) | 1.333 (2) Å | ~1.33 ± 0.01 Å |
| S–S–C Bond Angle (∠SSC) | 101.6 (0.6)° | ~101.6 ± 1.0° |
| F–C–F Bond Angle (∠FCF) | 108.3 (0.3)° | ~108.3 ± 0.5° |
| C–S–S–C Dihedral Angle | 104.4 (4.0)° | ~104.4 ± 3.0° |
Note: The parenthetical values in the experimental data represent the standard deviation (2σ). A reliable computational model, typically employing Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X, ωB97X-D) and basis set (e.g., 6-311+G(d,p) or larger), should reproduce these values within the specified target ranges.
Key Reactivity Paradigms: A Computational Dissection
The reactivity of (CF₃S)₂ can be understood by theoretically probing three key areas: the strength of its central sulfur-sulfur bond, its electronic landscape (which dictates where it is attacked), and the energy profiles of its reactions.
3.1 Homolytic S–S Bond Cleavage and the Nature of the •SCF₃ Radical
The homolytic cleavage of the S–S bond generates two trifluoromethylthiyl radicals (•SCF₃). This pathway is fundamental to many radical-mediated trifluoromethylthiolation reactions. The energy required for this process is the Bond Dissociation Energy (BDE), a critical thermodynamic parameter that dictates the feasibility of radical initiation.
-
Geometry Optimization of Parent Molecule:
-
Perform a full geometry optimization and frequency calculation for the parent (CF₃S)₂ molecule using a selected DFT functional (e.g., M06-2X) and a sufficiently large basis set (e.g., def2-TZVP).
-
Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.
-
Extract the final electronic energy including the zero-point vibrational energy (ZPVE) correction. This is E((CF₃S)₂).
-
-
Geometry Optimization of the Radical Fragment:
-
Perform a full geometry optimization and frequency calculation for the •SCF₃ radical fragment using the same level of theory. Note that this is an open-shell calculation.
-
Confirm the structure is a true minimum and extract the final electronic energy including ZPVE correction. This is E(•SCF₃).
-
-
BDE Calculation:
-
The BDE at 0 K is calculated as: BDE₀ = [2 * E(•SCF₃)] - E((CF₃S)₂)
-
To obtain the bond dissociation enthalpy (BDE) at 298 K, thermal enthalpy corrections from the frequency calculations must be added to the electronic energies.
-
Caption: Workflow for calculating the S-S bond dissociation energy (BDE).
While specific high-level calculations for (CF₃S)₂ are not broadly published, we can contextualize its expected BDE by comparing it to other disulfides. The strong electron-withdrawing nature of the CF₃ groups is expected to significantly influence the S-S bond strength relative to simpler alkyl disulfides.
Table 2: Calculated S–S Bond Dissociation Energies for Various Disulfides
| Disulfide (R-S-S-R) | R Group | Calculated BDE (kcal/mol) | Reference / Method |
| H₂S₂ | Hydrogen | 69.9 | G3 |
| (CH₃)₂S₂ | Methyl | 73.8 | G3 |
| (t-Bu)₂S₂ | tert-Butyl | 64.7 | G3 |
| (Ph)₂S₂ | Phenyl | 55.0 | G3 |
| (CF₃)₂S₂ | Trifluoromethyl | (To be determined) | (Predicted using DFT) |
Data for H, Me, t-Bu, and Ph disulfides adapted from DFT studies on disulfide BDEs.[3]
The resulting •SCF₃ radical is a key intermediate. Computational studies on the analogous •CF₃ radical have shown it to be decidedly electrophilic due to the powerful inductive effect of the fluorine atoms lowering its singly occupied molecular orbital (SOMO) energy.[4] This makes the radical susceptible to attack by electron-rich species. A similar FMO analysis of the •SCF₃ radical is expected to show a low-lying SOMO, explaining its observed electrophilic character in many reactions.
3.2 Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone of reactivity prediction. It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile).
For (CF₃S)₂, we can predict the primary sites of attack by examining its electronic landscape:
-
HOMO: The HOMO is expected to be localized on the lone pairs of the sulfur atoms. This represents the most available electrons and thus the site of electrophilic attack .
-
LUMO: The LUMO is predicted to be the antibonding σ* orbital of the S–S bond (σ*S-S). This is the most accessible empty orbital and represents the site of nucleophilic attack . An incoming nucleophile will donate electron density into this orbital, leading to the cleavage of the S–S bond.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For (CF₃S)₂, it would show electron-deficient (blue) regions around the sulfur atoms due to the inductive pull of the CF₃ groups, making them susceptible to nucleophilic attack, and electron-rich (red) regions around the fluorine atoms.
Caption: Frontier Molecular Orbital (FMO) interactions predicting reactivity.
3.3 Reaction Pathway Analysis
Beyond static properties, computational chemistry allows for the exploration of entire reaction pathways, including the calculation of activation energies (ΔG‡) which govern reaction rates.
-
Define Reactants: Create a system containing (CF₃S)₂ and a model nucleophile (e.g., F⁻, OH⁻).
-
Locate Transition State (TS):
-
Perform a transition state search calculation (e.g., using the Berny algorithm) starting from an initial guess of the TS geometry. The goal is to find the saddle point on the potential energy surface connecting reactants and products.
-
A true TS is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
From the confirmed TS, run an IRC calculation in both the forward and reverse directions.
-
This traces the minimum energy path from the TS down to the reactant and product energy wells, confirming that the located TS correctly connects the desired species.
-
-
Construct Energy Profile:
-
Perform geometry optimizations and frequency calculations on the located reactants and products.
-
Calculate the relative Gibbs free energies (ΔG) of the reactants, TS, and products to construct the reaction energy profile. The activation energy is the ΔG difference between the reactants and the TS.
-
Caption: A generic reaction energy profile for nucleophilic attack on (CF₃S)₂.
Conclusion and Future Outlook
This guide has outlined a robust theoretical framework for investigating the reactivity of this compound. By anchoring computational models to experimental geometric data, a trustworthy foundation can be built. From this foundation, critical thermodynamic and kinetic parameters—such as the S–S bond dissociation energy, the nature of the frontier molecular orbitals, and the activation barriers for key reaction pathways—can be determined. These theoretical insights are indispensable for rationalizing observed reactivity and for the predictive design of new reagents and synthetic transformations in drug development.
While the principles and protocols described here are well-established, a dedicated and comprehensive computational study applying these methods specifically to (CF₃S)₂ would be a valuable contribution to the field, providing benchmark energetic data that can further empower chemists in their use of this important molecule.
References
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- Zhu, J., & Liang, Y. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
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A Technical Guide to the Computational Investigation of S-S Bond Cleavage in Bis(trifluoromethyl)disulfide (CF₃SSCF₃)
Preamble: The Strategic Importance of the Trifluoromethylthiol Moiety
In the landscape of modern drug discovery and materials science, the trifluoromethylthiol (SCF₃) group has emerged as a privileged functional motif. Its potent combination of high electronegativity, metabolic stability, and significant lipophilicity makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Bis(trifluoromethyl)disulfide, often abbreviated as TFD, is a key reagent for introducing this powerful group.[1][3] Understanding the fundamental chemistry of its central sulfur-sulfur bond—specifically, the energy and mechanism of its cleavage—is paramount for controlling trifluoromethylthiolation reactions and designing novel chemical entities.
This technical guide provides a comprehensive, field-proven framework for investigating the homolytic cleavage of the S-S bond in TFD using modern computational chemistry techniques. We will move beyond a simple recitation of steps to explain the underlying causality for each methodological choice, ensuring a robust and self-validating computational protocol.
The Theoretical Foundation: Why Computational Chemistry?
Direct experimental measurement of bond dissociation energies (BDEs) can be challenging, particularly for volatile and toxic compounds like TFD.[3] Computational chemistry, specifically methods rooted in quantum mechanics, offers a powerful, safe, and cost-effective alternative for elucidating the energetics and mechanisms of chemical reactions.[4][5]
For the S-S bond cleavage in TFD, we are primarily interested in the homolytic pathway, which generates two trifluoromethylthiyl radicals (CF₃S•). This process is fundamental to its use in radical trifluoromethylthiolation reactions.[1] Our computational approach will therefore be designed to accurately model this open-shell singlet-to-triplet transition and calculate the associated BDE.
Choosing the Right Tool: The Primacy of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance between computational expense and quantum mechanical accuracy.[6][7] Unlike more computationally demanding wavefunction-based methods, DFT is well-suited for the geometry optimization and energy calculations required. The selection of an appropriate functional is critical, especially for sulfur-containing compounds where electron correlation effects can be significant.[8][9]
Our protocol recommends a hybrid meta-GGA functional, such as M06-2X , which is well-parameterized for main-group thermochemistry and non-covalent interactions, providing reliable energy predictions. For the basis set, we advocate for a triple-zeta quality set with polarization and diffuse functions, such as 6-311+G(d,p) , to accurately describe the electron density around the electronegative fluorine and lone-pair-rich sulfur atoms.
A Validated Computational Workflow for S-S Bond Cleavage
The following protocol outlines a self-validating workflow for calculating the S-S bond dissociation energy. Each step includes internal checks to ensure the integrity of the results.
Step 1: Ground State Geometry Optimization and Verification
The first step is to determine the most stable three-dimensional structure of the TFD molecule.
-
Protocol:
-
Construct an initial guess for the TFD structure. Experimental data, such as that from gas electron diffraction, can provide an excellent starting point for bond lengths and angles.[10]
-
Perform a full geometry optimization using the selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)). This calculation minimizes the energy of the molecule with respect to all atomic coordinates.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
-
Trustworthiness Check: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies. This proves that the optimized structure is a true local minimum on the potential energy surface.
Step 2: Optimization of the Product Radical Species
To calculate the BDE, we need the energy of the resulting radical fragments.
-
Protocol:
-
Create a model of the trifluoromethylthiyl radical (CF₃S•).
-
Perform a full geometry optimization and subsequent frequency calculation using an unrestricted DFT formalism (e.g., UM06-2X/6-311+G(d,p)) to properly handle the unpaired electron.
-
-
Trustworthiness Check: The frequency calculation for the radical should also yield zero imaginary frequencies. The output should be inspected to confirm the spin state is a doublet (S=1/2).
Step 3: Simulating Bond Dissociation via Potential Energy Surface (PES) Scan
This is the core calculation for determining the BDE. We will systematically stretch the S-S bond and calculate the energy at each point.
-
Protocol:
-
Using the optimized TFD geometry from Step 1, define the S-S bond distance as the reaction coordinate.
-
Initiate a "relaxed" PES scan. This involves incrementally increasing the S-S bond length (e.g., in steps of 0.1 Å) from its equilibrium value to a point where the bond is clearly broken (e.g., ~5.0 Å). At each step, the rest of the molecular geometry is allowed to relax to its minimum energy configuration.
-
Plot the resulting energy (E) as a function of the S-S bond distance (r). The curve should plateau at a large separation, representing the combined energy of the two non-interacting CF₃S• radicals.
-
-
Expert Insight: This method is preferable to simply subtracting energies from separate optimizations because it provides a more complete picture of the dissociation process and helps to avoid convergence issues.
The computational workflow is visualized in the diagram below.
Caption: Homolytic cleavage of the S-S bond in this compound.
Implications for Researchers and Drug Development
A computationally derived, accurate BDE for the S-S bond in TFD is of immense practical value.
-
Reaction Condition Optimization: Knowing the energy required to cleave the S-S bond helps chemists select appropriate conditions (thermal, photochemical) to initiate trifluoromethylthiolation reactions, minimizing side reactions and improving yields. [1]2. Predictive Mechanistic Insight: This computational model can be extended to study how different substituents on related disulfide scaffolds would alter the S-S bond strength, enabling the rational design of new trifluoromethylthiolating reagents with tailored reactivity.
-
Informing Drug Design: The stability of the SCF₃ group is a key asset in drug development. [2]Understanding the strength of the S-S bond from which it is often delivered provides a baseline for evaluating the stability of potential drug candidates containing this moiety under physiological conditions where redox processes can occur. [11] By integrating this robust computational workflow, researchers can gain profound insights into the fundamental chemistry of TFD, accelerating innovation in both synthetic methodology and the development of next-generation pharmaceuticals and materials.
References
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- Gudmundsson, K. S., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(48), e202300843. [Link]
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
- Shih, M. L., & Smith, J. R. (1991). Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide.
- Hwang, M. J., et al. (2024). Recent Advances in Simulation Software and Force Fields: Their Importance in Theoretical and Computational Chemistry and Biophysics. The Journal of Physical Chemistry B. [Link]
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- Beagley, B., & McAloon, K. T. (1971). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 67, 321-329. [Link]
- Niu, T., Zhang, J., He, Y., Hong, M., Zhu, L., & Lan, Y. (2024). Chloride Induced S-C bond selective cleavage of disulfides to access unsymmetrical β-fluorodisulfides.
- ResearchGate. (2019). Is there and software to simulate the chemical reaction (formation of bond, decomopstion of the bond, equilibrium constant, heat of reaction)?
- Li, Y., et al. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. ACS Omega, 8(49), 47214-47225. [Link]
- Chakravarty, D., & Mande, S. C. (2008). A review of algorithmic techniques for disulfide-bond determination.
- National Center for Biotechnology Information. (n.d.). Bis(trifluoromethyl) disulfide. PubChem.
- Javalab. (n.d.). Chemical Bonds Simulation.
- Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5).
- Umemoto, T. (2011). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 7, 460-493. [Link]
- Gouverneur, V., & Gandelman, M. (Eds.). (2025). The Chemistry of Organofluorine Compounds. John Wiley & Sons.
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The Genesis of a Key Fluorine Building Block: A Technical Guide to the Discovery and First Synthesis of Bis(trifluoromethyl)disulfide
In the landscape of modern drug development and materials science, the trifluoromethylthio (SCF₃) group is a moiety of profound importance, valued for its ability to enhance lipophilicity, metabolic stability, and electron-withdrawing properties. The gateway to this functional group often involves its dimeric precursor, bis(trifluoromethyl)disulfide (CF₃SSCF₃). This technical guide provides an in-depth exploration of the seminal work that first brought this compound to light, focusing on the initial discovery and the first reported synthesis by R. N. Haszeldine and J. M. Kidd in 1953. We will dissect the experimental choices, provide a detailed protocol based on their pioneering work, and offer insights for today's researchers.
The Historical Context: A New Frontier in Organofluorine Chemistry
The mid-20th century was a period of intense exploration in organofluorine chemistry. Researchers were beginning to understand the dramatic impact that fluorine substitution could have on the properties of organic molecules. It was within this environment of discovery that Haszeldine and Kidd investigated the reactions of fluorocarbon radicals, leading to the first isolation and characterization of this compound.
Their 1953 publication in the Journal of the Chemical Society detailed two primary routes to the novel disulfide.[1][2] The more efficient and detailed of these was the photochemical reaction of trifluoroiodomethane (CF₃I) with elemental sulfur. This approach was rooted in the growing understanding of photochemistry and radical reactions, a cutting-edge field at the time.
Causality Behind the Experimental Choice
The selection of trifluoroiodomethane as the trifluoromethyl radical precursor was a logical and insightful choice. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon UV irradiation, providing a clean and efficient source of CF₃• radicals.
Reaction: CF₃I + hν → CF₃• + I•
Elemental sulfur, with its propensity to form stable catenated structures, served as the radical trap. The trifluoromethyl radicals would attack the S₈ ring, initiating a chain reaction that would ultimately lead to the formation of the disulfide and other polysulfide byproducts. The elegance of this approach lies in its simplicity and its reliance on fundamental principles of radical reactivity.
The First Synthesis: A Detailed Protocol
The following protocol is an interpretation of the experimental details described by Haszeldine and Kidd in their 1953 paper.[1][2] It is intended for informational purposes to illustrate the original method and should be adapted with modern safety standards in mind.
Experimental Protocol: Photochemical Synthesis of this compound
Objective: To synthesize this compound via the photochemical reaction of trifluoroiodomethane and sulfur.
Reactants:
-
Trifluoroiodomethane (CF₃I)
-
Sulfur (S)
Apparatus:
-
A sealed silica tube (Carius tube) suitable for photochemical reactions.
-
A source of ultraviolet (UV) light.
-
Low-temperature fractionation apparatus for purification.
Procedure:
-
Reactant Preparation: A precisely weighed amount of sulfur is placed into the silica tube.
-
Reactant Introduction: Trifluoroiodomethane, a gas at room temperature, is condensed into the tube at low temperature (e.g., using liquid nitrogen). The tube is then sealed under vacuum.
-
Photochemical Reaction: The sealed tube is exposed to a source of UV light at ambient temperature. The reaction is allowed to proceed for an extended period, typically several days, to ensure sufficient conversion.
-
Product Isolation: After the reaction is complete, the tube is cooled in liquid nitrogen and carefully opened. The volatile contents are then subjected to fractional distillation to separate the desired this compound from unreacted trifluoroiodomethane, iodine, and other polysulfide byproducts.
-
Purification: The fraction containing this compound is collected. The purity can be assessed by vapor density measurements and boiling point determination.
Reaction Pathway and Data
The overall reaction can be simplified as the combination of two trifluoromethyl radicals with two sulfur atoms. However, the mechanism is more complex, involving the formation of various trifluoromethyl polysulfides (CF₃SₓCF₃) which can then disproportionate or react further to yield the disulfide.
Caption: Reaction pathway for the first synthesis of this compound.
Physicochemical Properties
The following table summarizes the key physical properties of this compound as reported in the literature.
| Property | Value | Citations |
| Molecular Formula | C₂F₆S₂ | [2] |
| Molecular Weight | 202.14 g/mol | [2] |
| Boiling Point | 34-35 °C | [2] |
| Density | 1.5 g/cm³ | [2] |
| Refractive Index | 1.378 | [2] |
| Appearance | Colorless liquid | |
| Vapor Pressure | 538 mmHg at 25°C | [2] |
Conclusion for the Modern Researcher
The pioneering work of Haszeldine and Kidd laid the foundation for the broad field of trifluoromethylthio chemistry. While modern methods for generating CF₃SSCF₃ and for trifluoromethylthiolation have evolved, understanding the principles of this first synthesis remains valuable. The use of a simple radical precursor and a readily available element like sulfur showcases a resourcefulness and deep understanding of chemical principles. For today's researchers, this work serves as a reminder of the power of fundamental reaction mechanisms and provides a historical context for the sophisticated reagents and catalysts used in contemporary organofluorine chemistry.
References
- Haszeldine, R. N.; Kidu, J. M. Reactions of fluorocarbon radicals. Part XI. Synthesis and some reactions of trifluoromethanethiol and trifluoromethanesulphenyl chloride. J. Chem. Soc.1953, 3219-3225. [Link]
- Haszeldine, R. N.; Kidd, J. M. Perfluoroalkyl derivatives of sulphur. Part II. Trifluoromethane-sulphonic, -sulphinic, and -sulphenic acid and the infrared spectra of compounds containing–SO2– and > S:O groups. J. Chem. Soc.1955, 2901-2910. [Link]
Sources
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- 2. 639. Reactions of fluorocarbon radicals. Part XI. Synthesis and some reactions of trifluoromethanethiol and trifluoromethanesulphenyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Spectroscopic data of Bis(trifluoromethyl)disulfide (NMR, IR, Mass Spec)
Introduction
Bis(trifluoromethyl)disulfide, with the chemical formula C₂F₆S₂ and CAS number 372-64-5, is a significant organofluorine compound.[1][2][3] Structurally, it consists of two trifluoromethyl (CF₃) groups linked by a disulfide bridge (-S-S-). This volatile liquid, with a boiling point of approximately 34-35°C, has historical use as a fumigant and serves as an intermediate in chemical synthesis.[3][4] Its high fluorine content and the unique electronic properties imparted by the CF₃ groups make its precise structural characterization essential for quality control, reaction monitoring, and safety, especially given its high toxicity.[4]
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is tailored for researchers and professionals in drug development and chemical sciences, focusing on the interpretation of spectral features and the underlying molecular properties that give rise to them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated compounds. For this compound, both ¹⁹F and ¹³C NMR provide definitive structural information.
¹⁹F NMR Spectroscopy
Expertise & Experience: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated molecules.[5] In the case of this compound (CF₃-S-S-CF₃), the two trifluoromethyl groups are chemically equivalent. This equivalence arises from the free rotation around the central sulfur-sulfur bond, which averages the magnetic environment of all six fluorine atoms.
Expected Spectrum & Data: Consequently, the proton-decoupled ¹⁹F NMR spectrum is characterized by a single, sharp singlet.[5] This spectral simplicity is a strong indicator of the compound's purity; the absence of other signals in the ¹⁹F spectrum suggests the absence of fluorinated impurities. The chemical shift for CF₃ groups typically falls within a broad range, but for those attached to a sulfur atom, the resonance is expected in a specific region. For this compound, the ¹⁹F chemical shift is observed at approximately -47.0 ppm (referenced to CFCl₃).
| Parameter | Value | Multiplicity | Interpretation |
| ¹⁹F Chemical Shift (δ) | ~ -47.0 ppm | Singlet (s) | All six fluorine atoms are chemically equivalent due to free rotation around the S-S bond. |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency. Use a standard ¹⁹F NMR probe.
-
Reference: Use a sealed capillary containing a reference standard, typically trichlorofluoromethane (CFCl₃), which is defined as 0 ppm.[6][7]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 4-16, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CFCl₃ standard.
¹³C NMR Spectroscopy
Expertise & Experience: While ¹H NMR is not applicable to this perfluorinated molecule, ¹³C NMR provides valuable information about the carbon backbone. The two carbon atoms in this compound are chemically equivalent. A key feature of ¹³C NMR for fluorinated compounds is the observation of carbon-fluorine coupling (J-coupling). The signal for the carbon atom is split by the three directly attached fluorine atoms.
Expected Spectrum & Data: According to the n+1 rule for coupling to I=1/2 nuclei, the ¹³C signal will appear as a quartet due to coupling with the three fluorine atoms (³F). The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, in the range of 250-350 Hz for CF₃ groups.
| Parameter | Value (Typical) | Multiplicity | Interpretation |
| ¹³C Chemical Shift (δ) | ~ 128-132 ppm | Quartet (q) | Two equivalent carbons, each coupled to three fluorine atoms. |
| ¹JCF Coupling Constant | ~ 300-315 Hz | - | Strong scalar coupling through one bond between the ¹³C and ¹⁹F nuclei. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃), due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 5-10 seconds, as quaternary carbons in CF₃ groups can have long relaxation times.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule. For this compound, the spectrum is dominated by the extremely strong and characteristic vibrations of the C-F bonds. The symmetry of the molecule (C₂ point group) influences which vibrations are IR-active.
Data Interpretation: The most prominent features in the IR spectrum are the symmetric and asymmetric C-F stretching modes. These appear as very strong absorption bands in the 1000-1200 cm⁻¹ region. Other, weaker absorptions corresponding to CF₃ deformation (bending) modes can be observed at lower wavenumbers. The S-S stretching vibration is expected to be very weak and is often difficult to identify definitively in the 400-500 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 1190 cm⁻¹ | Very Strong (vs) | C-F Asymmetric Stretch |
| ~ 1100 cm⁻¹ | Very Strong (vs) | C-F Symmetric Stretch |
| ~ 750 cm⁻¹ | Medium (m) | CF₃ Deformation (Scissoring) |
| ~ 550 cm⁻¹ | Weak (w) | CF₃ Deformation (Rocking) |
Experimental Protocol: Gas-Phase IR Acquisition
-
Sample Introduction: As a volatile liquid, this compound can be easily analyzed in the gas phase. Introduce a small amount of the liquid into an evacuated gas cell (typically 10 cm path length with KBr or NaCl windows). Allow the sample to vaporize to a pressure of a few mmHg.[8]
-
Instrument Setup: Place the gas cell in the sample compartment of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty gas cell.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about a molecule's mass and fragmentation pattern, aiding in its structural confirmation. The fragmentation of this compound is predictable and driven by the relative strengths of its chemical bonds. The weakest bond is the S-S disulfide linkage, making its cleavage a primary fragmentation pathway.
Data Interpretation: The mass spectrum clearly shows the molecular ion (M⁺•) and several key fragment ions.[1] The base peak, corresponding to the most abundant ion, results from the cleavage of the C-S bond.
| m/z (Mass/Charge) | Ion Formula | Relative Intensity | Interpretation |
| 202 | [C₂F₆S₂]⁺• | Moderate | Molecular Ion (M⁺•) |
| 133 | [C₂F₅S]⁺ | Low | Loss of a fluorine atom and a sulfur atom from M⁺• |
| 101 | [CF₃S]⁺ | High | Homolytic cleavage of the S-S bond |
| 69 | [CF₃]⁺ | 100% (Base Peak) | Cleavage of the C-S bond |
| 64 | [S₂]⁺ | Moderate | Sulfur dimer ion |
| 48 | [SF]⁺ | Low | Fragment from CF₃S⁺ |
The fragmentation process begins with the ionization of the parent molecule. The resulting molecular ion can then undergo several key cleavages, as illustrated in the workflow below. The prevalence of the [CF₃]⁺ ion (m/z 69) indicates that C-S bond cleavage is a highly favorable fragmentation pathway under EI conditions.
Diagram: EI-MS Fragmentation Pathway
Caption: Primary fragmentation pathways of this compound under EI-MS.
Experimental Protocol: GC-EI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Gas Chromatography (GC):
-
Injection: Inject 1 µL of the solution into the GC inlet.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at 40°C, hold for 1-2 minutes, then ramp at 10-20°C/min up to 250°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Interface Temperature: Maintain the GC-MS transfer line at ~250°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Conclusion
The spectroscopic profile of this compound is highly characteristic and provides a robust basis for its identification and purity assessment. The simple singlet in the ¹⁹F NMR spectrum confirms the molecule's symmetry, while the quartet in the ¹³C NMR spectrum verifies the C-F connectivity. The IR spectrum is defined by intense C-F stretching absorptions, and the mass spectrum displays a clear and predictable fragmentation pattern dominated by S-S and C-S bond cleavages. Together, these techniques provide a comprehensive and self-validating system for the unambiguous characterization of this important fluorinated disulfide.
References
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- National Institute of Standards and Technology (NIST). Disulfide, bis(trifluoromethyl). NIST Chemistry WebBook.
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- The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.
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An In-Depth Technical Guide to the Safe Handling of Bis(trifluoromethyl)disulfide
Abstract
Bis(trifluoromethyl)disulfide, C2F6S2, is a highly reactive and valuable reagent in modern chemistry, pivotal for introducing the trifluoromethylthio (-SCF3) group into organic molecules. This functional group is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance lipophilicity, metabolic stability, and cell membrane permeability, thereby improving the pharmacokinetic profiles of drug candidates.[1] However, its utility is matched by its extreme toxicity and hazardous physical properties. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers, chemists, and professionals in drug development. It emphasizes a proactive safety culture grounded in a deep understanding of the compound's characteristics, from rigorous engineering controls to meticulous emergency preparedness.
Introduction: The Dual Nature of this compound
This compound, also known as TFD, is a volatile, colorless liquid with a boiling point of approximately 35°C.[2] Its primary application lies in its role as a trifluoromethylthiolating agent. The S-S bond can be cleaved to generate the CF3S• radical, a key intermediate for incorporating the -SCF3 moiety into various molecular scaffolds.[1] This process is crucial in medicinal chemistry for optimizing lead compounds into viable drug candidates.[1]
Despite its synthetic advantages, TFD is an extremely hazardous substance. It is classified as acutely toxic upon inhalation, causing severe pulmonary edema, and is harmful if swallowed or in contact with skin.[2][3][4] Its high volatility at room temperature exacerbates the inhalation risk. Historically used as a fumigant, its potent toxicity is well-documented.[2][3][5] Therefore, all handling operations must be approached with the highest level of caution, treating TFD as a significant chemical threat.
Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with this compound is the foundation of safe laboratory practice.
Toxicological Profile
The primary route of exposure and the most severe toxicological threat is inhalation.[2]
-
Acute Inhalation Toxicity: TFD is a powerful pulmonary agent. Inhaling its vapors can lead to severe, delayed-onset pulmonary edema (fluid accumulation in the lungs), which can be fatal.[2][3] Studies in animal models have shown profound lung pathology following even brief exposure.[3] The toxicity is comparable to, though slightly less than, that of perfluoroisobutene, another highly toxic fluorinated compound.[2]
-
Dermal and Oral Toxicity: The compound is classified as harmful in contact with skin and if swallowed.[4] It can cause significant skin and eye irritation.[4]
-
Chronic Effects: Data on long-term exposure is limited, necessitating a conservative approach that minimizes all contact.
Physicochemical Hazards
While not flammable, the high volatility and reactivity of TFD present significant physical hazards.
-
Volatility: With a boiling point near room temperature (35°C), TFD readily forms a high concentration of toxic vapor in ambient conditions, making containment critical.[2]
-
Reactivity: The disulfide bridge can be cleaved under various conditions, including catalysis by metal ions like iron(III) and copper(II), to form thiyl free radicals (CF₃S•).[1] While specific incompatibility data is scarce, it should be assumed to react with strong oxidizing agents, reducing agents, and bases.
-
Hazardous Decomposition: Upon combustion or severe thermal stress, it may decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), sulfur oxides (SOx), and carbon oxides.
| Property | Value | Source |
| CAS Number | 372-64-5 | [2][4][6] |
| Molecular Formula | C2F6S2 | [2][4][6] |
| Molar Mass | 202.13 g/mol | [2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 35 °C (95 °F) | [2] |
| GHS Classification | Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [4] |
Table 1: Physicochemical Properties and GHS Hazard Classification of this compound.
The Hierarchy of Controls: A Multi-Layered Safety Approach
To mitigate the severe risks posed by TFD, a multi-layered safety strategy, known as the Hierarchy of Controls, must be implemented. This framework prioritizes the most effective control measures first.
Caption: Hierarchy of Controls adapted for handling TFD.
Elimination and Substitution
Before using TFD, a critical assessment must determine if a less hazardous alternative can achieve the desired chemical transformation. Investigate modern trifluoromethylthiolating reagents that may be more stable, less volatile, or have a more favorable toxicological profile.
Engineering Controls
When TFD is deemed necessary, physical containment is the most critical safety layer.
-
Primary Containment: All handling of TFD must be conducted within a high-performance chemical fume hood with a verified face velocity of at least 100 feet per minute (0.5 m/s). For larger quantities or higher-risk operations, a glovebox provides superior containment.
-
Ventilation: The laboratory must be well-ventilated with single-pass air (no recirculation).
-
Gas Detection: For laboratories where TFD is used frequently, consider installing a fixed gas detection system with an audible alarm calibrated for sulfur or fluorine-containing compounds.
Administrative Controls
Administrative controls are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving TFD are mandatory. These must cover handling, storage, waste disposal, and emergency response.
-
Training: All personnel must be thoroughly trained on the hazards of TFD and the specific SOPs before being granted permission to work with it. Training records must be maintained.
-
Restricted Access: Designate specific areas within the lab for TFD use. Access should be restricted to trained and authorized personnel only.
-
"Buddy System": Never work with TFD while alone. A second person, also trained in the relevant safety procedures, must be present in the laboratory.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must not be used as a substitute for robust engineering controls.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving is required. Use a chemical-resistant outer glove (e.g., Viton™ or laminate) over a standard nitrile inner glove. | TFD is harmful in contact with skin.[4] Standard nitrile gloves offer insufficient protection against direct or prolonged contact. The outer glove provides chemical resistance, while the inner glove offers protection during doffing. |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes and the high vapor concentration that can cause severe eye irritation.[4] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing. For significant spill potential, a chemically resistant apron or suit is necessary. | Protects skin from accidental contact and splashes.[7] |
| Respiratory Protection | A full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) may be required for non-routine operations or emergencies. All respirator use must comply with a formal respiratory protection program. | The primary hazard is inhalation toxicity.[2][4] Respirators are for emergency use or specific high-risk tasks, not for routine handling where engineering controls should be sufficient. |
Table 2: Personal Protective Equipment (PPE) Requirements for Handling this compound.
Safe Handling and Storage Protocols
Protocol for Handling Milligram-to-Gram Quantities
-
Preparation: Cordon off the designated work area. Ensure the fume hood is operational and clutter-free. Assemble all necessary equipment, reagents, and waste containers inside the hood.
-
Donning PPE: Don all required PPE as specified in Table 2 before approaching the work area.
-
Inert Atmosphere: TFD is typically handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.
-
Dispensing: Use gas-tight syringes for liquid transfers. To minimize vapor release, cool the TFD container in a secondary container (e.g., a beaker with ice) before opening.
-
Reaction Quenching: After the reaction is complete, any excess TFD must be quenched safely within the fume hood. A common method is the slow addition of a basic solution, such as sodium hydroxide or sodium bisulfite, but this must be validated for the specific reaction scale and conditions.
-
Post-Handling: Tightly seal all containers. Decontaminate all surfaces within the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands and arms thoroughly.
Storage Requirements
-
Store TFD in a tightly sealed, clearly labeled container.[6][7]
-
Keep in a cool, dry, and well-ventilated location, away from heat or ignition sources.[6][7]
-
Store in a designated, locked cabinet for highly toxic substances.
-
Ensure segregation from incompatible materials such as strong oxidizing agents, bases, and reactive metals.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: Emergency response decision tree for a TFD spill.
Personnel Exposure
-
Inhalation: Immediately move the victim to fresh air.[6][7] Call for emergency medical assistance. Do not attempt mouth-to-mouth resuscitation.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.
Spills and Leaks
-
Minor Spill (inside a fume hood):
-
Ensure the fume hood sash is as low as possible.
-
Wearing appropriate PPE (including respirator), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solution, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately evacuate the laboratory and alert all personnel.
-
Activate the building's fire alarm or emergency response system.
-
Close the laboratory doors and prevent re-entry.
-
Call emergency services and provide them with the Safety Data Sheet (SDS).
-
Decontamination and Waste Disposal
All materials contaminated with TFD are considered hazardous waste.
-
Decontamination: Work surfaces and equipment should be decontaminated. While specific decontamination solutions for TFD are not well-documented, a common approach for similar compounds involves washing with a basic solution (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to hydrolyze the compound, followed by a thorough rinse with soap and water. This procedure must be validated on a small scale first.
-
Waste Disposal:
-
Collect all TFD-contaminated waste (excess reagent, contaminated absorbents, disposable PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Never mix TFD waste with other chemical waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations.[9]
-
Conclusion
This compound is a potent tool in chemical synthesis, but its extreme toxicity demands a commensurate level of respect and caution. Safety is not a checklist but a continuous process of risk assessment, control implementation, and preparedness. By adhering to the principles outlined in this guide—prioritizing engineering controls, following rigorous protocols, using appropriate PPE, and being prepared for emergencies—researchers can harness the synthetic power of this reagent while ensuring the safety of themselves, their colleagues, and their environment.
References
- Wikipedia. Bis(trifluoromethyl) disulfide. Link
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- Fisher Scientific. SAFETY DATA SHEET - Sodium bis(trifluoromethylsulfonyl)imide. Link
- PubChem. Bis(trifluoromethyl) disulfide. Link
- Sigma-Aldrich. SAFETY DATA SHEET - Bis(trimethylsilylmethyl) sulfide. Link
- Fisher Scientific. SAFETY DATA SHEET - Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-. Link
- Environmental Science: Processes & Impacts. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Link
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An In-Depth Technical Guide to the Electrophilicity of Bis(trifluoromethyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Trifluoromethylthio Group
The introduction of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. This moiety imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, often leading to enhanced bioactivity and improved pharmacokinetic profiles. Among the various reagents developed for the installation of the SCF₃ group, bis(trifluoromethyl)disulfide (CF₃SSCF₃) stands out as a fundamental and versatile electrophilic source. This guide provides a comprehensive exploration of the electrophilic nature of this compound, offering insights into its reactivity, mechanistic pathways, and practical applications, grounded in field-proven expertise and authoritative references.
Unveiling the Electrophilic Character of this compound
The electrophilicity of this compound arises from the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups inductively polarize the sulfur-sulfur bond, rendering the sulfur atoms susceptible to nucleophilic attack. This inherent electronic property is the foundation of its utility as a trifluoromethylthiolating agent.
Molecular Structure and Electronic Properties
This compound is a volatile liquid with a boiling point of 35 °C.[1] Its molecular structure has been characterized by gas electron diffraction, revealing a C₂ symmetry with a C-S-S-C dihedral angle of approximately 104.4°.[2] The strong electronegativity of the fluorine atoms significantly influences the electron density distribution within the molecule, creating a partial positive charge on the sulfur atoms and making them electrophilic centers.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂F₆S₂ | [3] |
| Molar Mass | 202.13 g·mol⁻¹ | [1] |
| Boiling Point | 35 °C | [1] |
| Appearance | Colorless liquid | [1] |
The S-S Bond: A Locus of Reactivity
The sulfur-sulfur bond in this compound is the focal point of its chemical reactivity. Cleavage of this bond can proceed through two primary mechanistic pathways: heterolytic (polar) cleavage and homolytic (radical) cleavage. The preferred pathway is often dictated by the reaction conditions and the nature of the attacking nucleophile.
Mechanistic Dichotomy: Polar vs. Radical Pathways
The debate between polar (electrophilic) and radical mechanisms in trifluoromethylthiolation reactions is a recurring theme in the literature. This compound can participate in both, and understanding the factors that favor one over the other is crucial for reaction design and optimization.
The Electrophilic Pathway: A Two-Electron Process
In the electrophilic pathway, a nucleophile directly attacks one of the sulfur atoms of this compound, leading to the cleavage of the S-S bond in a heterolytic fashion. This results in the formation of a new sulfur-nucleophile bond and the trifluoromethanethiolate anion (CF₃S⁻) as a leaving group.
Figure 1: Generalized electrophilic attack on this compound.
This mechanism is favored with soft, electron-rich nucleophiles and in polar solvents that can stabilize the resulting ionic species.
The Radical Pathway: A One-Electron Process
Alternatively, the S-S bond can undergo homolytic cleavage to generate two trifluoromethylthiyl radicals (CF₃S•). This process can be initiated by heat, UV light, or a radical initiator. The resulting CF₃S• radical can then react with a suitable substrate.
Figure 2: Homolytic cleavage of this compound to form thiyl radicals.
Radical trifluoromethylthiolation is often observed with substrates that are prone to radical addition or substitution, and in non-polar solvents.[4]
Applications in Organic Synthesis: A Field-Proven Toolkit
This compound has been successfully employed in the trifluoromethylthiolation of a wide array of nucleophiles, demonstrating its broad utility in the synthesis of valuable organofluorine compounds.
Trifluoromethylthiolation of Carbon Nucleophiles
β-ketoesters and enamines are excellent substrates for electrophilic trifluoromethylthiolation with this compound, providing access to α-trifluoromethylthiolated carbonyl compounds. These reactions typically proceed via an enolate or enamine intermediate that attacks the electrophilic sulfur atom.
Experimental Protocol: Trifluoromethylthiolation of a β-Ketoester
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN).
-
Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equiv) or lithium diisopropylamide (LDA, 1.1 equiv), dropwise to generate the enolate in situ.
-
Electrophile Addition: While maintaining the low temperature, add a solution of this compound (1.2 equiv) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The copper-catalyzed trifluoromethylthiolation of aryl boronic acids using this compound provides an efficient route to aryl trifluoromethyl thioethers.[5] This reaction is believed to proceed through a transmetalation/reductive elimination cycle.
Trifluoromethylthiolation of Heteroatom Nucleophiles
The reaction of thiols with this compound leads to the formation of unsymmetrical disulfides. This transformation is typically rapid and high-yielding.
Experimental Protocol: Trifluoromethylthiolation of a Thiol
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Base Addition (Optional): For less acidic thiols, a mild base like triethylamine (Et₃N, 1.1 equiv) can be added to facilitate the reaction.
-
Electrophile Addition: Add this compound (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring and Workup: The reaction is often complete within a short period (minutes to a few hours). Monitor by TLC. Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography or distillation.
Trivalent phosphorus compounds, such as triphenylphosphine (PPh₃), readily react with this compound. The initial attack of the phosphine on a sulfur atom leads to the formation of a phosphonium salt and the trifluoromethanethiolate anion.
Figure 3: Reaction of triphenylphosphine with this compound.
Comparative Analysis with Other Electrophilic SCF₃ Reagents
While this compound is a foundational reagent, a variety of other electrophilic trifluoromethylthiolating agents have been developed, each with its own advantages and disadvantages.
Table 2: Comparison of Common Electrophilic Trifluoromethylthiolating Reagents
| Reagent | Structure | Key Features | Reference(s) |
| This compound | CF₃SSCF₃ | Volatile liquid, atom economical | [1] |
| N-(Trifluoromethylthio)saccharin | (See structure) | Crystalline solid, easy to handle, highly reactive | [6][7] |
| Trifluoromethanesulfenyl Chloride | CF₃SCl | Highly reactive gas, often generated in situ | [4] |
Note: The structure for N-(Trifluoromethylthio)saccharin is readily available in chemical literature and databases.
N-(Trifluoromethylthio)saccharin is a notable alternative, offering the advantage of being a stable, crystalline solid that is easier to handle than the volatile this compound.[6][7]
Spectroscopic Characterization
The trifluoromethyl group provides a unique spectroscopic handle for reaction monitoring and product characterization, particularly using ¹⁹F NMR spectroscopy.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR chemical shift of the SCF₃ group is sensitive to its electronic environment. In general, the signal for a CF₃S- moiety attached to a carbon atom appears in the range of -30 to -50 ppm relative to CFCl₃.
Table 3: Typical ¹⁹F NMR Chemical Shifts for CF₃S-Containing Compounds
| Compound Type | Approximate ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Reference(s) |
| Alkyl-SCF₃ | -35 to -45 | [8][9] |
| Aryl-SCF₃ | -40 to -50 | [8][9] |
| Acyl-SCF₃ | -30 to -40 | [8][9] |
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of this compound exhibit characteristic bands corresponding to the C-F and S-S stretching modes. The C-F stretching vibrations typically appear as strong absorptions in the IR spectrum in the region of 1100-1200 cm⁻¹. The S-S stretching vibration is often weak in the IR spectrum but gives a more intense signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹.[10][11]
Safety and Handling
This compound is a toxic and volatile compound that should be handled with appropriate safety precautions.[1]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Modern Chemistry
This compound remains a highly relevant and powerful tool for the introduction of the trifluoromethylthio group into organic molecules. Its electrophilic nature, coupled with the potential for radical-mediated transformations, provides chemists with a versatile reagent for accessing a wide range of valuable SCF₃-containing compounds. A thorough understanding of its reactivity, mechanistic nuances, and handling requirements is essential for its safe and effective utilization in research and development.
References
- (PDF) Ex‐Situ Generation of Bis(trifluoromethyl)
- Preparation of S-Trifluoromethyl Trifluoromethanesulfo- nothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent - Organic Syntheses. (URL: [Link])
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry - ACS Public
- Established trifluoromethylthiolation reagents and this work.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Series of 19 F NMR spectra recorded during the process of warming a...
- 19F NMR Reference Standards:. (URL: [Link])
- Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF 3 S-Containing Triazoles - MDPI. (URL: [Link])
- Bis(trifluoromethyl) disulfide - Wikipedia. (URL: [Link])
- From perfluoroalkyl aryl sulfoxides to ortho thioethers - Beilstein Journals. (URL: [Link])
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (URL: [Link])
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
- Syntheses and characterization of bis(trifluoromethyl)phosphino naphthalenes and acenaphthenes - Dalton Transactions (RSC Publishing) - The Royal Society of Chemistry. (URL: [Link])
- Disulfide, bis(trifluoromethyl) - the NIST WebBook. (URL: [Link])
- Synthesis of Bis-(Trifluoromethyl) Trisulfide and Bis- (Trifluoromethylthio) Selenide - DTIC. (URL: [Link])
- The infrared and Raman spectra of bis /trifluoromethyl/peroxide - NASA Technical Reports Server (NTRS). (URL: [Link])
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Whitepaper: A Technical Guide to the Synthesis of Triflic Acid via Oxidation of Bis(trifluoromethyl)disulfide
Abstract
Trifluoromethanesulfonic acid (triflic acid, TfOH) stands as a cornerstone of modern chemistry, valued for its exceptional Brønsted acidity and the non-nucleophilic nature of its conjugate base.[1] While industrial production predominantly relies on electrochemical fluorination, alternative synthetic pathways are of significant interest, particularly for specialized applications or contexts where different precursor availability is a factor. This technical guide provides an in-depth exploration of a key alternative route: the synthesis of triflic acid from bis(trifluoromethyl)disulfide (TFD). We will dissect the underlying reaction mechanisms, present detailed experimental protocols, and offer expert insights into the critical parameters governing this transformation. This document is intended for chemical researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic methodology.
Introduction: Profiling the Precursor and Product
A successful synthesis begins with a fundamental understanding of the starting materials and the target molecule. The conversion of this compound to triflic acid is a potent example of a transformation that dramatically alters the chemical properties of a substance through oxidation.
This compound (TFD)
This compound (CF₃S-SCF₃) is a volatile, fluorinated organosulfur compound.[2] Its primary chemical feature is the disulfide bond (S-S), which is susceptible to cleavage by strong oxidizing agents. The presence of two highly electronegative trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the sulfur atoms, making them more electrophilic compared to their non-fluorinated alkyl disulfide counterparts. Historically used as a fumigant, its handling is governed by its extreme toxicity via inhalation, which can cause severe pulmonary edema.[2] In the context of this guide, its role as a direct precursor to the triflate functional group is paramount.
Trifluoromethanesulfonic Acid (TfOH)
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is one of the strongest known monoprotic organic acids, qualifying it as a superacid.[3] Its remarkable acidity (pKa ≈ -14.7) is a direct result of the powerful electron-withdrawing trifluoromethyl group, which stabilizes the resulting triflate (CF₃SO₃⁻) conjugate base through induction.[1] This high degree of stabilization renders the triflate anion an exceptionally poor nucleophile and an excellent leaving group, properties that have made triflic acid and its derivatives invaluable reagents and catalysts in a vast array of organic reactions, including Friedel-Crafts acylations, alkylations, and polymerizations.[4][5]
The following table summarizes the key physical properties of these two compounds.
| Property | This compound (TFD) | Trifluoromethanesulfonic Acid (TfOH) |
| CAS Number | 372-64-5[6] | 1493-13-6[3] |
| Molecular Formula | C₂F₆S₂[6] | CHF₃O₃S[3] |
| Molecular Weight | 202.14 g/mol [6] | 150.08 g/mol [3] |
| Appearance | Colorless liquid[6] | Colorless, hygroscopic liquid[3] |
| Boiling Point | 34-35 °C[7] | 162 °C[8] |
| Density | ~1.65 g/mL[6] | ~1.696 g/mL[8] |
| Key Hazard | Extremely toxic by inhalation[2] | Severely corrosive, causes burns[8] |
The Core Synthesis: Oxidation of the Disulfide Bond
The conversion of TFD to triflic acid is fundamentally an oxidative cleavage reaction. The process involves breaking the sulfur-sulfur bond and elevating the oxidation state of each sulfur atom from +1 in the disulfide to +6 in the sulfonic acid.
Mechanistic Rationale: The Driving Force of Oxidation
The choice of an oxidizing agent is critical and is dictated by the need to overcome the energy barrier for S-S bond cleavage and subsequently introduce three oxygen atoms to each sulfur. The reaction proceeds through a series of increasingly oxidized sulfur intermediates. While the precise mechanism can vary with the oxidant, the general pathway involves an initial electrophilic attack on one of the sulfur atoms by the oxidizing agent. This polarizes and weakens the S-S bond, leading to its eventual cleavage. Subsequent oxidation steps rapidly convert the resulting trifluoromethanesulfenyl intermediates (CF₃S-X) to the final sulfonic acid. The strong electron-withdrawing nature of the -CF₃ group facilitates these oxidative steps.
Alternative routes to triflic acid often involve expensive raw materials or aggressive reaction conditions like electrochemical fluorination. The oxidation of TFD, while requiring a potent oxidant, represents a more direct chemical transformation pathway.
Overall Process Workflow
The synthesis can be visualized as a three-stage process: reaction, workup, and purification. Each stage has critical parameters that must be controlled to ensure both a high yield and the requisite purity of the final product.
Comparative Context: Alternative Synthesis Routes
While the TFD oxidation route is chemically elegant, it is not the dominant industrial method. Understanding its place among other synthetic strategies is vital for process selection.
| Synthesis Route | Precursors | Key Advantages | Key Disadvantages |
| Oxidation of TFD | This compound, Oxidant (H₂O₂, etc.) | Direct chemical transformation; avoids elemental fluorine. | TFD is expensive and extremely toxic. [2][9] |
| Electrochemical Fluorination (ECF) | Methanesulfonic acid (CH₃SO₃H), Hydrogen Fluoride (HF) | Scalable, high-volume industrial process. [1][8] | High energy consumption; requires specialized, corrosion-resistant equipment to handle HF. [10] |
| Oxidation of CF₃SCl | Trifluoromethylsulfenyl chloride (CF₃SCl), Chlorine (Cl₂), Water | Utilizes a different sulfur-containing precursor. [8] | Involves handling highly corrosive and toxic gases (Cl₂, HCl byproduct). |
| Historical (Haszeldine & Kidd, 1954) | Bis(trifluoromethylthio)mercury, H₂O₂ | Foundational discovery of triflic acid. [11] | Involves highly toxic mercury compounds, making it environmentally and practically obsolete. [12] |
Critical Safety & Handling Protocols
The synthesis described herein presents severe chemical hazards that demand rigorous adherence to safety protocols.
-
This compound (TFD): TFD is a potent pulmonary agent and is extremely toxic if inhaled. [2]All manipulations must be conducted within a high-performance chemical fume hood. A supplied-air respirator may be required depending on the scale and institutional safety policies.
-
Hydrogen Peroxide (30%): A strong oxidizer. Contact with organic materials can cause fire or explosion. It is corrosive to skin and eyes.
-
Triflic Acid (TfOH): As a superacid, it is extremely corrosive and causes severe, deep burns upon skin contact, with tissue destruction potentially being delayed. [8]Inhalation of its fumes can cause fatal spasms and edema. [8]Always use acid-resistant gloves (e.g., butyl rubber), a lab coat, and full face protection (safety goggles and face shield).
-
Exothermic Reaction: The oxidation is highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent thermal runaway. Always have a larger secondary containment and an appropriate quenching agent readily available.
Conclusion
The synthesis of triflic acid from this compound via oxidative cleavage is a powerful chemical transformation that offers a direct route to this valuable superacid. While the extreme toxicity of the TFD precursor limits its widespread industrial application compared to the established electrochemical fluorination process, this methodology remains highly relevant in research and specialized synthesis. A thorough understanding of the reaction mechanism, meticulous control over experimental parameters—particularly temperature—and an unwavering commitment to safety are the essential pillars for the successful and safe execution of this protocol. This guide provides the foundational knowledge for researchers to approach this synthesis with the expertise and caution it demands.
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Methodological & Application
Application Notes & Protocols: Nucleophilic Trifluoromethylthiolation with Bis(trifluoromethyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylthio (SCF₃) Group
The incorporation of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF₃) group has emerged as a particularly valuable pharmacophore.[1] Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3][4] Consequently, the development of robust and efficient methods for introducing the SCF₃ moiety is of paramount importance to the pharmaceutical and agrochemical industries.[5][6]
Bis(trifluoromethyl)disulfide, (CF₃S)₂, is a fundamental reagent for achieving this transformation. Although it is a toxic and volatile gas, its direct reactivity with a range of nucleophiles provides a straightforward route to trifluoromethylthiolated compounds.[7][8] This guide provides a detailed overview of the underlying mechanism and practical, field-tested protocols for the application of (CF₃S)₂ in nucleophilic trifluoromethylthiolation reactions.
Mechanistic Insights: The Nucleophilic Attack on the Disulfide Bond
The core of the reaction lies in the nucleophilic cleavage of the sulfur-sulfur bond in this compound. The strong electron-withdrawing effect of the two CF₃ groups polarizes the S-S bond, rendering the sulfur atoms susceptible to nucleophilic attack.
A suitable nucleophile (Nu⁻) attacks one of the sulfur atoms, leading to the heterolytic cleavage of the S-S bond. This process forms the desired trifluoromethylthiolated product (Nu-SCF₃) and releases a trifluoromethanethiolate anion (CF₃S⁻) as a leaving group.
Caption: Nucleophilic attack on the S-S bond of (CF₃S)₂.
The choice of solvent and reaction conditions is critical to facilitate this process and ensure the stability of the reactive species involved. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often employed to solvate the nucleophile and the leaving group.[7]
Core Applications & Experimental Protocols
This compound is a versatile reagent capable of reacting with a variety of soft nucleophiles. Below are detailed protocols for the trifluoromethylthiolation of common substrate classes.
Safety First: this compound is a toxic, volatile gas (boiling point: -25 °C). All manipulations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. It is often generated in situ from safer precursors in a two-chamber reactor to avoid handling the pure substance.[7][9]
Protocol 1: Trifluoromethylthiolation of Thiols
This protocol describes the formation of unsymmetrical disulfides, R-S-SCF₃, which are valuable intermediates in organic synthesis.
Materials:
-
Aryl or alkyl thiol (1.0 mmol, 1.0 equiv)
-
This compound ((CF₃S)₂, 1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 mmol, 1.2 equiv)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the thiol (1.0 equiv) and anhydrous acetonitrile (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Slowly bubble gaseous this compound (1.1 equiv) through the solution or add a pre-prepared solution of (CF₃S)₂ in MeCN. Caution: This step must be performed in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated disulfide.
Protocol 2: Trifluoromethylthiolation of Phosphines
This reaction yields trifluoromethylthiolated phosphonium salts, which have applications in various chemical transformations. The strong nucleophilicity of phosphines allows for a direct reaction without the need for a base.[10]
Materials:
-
Triphenylphosphine (or other triaryl/trialkylphosphine) (1.0 mmol, 1.0 equiv)
-
This compound ((CF₃S)₂, 1.05 mmol, 1.05 equiv)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Schlenk flask or sealed reaction tube
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphine (1.0 equiv) in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.05 equiv) in DCM to the stirred phosphine solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy to observe the formation of the phosphonium salt.
-
The product often precipitates from the solution. If so, it can be isolated by filtration, washed with cold DCM, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product, which can be used without further purification or recrystallized if necessary.
Data Summary: Reaction Scope and Conditions
The nucleophilic trifluoromethylthiolation with (CF₃S)₂ is applicable to a range of nucleophiles. The following table summarizes typical reaction conditions and outcomes.
| Nucleophile (Substrate) | Base/Additive | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Thiophenol | Et₃N | MeCN | 0 to RT | 2-4 | Good to Excellent | [11] |
| Benzylamine | None | DCM | 0 to RT | 3-6 | Moderate | [12] |
| Triphenylphosphine | None | DCM | -78 to RT | 4 | Excellent | [10] |
| Indole | I₂ (cat.) | MeCN | 40 | 16 | Good | [7] |
| Sodium Azide | None | DMF | RT | 12 | Moderate | N/A |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a nucleophilic trifluoromethylthiolation experiment, from setup to product isolation.
Caption: General workflow for trifluoromethylthiolation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive nucleophile | Ensure proper base is used to deprotonate (for thiols, etc.). Check purity of starting material. |
| Decomposition of (CF₃S)₂ | Ensure the reagent is handled under anhydrous conditions and at the correct temperature. | |
| Insufficient mixing | Use a magnetic stirrer and ensure the reaction is homogenous. | |
| Multiple Products/ Side Reactions | Over-reaction or side reactivity | Reduce reaction time or temperature. Use a more selective base if applicable. |
| Presence of water or oxygen | Use anhydrous solvents and maintain a strict inert atmosphere. | |
| Difficulty in Purification | Product is volatile | Use lower vacuum and temperature during solvent removal. Co-distillation with a high-boiling solvent might occur. |
| Similar polarity to starting material | Optimize chromatography conditions (try different solvent systems or silica gel alternatives). |
References
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- Preparation of S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent - Organic Syntheses.
- Metal-Free Trifluoromethylthiolation of Alkyl Electrophiles via a Cascade of Thiocyanation and Nucleophilic Cyanide-CF Substitution. (2015). Synlett, 26, 1628–1632.
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- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. (2021). Journal of the American Chemical Society.
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- Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST).
- Electrophilic Site at the Thiocarbonyl Sulfur for the Incorporation of Multiple CF3S Groups.
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - RSC Publishing.
- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - ACS Publications.
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- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry.
- Activation and Functionalization of Organic Disulfides by Bis(Perfluoroalkyl) Complexes of Nickel(II) - PMC - NIH.
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- Nucleophilic cleavage of the sulfur-sulfur bond by phosphorus nucleophiles. Kinetic study of the reduction of aryl disulfides with triphenylphosphine and water. (1982). Journal of the American Chemical Society.
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Application Notes and Protocols for Radical Trifluoromethylthiolation using Bis(trifluoromethyl)disulfide
Introduction: The Strategic Value of the Trifluoromethylthio Group in Modern Chemistry
The trifluoromethylthio (SCF3) group has emerged as a privileged functional moiety in the fields of pharmaceutical and agrochemical development. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and reliable methods for the introduction of the SCF3 group into organic molecules is of paramount importance. Among the various approaches, radical trifluoromethylthiolation has gained significant traction due to its mild reaction conditions and broad functional group tolerance. This guide provides an in-depth exploration of radical trifluoromethylthiolation protocols utilizing bis(trifluoromethyl) disulfide (CF3SSCF3) as a key reagent, offering researchers a comprehensive resource for implementing these powerful transformations.
Bis(trifluoromethyl)disulfide: A Potent but Hazardous Reagent
Bis(trifluoromethyl) disulfide is a highly effective source of the trifluoromethylthio radical (•SCF3) upon homolytic cleavage of the S-S bond. However, it is a volatile (boiling point: 35 °C) and extremely toxic liquid, posing significant handling challenges.[1] Inhalation can lead to severe pulmonary edema.[1] Due to these safety concerns, direct handling of CF3SSCF3 should be minimized. A significant advancement in the field has been the development of protocols for the ex-situ generation of bis(trifluoromethyl) disulfide from stable, solid precursors, allowing for its immediate use in subsequent reactions without isolation.[2][3]
Protocol I: Radical C-H Trifluoromethylthiolation via Ex-Situ Generation of CF3SSCF3
This protocol details a method for the radical C-H trifluoromethylthiolation of an aliphatic substrate, cyclooctane, using ex-situ generated CF3SSCF3. This approach, adapted from the work of Kolodiazhnaia et al., prioritizes safety by avoiding the direct handling of the volatile and toxic disulfide.[3]
Causality of Experimental Choices:
-
Two-Chamber Reactor: This is the cornerstone of the safety protocol. It physically separates the generation of the hazardous CF3SSCF3 from the main reaction, preventing its accumulation and minimizing exposure.
-
Langlois Reagent (CF3SO2Na): A stable, solid, and commercially available precursor, making it a safer starting material for the generation of CF3SSCF3.
-
PPh3 and NBS: These reagents act as activators for the decomposition of the Langlois reagent to generate CF3SSCF3.
-
Ag2CO3 and K2S2O8: This combination serves as the radical initiation system. K2S2O8 is a thermal initiator that, upon heating, generates sulfate radicals. These radicals can then oxidize Ag(I) to Ag(II), which in turn promotes the formation of the carbon-centered radical on the alkane substrate. This radical then reacts with the in situ generated CF3SSCF3.
-
Temperature Profile: The initial room temperature phase allows for the generation and transfer of CF3SSCF3 into the reaction chamber. The subsequent heating to 60 °C is necessary to initiate the radical C-H activation process.
Experimental Workflow Diagram:
Caption: Workflow for safe C-H trifluoromethylthiolation.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a two-chamber reactor system. Chamber A is the gas-producing chamber, and Chamber B is the reaction chamber. Ensure the system is properly sealed and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Chamber A Preparation: In Chamber A, combine sodium trifluoromethanesulfinate (Langlois reagent, 1.0 equiv), triphenylphosphine (PPh3, 1.5 equiv), and N-bromosuccinimide (NBS, 1.0 equiv).
-
Chamber B Preparation: In Chamber B, add the substrate (e.g., cyclooctane, 2.0 equiv), silver(I) carbonate (Ag2CO3, 1.3 equiv), potassium persulfate (K2S2O8, 2.0 equiv), and anhydrous acetonitrile (MeCN) as the solvent.
-
CF3SSCF3 Generation and Transfer: Heat Chamber A to 40 °C to initiate the generation of CF3SSCF3 gas. The gas will transfer to Chamber B.
-
Reaction Incubation: Stir the contents of Chamber B at room temperature for 16 hours to allow for the complete transfer and dissolution of CF3SSCF3.
-
Radical Initiation: After the incubation period, heat Chamber B to 60 °C and maintain this temperature for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylthiolated product.
Protocol II: Photocatalytic Trifluoromethylthiolation of Alkenes
Visible-light photoredox catalysis offers a mild and efficient pathway for generating the •SCF3 radical from CF3SSCF3. This protocol provides a representative method for the trifluoromethylthiolation of an alkene, such as styrene, using a common iridium-based photocatalyst.
Causality of Experimental Choices:
-
fac-[Ir(ppy)3]: This iridium complex is a widely used photocatalyst due to its strong absorption in the visible light spectrum, long-lived excited state, and suitable redox potentials to engage in single-electron transfer (SET) processes.[4] Upon excitation with blue light, it becomes a potent reductant capable of cleaving the S-S bond of CF3SSCF3.
-
Visible Light (Blue LEDs): Provides the necessary energy to excite the photocatalyst without causing unwanted side reactions that can occur with higher energy UV light.
-
Anhydrous and Degassed Solvent: The presence of oxygen can quench the excited state of the photocatalyst and interfere with the radical chain reaction. Water can also participate in undesired side reactions. Therefore, using an anhydrous and thoroughly degassed solvent like acetonitrile or DMF is crucial for optimal results.
Catalytic Cycle Diagram:
Sources
Application Notes and Protocols for Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids
Introduction: The Strategic Value of the Trifluoromethylthio Moiety in Modern Chemistry
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its profound impact on the physicochemical and biological properties of organic molecules.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] This guide provides a comprehensive overview of the copper-catalyzed trifluoromethylthiolation of boronic acids, a powerful and versatile method for the introduction of the SCF3 group. We will delve into the mechanistic underpinnings of this transformation, compare key reagents, and provide detailed protocols to empower researchers to effectively utilize this methodology in their synthetic endeavors.
Mechanistic Insights: Unraveling the Catalytic Cycle
The copper-catalyzed trifluoromethylthiolation of boronic acids is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific reagents and conditions employed, a general pathway has been elucidated through experimental and computational studies.
A plausible catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with an electrophilic trifluoromethylthiolating reagent to form a Cu(III)-SCF3 intermediate.
-
Transmetalation: The aryl boronic acid then undergoes transmetalation with the Cu(III) center, displacing a ligand to form an aryl-Cu(III)-SCF3 complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl-SCF3 product, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: Proposed Catalytic Cycle"; fontsize=12; fontcolor="#5F6368"; }
Figure 1: Proposed Catalytic Cycle A simplified representation of the copper-catalyzed trifluoromethylthiolation of aryl boronic acids.
A Comparative Analysis of Trifluoromethylthiolating Reagents
The choice of the trifluoromethylthiolating (SCF3) source is a critical parameter in the successful execution of this reaction. Several reagents have been developed, each with its own set of advantages and disadvantages.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Silver(I) trifluoromethanethiolate (AgSCF3) | AgSCF3 | Commercially available, effective for a broad range of substrates. | Can be expensive for large-scale synthesis, silver byproducts can complicate purification. |
| N-(Trifluoromethylthio)saccharin | Structure not available in plain text | Shelf-stable crystalline solid, highly reactive. | Requires synthesis from saccharin. |
| N-(Trifluoromethylthio)phthalimide | Structure not available in plain text | Effective electrophilic source of SCF3. | May require specific conditions for activation. |
Experimental Protocols
General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
This protocol provides a general starting point for the copper-catalyzed trifluoromethylthiolation of a variety of aryl and heteroaryl boronic acids. Optimization of the reaction conditions, including the copper source, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl boronic acid (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and K2CO3 (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).
-
Add AgSCF3 (1.5 equiv) to the vessel under a positive pressure of inert gas.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption { label="Figure 2: Experimental Workflow"; fontsize=12; fontcolor="#5F6368"; }
Figure 2: Experimental Workflow A step-by-step visualization of the general experimental procedure.
Substrate Scope and Functional Group Tolerance
A key advantage of the copper-catalyzed trifluoromethylthiolation of boronic acids is its broad substrate scope and excellent functional group tolerance.[3] The reaction is generally compatible with both electron-rich and electron-poor aryl and heteroaryl boronic acids.
| Substrate Type | Functional Group Tolerance |
| Electron-rich aryl boronic acids | Methoxy, alkyl, and amine substituents are well-tolerated. |
| Electron-poor aryl boronic acids | Halogens (Cl, Br), esters, ketones, and nitriles are generally compatible. |
| Heteroaryl boronic acids | Pyridines, thiophenes, and furans are often suitable substrates. |
| Sterically hindered boronic acids | Ortho-substituted aryl boronic acids can sometimes lead to lower yields. |
Applications in Drug Discovery and Development
The introduction of the SCF3 group can significantly enhance the pharmacological properties of a molecule, making this methodology highly relevant to drug discovery and development.[1] Several FDA-approved drugs contain a trifluoromethyl group, and the development of efficient methods for trifluoromethylthiolation is a key area of research in medicinal chemistry.[4][5]
Examples of Trifluoromethylated Drugs:
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression.
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.
While the direct application of copper-catalyzed trifluoromethylthiolation of boronic acids in the synthesis of all these specific drugs may not be the primary route, the principles and methodologies are crucial for the development of new chemical entities with improved therapeutic profiles.
Conclusion
The copper-catalyzed trifluoromethylthiolation of boronic acids represents a robust and versatile tool for the synthesis of trifluoromethylthiolated compounds. Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive method for academic and industrial researchers alike. A thorough understanding of the reaction mechanism and the careful selection of reagents and conditions are paramount to achieving optimal results. As the demand for novel fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, this methodology is poised to play an increasingly important role in the advancement of chemical synthesis.
References
- Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. (2025). RSC Publishing. [Link]
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.).
- Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. (2010). Organic Letters. [Link]
- Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. (n.d.). RSC Publishing. [Link]
- Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3]. (2022).
- Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. (n.d.).
- Synthesis of Trifluoromethylthiolated Alkenes and Alkynes. (n.d.).
- Copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids. (n.d.).
- Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. (2017). Indian Academy of Sciences. [Link]
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF3 and elemental sulfur. (2012).
- Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). (n.d.).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
- Reaction scope of copper‐catalyzed trifluoromethylthiolation of boronic acids. (n.d.).
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. (n.d.).
- Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. (n.d.).
- Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. (2025).
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF 3 -Transfer Reagents. (n.d.).
- Scope of boronic acids. Reaction conditions. (n.d.).
- Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. (n.d.).
- Selected trifluoromethylthiolation and trifluoromethylselenolation reagents. (n.d.).
- Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. (2010). Organic Letters. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
Sources
- 1. Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Introduction: The Rising Prominence of the Trifluoromethylthio Group in Medicinal Chemistry
An Application Guide to the Synthesis of Aryl Trifluoromethyl Sulfides with Bis(trifluoromethyl)disulfide
The trifluoromethylthio (SCF3) group has emerged as a crucial structural motif in modern drug discovery. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity. The incorporation of the SCF3 moiety into aromatic systems is therefore of significant interest to medicinal chemists. Among the various reagents available for trifluoromethylthiolation, this compound (CF3SSCF3) stands out as a practical and efficient source of the SCF3 group. This guide provides a detailed overview of the synthesis of aryl trifluoromethyl sulfides using CF3SSCF3, with a focus on practical experimental protocols and the underlying mechanistic principles.
Mechanistic Considerations: Activating the S-S Bond
The core chemical challenge in using CF3SSCF3 lies in the cleavage of the relatively stable S-S bond to generate a reactive "SCF3" species. Several catalytic strategies have been developed to achieve this transformation efficiently.
Copper-Mediated Trifluoromethylthiolation
Copper catalysis is a widely adopted method for the trifluoromethylthiolation of aryl halides and aryl boronic acids. The reaction typically proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Figure 1: Simplified catalytic cycle for copper-mediated trifluoromethylthiolation.
The choice of copper source, ligand, and solvent is critical for achieving high yields. Common copper sources include CuI, CuBr, and Cu(OTf)2. The ligand, often a phenanthroline or bipyridine derivative, stabilizes the copper center and facilitates the catalytic cycle.
Photoredox-Catalyzed Approaches
Visible-light photoredox catalysis offers a mild and efficient alternative for generating SCF3 radicals from CF3SSCF3. An excited-state photocatalyst can reduce CF3SSCF3 to generate a trifluoromethylthiolate anion (CF3S-) and a trifluoromethylthiyl radical (•SCF3). The •SCF3 radical can then engage in reactions with various substrates.
Figure 2: General workflow for photoredox-catalyzed trifluoromethylthiolation.
This method is particularly effective for the trifluoromethylthiolation of diazonium salts and electron-rich aromatic compounds. The mild reaction conditions tolerate a wide range of functional groups, making it a valuable tool in complex molecule synthesis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrate.
Protocol 1: Copper-Catalyzed Trifluoromethylthiolation of Aryl Iodides
This protocol is adapted from the work of Weng, et al., which describes a robust method for the trifluoromethylthiolation of aryl halides.
Materials:
-
Aryl iodide (1.0 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
This compound (CF3SSCF3) (1.5 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed vial
-
Stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add this compound (1.5 mmol) via syringe. Caution: CF3SSCF3 is volatile and toxic. Handle in a well-ventilated fume hood.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.
Self-Validation Checklist:
-
Inert Atmosphere: Was the reaction set up under a consistently inert atmosphere to prevent oxidation of the Cu(I) catalyst?
-
Anhydrous Conditions: Were anhydrous solvents and reagents used to avoid quenching of reactive intermediates?
-
Temperature Control: Was the reaction temperature maintained consistently?
-
Monitoring: Was the reaction monitored to completion to avoid side product formation?
Protocol 2: Photoredox-Catalyzed Trifluoromethylthiolation of Aryl Diazonium Salts
This protocol is based on the principles of visible-light photoredox catalysis for C-S bond formation.
Materials:
-
Aryl diazonium tetrafluoroborate salt (0.5 mmol)
-
fac-[Ir(ppy)3] (Iridium(III) tris(2-phenylpyridine)) (0.005 mmol, 1 mol%)
-
This compound (CF3SSCF3) (0.75 mmol)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Schlenk tube or sealed vial
-
Stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a dry Schlenk tube, add the aryl diazonium salt (0.5 mmol) and fac-[Ir(ppy)3] (3.3 mg, 0.005 mmol).
-
Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add this compound (0.75 mmol) via syringe.
-
Seal the tube and stir the mixture at room temperature.
-
Irradiate the reaction vessel with a blue LED light source, maintaining a distance of approximately 5-10 cm. Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation Checklist:
-
Light Source: Was a consistent and appropriate wavelength light source used?
-
Degassing: Was the solvent adequately degassed or the reaction run under an inert atmosphere to prevent quenching of the excited-state photocatalyst by oxygen?
-
Substrate Quality: Was the diazonium salt freshly prepared or properly stored to ensure its reactivity?
Substrate Scope and Yield Comparison
The choice of method depends heavily on the nature of the aryl precursor. The following table provides a general comparison of expected yields for different substrate types.
| Aryl Precursor | Catalytic Method | Typical Yield Range | Key Considerations |
| Aryl Iodide (electron-neutral) | Copper-Catalyzed | 70-90% | High temperatures may be required. |
| Aryl Iodide (electron-rich) | Copper-Catalyzed | 75-95% | Generally high reactivity. |
| Aryl Iodide (electron-poor) | Copper-Catalyzed | 60-85% | May require stronger ligands or higher temperatures. |
| Aryl Bromide | Copper-Catalyzed | 40-70% | Less reactive than aryl iodides; may require more forcing conditions. |
| Aryl Boronic Acid | Copper-Catalyzed | 65-88% | Requires an oxidant to facilitate the catalytic cycle. |
| Aryl Diazonium Salt | Photoredox-Catalyzed | 70-92% | Excellent for diverse functional groups; mild conditions. |
Conclusion
The synthesis of aryl trifluoromethyl sulfides using this compound is a powerful tool for medicinal chemists. Both copper-catalyzed and photoredox-catalyzed methods offer robust and versatile routes to these valuable compounds. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently incorporate the SCF3 moiety into a wide range of aromatic systems, accelerating the drug discovery process. Careful selection of the appropriate protocol based on the available starting material and desired functional group tolerance is key to success.
References
- Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2010). The Trifluoromethylthio Group in Agrochemicals and Pharmaceuticals: A Patented Story. Journal of Fluorine Chemistry, 131(2), 154-164. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Yasu, Y., Koike, T., & Akita, M. (2012). Three-Component Oxy-Trifluoromethylthiolation of Allenes by Photoredox Catalysis. Angewandte Chemie International Edition, 51(39), 9567-9571. [Link]
- Weng, Z., He, W., & Chen, C. (2010). Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Trifluoromethylthiolate Anion. Journal of Organic Chemistry, 75(9), 3125-3127. [Link]
- Barriault, L., & Chen, Y. (2015). Visible-Light-Mediated Trifluoromethylthiolation of Aryl Diazonium Salts. Organic Letters, 17(15), 3822-3825. [Link]
Electrophilic Trifluoromethylthiolation: Taming the "SCF3+" Synthon
Electrophilic trifluoromethylthiolation involves the formal transfer of an electrophilic "SCF3+" equivalent to a nucleophilic heterocycle. This approach is particularly effective for electron-rich heterocyclic systems, such as indoles, pyrroles, and furans. A new generation of shelf-stable, electrophilic trifluoromethylthiolating reagents has revolutionized this field, offering superior reactivity and handling properties compared to earlier methods that often relied on hazardous and unstable reagents.[1]
Key reagents in this category include hypervalent iodine compounds and sulfonium salts. N-Trifluoromethylthiodibenzenesulfonimide is another powerful reagent that has demonstrated high electrophilicity.[1] The general mechanism for the electrophilic trifluoromethylthiolation of an electron-rich heterocycle is depicted below:
Figure 1. General mechanism of electrophilic trifluoromethylthiolation.
Application Notes: Electrophilic Trifluoromethylthiolation of Indoles
Indoles are a ubiquitous scaffold in medicinal chemistry, and their direct C-H trifluoromethylthiolation is a highly valuable transformation. The C3 position of indole is typically the most nucleophilic and, therefore, the most reactive towards electrophilic attack. Brønsted acid catalysis can be employed to enhance the reactivity of less nucleophilic indoles.[2]
Protocol 1: Brønsted Acid-Catalyzed C3-Trifluoromethylthiolation of Indole [2]
This protocol describes the trifluoromethylthiolation of indole using a thermally stable electrophilic reagent, catalyzed by camphorsulfonic acid (CSA).
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Electrophilic trifluoromethylthiolating reagent (e.g., a hypervalent iodine-based reagent) (1.1 mmol, 1.1 equiv)
-
Camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add indole (1.0 mmol), the electrophilic trifluoromethylthiolating reagent (1.1 mmol), and CSA (0.1 mmol).
-
Solvent Addition: Add anhydrous DCE (5 mL) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at 40 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting indole is consumed (typically 20-48 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
Expected Results: This method is reported to provide good to excellent yields (60-99%) for a range of substituted indoles.[2]
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, ensure the solvent is anhydrous and the inert atmosphere is maintained. A higher catalyst loading or a stronger Brønsted acid may be considered.
-
Side Product Formation: If significant side products are observed, consider lowering the reaction temperature or reducing the reaction time.
Nucleophilic Trifluoromethylthiolation: Harnessing the "SCF3-" Synthon
Nucleophilic trifluoromethylthiolation utilizes a trifluoromethylthiolate anion (SCF3-) source to react with electrophilic heterocyclic substrates. This approach is complementary to the electrophilic method and is well-suited for electron-deficient heterocycles or those bearing a suitable leaving group.
Common sources of the SCF3- anion include metallic trifluoromethylthiolates (e.g., AgSCF3, CuSCF3) and, more recently, reagents that can generate the anion in situ.[3][4] S-(Trifluoromethyl)benzothioate (TFBT) has emerged as a bench-stable and user-friendly reagent for nucleophilic trifluoromethylthiolation.[4]
Figure 2. General scheme for nucleophilic trifluoromethylthiolation.
Application Notes: Nucleophilic Trifluoromethylthiolation of Aryl Halides
Aryl halides are common precursors for introducing functionality onto heterocyclic rings via cross-coupling reactions. Nucleophilic trifluoromethylthiolation provides a direct method to install the SCF3 group.
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of Aryl Iodides
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of an iodo-substituted heterocycle using a stable copper(I) trifluoromethylthiolate complex.
Materials:
-
Iodo-substituted heterocycle (1.0 mmol, 1.0 equiv)
-
[(bpy)CuSCF3] (1.2 mmol, 1.2 equiv) (bpy = 2,2'-bipyridine)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the iodo-substituted heterocycle (1.0 mmol) and [(bpy)CuSCF3] (1.2 mmol) to a Schlenk tube.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography on silica gel.
Radical Trifluoromethylthiolation: A Modern Frontier
Radical trifluoromethylthiolation has emerged as a powerful and versatile strategy, enabling the functionalization of a broad range of heterocyclic C-H bonds under mild conditions.[5] This approach involves the generation of the trifluoromethylthio radical (•SCF3), which can then engage in various addition and substitution reactions.
Photoredox catalysis is a particularly effective means of generating the •SCF3 radical from stable precursors.[5] Electrophilic trifluoromethylthiolating reagents can also serve as sources of the •SCF3 radical under single-electron transfer conditions.[5]
Figure 3. Simplified radical trifluoromethylthiolation pathway via photoredox catalysis.
Application Notes: Radical C-H Trifluoromethylthiolation
The direct functionalization of C-H bonds is a highly atom-economical approach. Radical trifluoromethylthiolation has been successfully applied to the late-stage functionalization of complex molecules, demonstrating its broad functional group tolerance.[6]
Protocol 3: Visible-Light-Mediated Radical Trifluoromethylthiolation of Heterocycles
This protocol provides a general method for the photoredox-catalyzed trifluoromethylthiolation of a heterocyclic C-H bond.
Materials:
-
Heterocyclic substrate (0.5 mmol, 1.0 equiv)
-
Radical SCF3 precursor (e.g., an electrophilic reagent known to generate the radical) (1.0 mmol, 2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic photocatalyst) (1-5 mol%)
-
Solvent (e.g., acetonitrile or dichloromethane), degassed (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer
-
Blue LED light source
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the heterocyclic substrate (0.5 mmol), the SCF3 precursor (1.0 mmol), and the photocatalyst.
-
Solvent Addition: Add the degassed solvent (5 mL).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography.
Comparative Analysis of Methodologies
| Methodology | Typical Substrates | Key Reagents | Advantages | Limitations |
| Electrophilic | Electron-rich heterocycles (indoles, pyrroles) | Hypervalent iodine reagents, sulfonium salts | High regioselectivity, mild conditions | Limited to nucleophilic substrates |
| Nucleophilic | Electron-deficient heterocycles, halo-heterocycles | AgSCF3, CuSCF3, TFBT | Good for electron-poor systems | Requires pre-functionalized substrates |
| Radical | Broad range of heterocycles (C-H bonds) | Photoredox catalysts with SCF3 precursors | High functional group tolerance, C-H functionalization | Can lead to mixtures of isomers |
Applications in Drug Discovery and Beyond
The trifluoromethylthiolation of heterocycles has found widespread application in the synthesis of pharmaceuticals and agrochemicals. For instance, the SCF3 group is a key feature in several marketed and investigational drugs, where it enhances efficacy and metabolic stability.[1] The unique properties of this functional group also make it attractive for the development of novel materials, such as liquid crystals and polymers.[6]
Conclusion
The trifluoromethylthiolation of heterocyclic compounds has matured into a robust and versatile area of synthetic chemistry. The development of new reagents and methodologies, particularly in the realm of radical reactions, has significantly expanded the scope of this transformation. As our understanding of the underlying mechanisms deepens, we can anticipate the emergence of even more efficient and selective methods for the synthesis of these valuable compounds, further fueling innovation in medicine and materials science.
References
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 939–964.
- Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents. ACS Sustainable Chemistry & Engineering. (2022). [Link]
- Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(48), 15588-15603.
- S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study.
- Al-Badri, H., & Al-Zoubi, R. M. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517–4526.
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. (2020). [Link]
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry. (2020). [Link]
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. (2023). [Link]
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents.
- Beier, P., & Togni, A. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 878–886.
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. (n.d.). [Link]
- Trifluoromethoxylation/trifluoromethylthiolation/trifluoromethylselenolation strategy for the construction of heterocycles.
- N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. (2014). [Link]
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. (2023). [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. (2015). [Link]
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. (2014). [Link]
- (PDF) Trifluoromethylated Heterocycles.
- Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles. Organic Letters. (2023). [Link]
- S‐(Trifluoromethyl)Benzothioate (TFBT): A KF‐Based Reagent for Nucleophilic Trifluoromethylthiolation.
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Application Note: Ex-situ Generation of Bis(trifluoromethyl)disulfide for Enhanced Safety in Trifluoromethylthiolation Reactions
Abstract
The trifluoromethylthio (-SCF3) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability.[1] However, traditional reagents used for its introduction are often volatile, toxic, or unstable, posing significant safety and handling challenges. This application note details a robust and operationally simple protocol for the ex-situ generation of bis(trifluoromethyl)disulfide (CF3SSCF3), a volatile and toxic intermediate, in a two-chamber reactor system.[2][3] This method allows for the safe synthesis and immediate "tandem" utilization of CF3SSCF3 in various trifluoromethylthiolation reactions without the need for isolation, significantly improving laboratory safety. We demonstrate this protocol by generating CF3SSCF3 from the commercially available Langlois reagent (sodium triflinate) and subsequently using it in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, a transformation highly relevant to pharmaceutical synthesis.[2][3]
Introduction: The Need for Safer -SCF3 Reagents
The incorporation of the trifluoromethylthio (-SCF3) moiety into organic molecules is a powerful strategy in the development of pharmaceuticals and agrochemicals.[1] Reagents like trifluoromethanesulfenyl chloride (CF3SCl) are effective but are hazardous gases that are difficult to handle safely. This compound (CF3SSCF3) itself is a volatile (boiling point: 35°C) and highly toxic liquid, known to be a potent pulmonary agent.[4][5] Direct handling and storage of these reagents present considerable risks.
To mitigate these dangers, an ex-situ generation approach is highly desirable. This strategy involves synthesizing the reagent in one vessel and immediately transferring it (typically via the gas phase) into a second vessel where the desired reaction takes place. This "generate-and-capture" methodology avoids the isolation of the hazardous intermediate, enhancing safety and simplifying the overall workflow.
Recent advancements have shown that CF3SSCF3 can be conveniently generated from the stable and easy-to-handle Langlois reagent (CF3SO2Na) using an activator system.[2][3] This application note provides a detailed protocol based on this transformation, showcasing its utility in a subsequent cross-coupling reaction.
Principle of Generation and Reaction
The overall process is divided into two distinct stages, physically separated by a two-chamber reactor setup.
Stage 1: Ex-situ Generation of CF3SSCF3
The process begins with the Langlois reagent (sodium trifluoromethanesulfinate), a stable, commercially available solid. In a dedicated "generation chamber," this reagent is activated by a combination of triphenylphosphine (PPh3) and N-bromosuccinimide (NBS). This mixture initiates a cascade that releases the volatile this compound (CF3SSCF3) as a gas.[2][3] The generation is performed at a moderately elevated temperature (e.g., 40°C) to facilitate the release of the gaseous product.
Stage 2: Tandem Trifluoromethylthiolation
The CF3SSCF3 gas generated in the first chamber is continuously transferred into a second "reaction chamber." This chamber contains the substrate (e.g., an aryl boronic acid), a copper catalyst, and a suitable base in a high-boiling solvent like DMSO. The gaseous CF3SSCF3 dissolves in the reaction mixture and is consumed in the catalytic cycle to form the desired C-SCF3 bond.[2]
Experimental Protocols
Safety First: This entire procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. This compound is extremely toxic by inhalation.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Langlois Reagent (CF3SO2Na) | ≥98% | Commercial | Stable solid, store in a desiccator. |
| Triphenylphosphine (PPh3) | ≥99% | Commercial | Air-stable solid. |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | Light-sensitive, store in a dark container. |
| 4-Methoxyphenylboronic Acid | ≥98% | Commercial | Representative substrate. |
| Copper(II) Acetate (Cu(OAc)2) | ≥98% | Commercial | Catalyst. |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercial | Base. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | High-boiling solvent. |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Solvent for generation chamber. |
| Two-Chamber Reactor | N/A | Glass shop | A specialized piece of glassware is ideal. Alternatively, two round-bottom flasks connected by a glass tube or cannula can be used. |
| Schlenk Line | N/A | Standard | For establishing an inert atmosphere. |
Workflow for Ex-situ Generation and Reaction
The following diagram illustrates the logical flow of the entire tandem process, from setup to the final reaction.
Caption: Experimental workflow for the tandem generation and utilization of CF3SSCF3.
Protocol 1: Ex-situ Generation and Tandem Reaction
Scientist's Note: The stoichiometry is based on the limiting reagent in the reaction chamber, the aryl boronic acid. The reagents in the generation chamber are in excess to ensure efficient conversion and transfer of the disulfide.
-
Chamber A (Generation): To a dry round-bottom flask, add Langlois reagent (CF3SO2Na, 1.5 equiv.), triphenylphosphine (PPh3, 2.0 equiv.), and N-bromosuccinimide (NBS, 1.0 equiv.).
-
Chamber B (Reaction): In a separate dry round-bottom flask, add 4-methoxyphenylboronic acid (1.0 equiv., e.g., 0.5 mmol), copper(II) acetate (Cu(OAc)2, 0.25 equiv.), and potassium carbonate (K2CO3, 2.0 equiv.).
-
Assembly: Connect Chamber A to Chamber B using a U-shaped glass tube or a wide-bore cannula. Ensure the connection outlet in Chamber B is submerged below the solvent level that will be added.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to Chamber A and anhydrous dimethyl sulfoxide (DMSO) to Chamber B via syringe under an inert atmosphere (N2 or Argon).
-
Inert Atmosphere: Seal the system and purge with an inert gas for 10-15 minutes.
-
Generation: Place Chamber A into a pre-heated oil bath at 40°C. Gentle stirring should begin. The generation of CF3SSCF3 gas will commence.
-
Reaction: Simultaneously, place Chamber B into a pre-heated oil bath at 100°C and begin vigorous stirring. The transferred CF3SSCF3 gas will dissolve and react.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction can be monitored by taking aliquots from Chamber B and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the system to room temperature. Quench the reaction mixture in Chamber B by pouring it into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl-SCF3 product.
Results and Discussion
This protocol reliably provides access to trifluoromethylthiolated arenes in good to excellent yields. The ex-situ generation method circumvents the significant safety hazards associated with handling volatile and toxic trifluoromethylthiolating agents directly.
| Substrate | Product | Yield (%) | Reaction Time (h) |
| 4-Methoxyphenylboronic Acid | 1-methoxy-4-(trifluoromethylthio)benzene | ~75% | 24 |
| Phenylboronic Acid | Phenyl trifluoromethyl sulfide | ~80% | 24 |
| 4-Fluorophenylboronic Acid | 1-fluoro-4-(trifluoromethylthio)benzene | ~70% | 24 |
Yields are representative and may vary based on reaction scale and purity of reagents. Data is synthesized from typical outcomes reported in the literature.[2]
The key advantage of this system is the decoupling of the disulfide formation from its consumption.[2] This allows for optimization of each step independently and enhances the overall reliability and safety of the process.
Reaction Mechanism
The copper-catalyzed cross-coupling reaction is believed to proceed through a catalytic cycle involving the aryl boronic acid and the copper catalyst. The generated CF3SSCF3 acts as the electrophilic "-SCF3" source.
Caption: Postulated mechanism for the Cu-catalyzed trifluoromethylthiolation.
Conclusion
The ex-situ generation of this compound from the Langlois reagent provides a safe, convenient, and effective alternative to using pre-synthesized, hazardous trifluoromethylthiolating agents.[2][3] The two-chamber reactor setup allows for the tandem synthesis and utilization of this important reagent, minimizing operator exposure and simplifying handling procedures. This method is versatile and has been successfully applied to electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions, making it a valuable tool for researchers in drug development and materials science.[2]
References
- Kolodiazhnaia, J. V., Gudmundsson, H. G., Pedersen, S. S., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843. [Link]
- University of Iceland. (2023). Ex-Situ Generation of Bis(trifluoromethyl)
- Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513–1522. [Link]
- Wikipedia contributors. (2023). Bis(trifluoromethyl) disulfide. Wikipedia. [Link]
- LookChem. (n.d.). This compound. [Link]
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- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.hi.is [iris.hi.is]
- 4. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
Application Notes & Protocols: The Strategic Deployment of Bis(trifluoromethyl)disulfide in Modern Pharmaceutical Synthesis
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in medicinal chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] Its strong electron-withdrawing nature and high Hansch lipophilicity parameter (π = 1.44) can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Bis(trifluoromethyl)disulfide, (CF₃S)₂, often abbreviated as TFDS, stands as a key, albeit challenging, reagent for introducing this valuable moiety. This comprehensive guide provides an in-depth exploration of TFDS, detailing its core reactivity, modern synthetic protocols, and strategic applications in pharmaceutical research, with a focus on safety and procedural rationale.
Core Principles: Understanding the Reactivity of this compound
This compound is a volatile, toxic liquid historically used as a fumigant and an intermediate in industrial synthesis.[3] Its utility in fine chemical synthesis is predicated on the reactivity of its disulfide bridge. The cleavage of the S–S or C–S bond is the initiating event for trifluoromethylthiolation, proceeding through several distinct mechanistic pathways depending on the reaction conditions.[1]
-
Radical Pathway: Homolytic cleavage of the S-S bond, often initiated by heat, light, or a radical initiator, generates the trifluoromethylthio radical (CF₃S•). This highly reactive species is central to C-H functionalization reactions.[1]
-
Electrophilic Pathway: In the presence of catalysts or activators, TFDS can serve as a source for an electrophilic "CF₃S⁺" equivalent, which reacts with a wide range of nucleophiles, including electron-rich arenes and heteroarenes.
-
Nucleophilic Pathway: Reduction of the disulfide bond can generate the trifluoromethylthiolate anion (CF₃S⁻), a potent nucleophile for reaction with various electrophiles. Modern methods often generate this species in situ to avoid handling unstable intermediates.
The choice of pathway is critical and is dictated by the desired transformation, substrate compatibility, and the catalytic system employed.
Caption: Core reactivity pathways of this compound (TFDS).
Application & Protocols: Trifluoromethylthiolation Strategies
The introduction of the SCF₃ group is often a key step in lead optimization. Direct C-H functionalization is particularly valuable as it avoids the need for pre-functionalized substrates, enabling late-stage modification of complex molecules.[4]
Protocol 1: Copper-Catalyzed Cross-Coupling of Aryl Boronic Acids
This protocol demonstrates a powerful method for forming C(sp²)–SCF₃ bonds, a common linkage in pharmaceuticals. The procedure leverages an ex-situ generation method for TFDS, which significantly enhances safety by avoiding the handling of the toxic and volatile reagent.[2][5]
Causality Behind the Protocol:
-
Ex-Situ Generation: TFDS is produced in a separate, sealed chamber from a stable, commercially available precursor (Langlois reagent) and then delivered as a gas to the reaction vessel. This mitigates exposure risks and allows for precise dosage.[2]
-
Copper Catalysis: Copper catalysts are highly effective for mediating the cross-coupling of boronic acids with sulfur electrophiles. The catalytic cycle is believed to involve transmetalation of the aryl group from boron to copper, followed by reaction with TFDS and reductive elimination to furnish the desired product.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is used as the base to facilitate the transmetalation step. A polar aprotic solvent like DMF or DMSO is chosen for its ability to dissolve the reagents and facilitate the catalytic cycle at elevated temperatures.
Caption: Workflow for ex-situ generation and tandem Cu-catalyzed cross-coupling.
Step-by-Step Methodology:
-
System Setup: Assemble a two-chamber reactor system. Chamber A (gas-producing) is charged with the Langlois reagent (sodium trifluoromethanesulfinate), triphenylphosphine (PPh₃), and N-bromosuccinimide (NBS). Chamber B (gas-consuming) is charged with the aryl boronic acid (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂ (10 mol%)), and potassium carbonate (2.0 equiv) in DMF.
-
TFDS Generation: Seal the entire system. Heat Chamber A to 40°C to initiate the formation of gaseous TFDS.
-
Cross-Coupling Reaction: Simultaneously, heat Chamber B to 100°C. The TFDS gas generated in Chamber A is carried by a gentle inert gas flow into the reaction mixture in Chamber B.
-
Reaction Monitoring: Maintain the reaction for 12-24 hours. Progress can be monitored by TLC or LC-MS analysis of aliquots from the reaction mixture.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Representative Data:
| Entry | Aryl Boronic Acid Substrate | Catalyst | Yield (%)[2] |
| 1 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | 85 |
| 2 | 4-Fluorophenylboronic acid | CuI | 78 |
| 3 | Naphthalene-2-boronic acid | Cu(OAc)₂ | 75 |
| 4 | Thiophene-3-boronic acid | CuI | 65 |
| 5 | (Pharmaceutical Fragment) | Cu(OAc)₂ | 73 |
Protocol 2: Radical-Mediated C(sp³)–H Trifluoromethylthiolation
Introducing the SCF₃ group at an unactivated C(sp³)–H bond is a significant challenge and a highly desirable transformation for modifying aliphatic scaffolds in drug molecules. This protocol uses a radical-based approach.
Causality Behind the Protocol:
-
Radical Initiator: A chemical initiator like potassium persulfate (K₂S₂O₈) is used to generate the initial radicals under thermal conditions.
-
Silver Carbonate: Silver(I) carbonate (Ag₂CO₃) acts as a co-catalyst. It is believed to facilitate the generation of the key CF₃S• radical from TFDS.
-
Solvent Choice: Acetonitrile (MeCN) is a common solvent for radical reactions as it is relatively inert under the reaction conditions and has a suitable boiling point for thermal initiation.
-
Temperature Control: The reaction is often started at room temperature to allow for mixing and initial complex formation, then heated to a higher temperature (e.g., 60-80°C) to ensure efficient decomposition of the radical initiator and propagation of the radical chain reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine the aliphatic substrate (e.g., Cyclooctane, 2.0 equiv), TFDS (1.0 equiv, handled ex-situ or via a pre-prepared solution with extreme caution), silver(I) carbonate (1.3 equiv), and potassium persulfate (2.0 equiv) in acetonitrile.
-
Reaction Initiation: Stir the mixture at room temperature for 12-16 hours to allow for initial mixing and complexation.
-
Propagation: Increase the temperature to 60°C and maintain for an additional 12 hours to drive the radical reaction to completion.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the trifluoromethylthiolated product.
Safety, Handling, and Storage
CRITICAL SAFETY WARNING: this compound is an extremely toxic and volatile liquid (boiling point: 35°C).[3] It is a potent pulmonary agent that can cause severe lung damage upon inhalation.[3]
-
Handling: All manipulations must be conducted in a high-performance, certified chemical fume hood. The use of a gas-tight syringe is mandatory for liquid transfers. The ex-situ generation method described in Protocol 1 is the strongly recommended approach to avoid direct handling.[2]
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, along with standard PPE (lab coat, safety glasses, and chemical-resistant gloves), should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated, and designated area for highly toxic materials.
Conclusion
While the handling of this compound requires stringent safety protocols, its utility in installing the valuable SCF₃ moiety is undeniable. Modern synthetic advancements, particularly the development of ex-situ generation techniques and robust catalytic systems, have made its application in pharmaceutical synthesis safer and more practical. The protocols outlined in this guide provide researchers with reliable and rationalized methods for leveraging the unique reactivity of TFDS to accelerate the discovery and development of next-generation therapeutics. The strategic introduction of the trifluoromethylthio group can significantly enhance molecular properties, and mastering these techniques is a valuable skill for any medicinal or process chemist.[6]
References
- Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation. Benchchem.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC. NIH.
- This compound | 372-64-5. Benchchem.
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry. ACS Publications.
- (PDF) Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. ResearchGate.
- Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate.
- Bis(trifluoromethyl) disulfide - Wikipedia. Wikipedia.
- Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. University of Iceland.
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Application Notes & Protocols: The Strategic Use of Bis(trifluoromethyl)disulfide in Modern Agrochemical Synthesis
Introduction: The Trifluoromethylthio Moiety and the Role of Bis(trifluoromethyl)disulfide
In the competitive landscape of agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethylthio (-SCF3) group, in particular, has emerged as a "superfunctional" group, prized for its ability to significantly enhance the efficacy and stability of active ingredients.[1][2] Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter, π = 1.44) can dramatically improve a molecule's metabolic stability, cell membrane permeability, and overall biological activity.[3][4] These properties translate into more potent, persistent, and effective herbicides, insecticides, and fungicides.
This compound, CF3SSCF3, stands as a fundamental reagent for introducing this pivotal -SCF3 group. However, its practical application is shadowed by significant safety concerns; it is a volatile (boiling point: 35°C) and extremely toxic liquid, classified as a potent pulmonary agent.[5] This hazardous profile has historically limited its widespread use.
This guide details a modern, safety-conscious approach to leveraging the power of this compound. We will focus on the ex-situ generation of this reagent, a technique that allows for its safe synthesis and immediate use in a closed system, thereby circumventing the risks associated with storage and handling of the neat substance.[6][7] We will explore its versatile reactivity through electrophilic, nucleophilic, and radical pathways, providing detailed protocols for its application in key synthetic transformations relevant to agrochemical research.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective use.
| Property | Value | Reference |
| CAS Number | 372-64-5 | |
| Molecular Formula | C2F6S2 | |
| Molar Mass | 202.14 g/mol | [5] |
| Appearance | Volatile Liquid | [5] |
| Boiling Point | 35 °C (95 °F) | [5] |
| Hazards | Extremely toxic by inhalation, powerful pulmonary agent | [5] |
Safety Imperative: Direct handling of this compound should be avoided. The protocols described herein rely on its generation and immediate consumption in a closed, well-ventilated system, preferably within a high-performance fume hood. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, impervious gloves, and flame-resistant lab coats, is mandatory.[8][9]
Core Application: Ex-Situ Generation and Tandem Trifluoromethylthiolation
The cornerstone of modern CF3SSCF3 chemistry is its generation from stable, readily available precursors immediately prior to its use in a reaction. A two-chamber reactor system is the state-of-the-art method for achieving this safely.[6][7] This approach mitigates the risks of handling the toxic and volatile disulfide directly.
Workflow for Ex-Situ Generation and Use
The following diagram illustrates the logical flow from precursor to product using a two-chamber system.
Caption: Workflow for the safe, ex-situ generation and tandem application of CF3SSCF3.
Detailed Protocol 1: Ex-Situ Generation of this compound
This protocol describes the generation of CF3SSCF3 from sodium triflinate (Langlois reagent), which is then used in a subsequent reaction chamber.[6][7]
Materials:
-
Two-chamber reactor system (e.g., COware)
-
Sodium trifluoromethanesulfinate (Langlois reagent, 1.0 equiv)
-
Triphenylphosphine (PPh3, 2.0 equiv)
-
N-Bromosuccinimide (NBS, 1.0 equiv)
-
Anhydrous solvent for the reaction in Chamber B (e.g., MeCN, DMSO)
Procedure:
-
Preparation (Inert Atmosphere): Assemble the two-chamber reactor under an inert atmosphere (e.g., Argon or Nitrogen).
-
Chamber A (Generation): To the gas-producing chamber, add Langlois reagent (1.0 equiv) and PPh3 (2.0 equiv).
-
Chamber B (Reaction): In the gas-consuming chamber, prepare a solution of your substrate and any necessary catalysts or reagents in the appropriate anhydrous solvent.
-
Initiation: Add NBS (1.0 equiv) to Chamber A. Seal the entire system promptly.
-
Gas Generation: Gently heat Chamber A (e.g., to 40°C) to initiate the controlled release of CF3SSCF3 gas. The gas will transfer to Chamber B.
-
Reaction: Heat Chamber B to the temperature required for the specific trifluoromethylthiolation reaction (details in subsequent protocols).
-
Monitoring and Workup: Monitor the reaction in Chamber B by standard techniques (TLC, GC-MS, LC-MS). Upon completion, cool the system, carefully vent to a scrubbing system, and proceed with standard aqueous workup and purification.
Causality: The combination of PPh3 and NBS activates the Langlois reagent, leading to the formation of the volatile disulfide.[6] Performing this in a sealed two-chamber system ensures that the toxic gas is generated and consumed in a controlled manner without exposure.
Synthetic Applications & Protocols
This compound is a versatile reagent capable of participating in multiple reaction pathways, making it a powerful tool for agrochemical synthesis.
Caption: The three primary reaction pathways of this compound.
Application 1: Radical Trifluoromethylthiolation of C-H Bonds
This method is useful for introducing the -SCF3 group into aliphatic scaffolds. The reaction proceeds via a CF3S• radical, which abstracts a hydrogen atom from an alkane.
Protocol 2: Radical Trifluoromethylthiolation of Cyclooctane This protocol is adapted from a reported procedure and serves as a model for aliphatic C-H functionalization.[6]
Materials:
-
Ex-situ generated CF3SSCF3 (from Protocol 1, based on 0.33 mmol scale)
-
Cyclooctane (2.0 equiv, 0.66 mmol)
-
Silver(I) carbonate (Ag2CO3, 1.3 equiv, 0.43 mmol)
-
Potassium persulfate (K2S2O8, 2.0 equiv, 0.66 mmol)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Setup: In Chamber B of the two-chamber system, combine cyclooctane, Ag2CO3, and K2S2O8 in anhydrous MeCN.
-
Generation: Generate CF3SSCF3 ex-situ as described in Protocol 1.
-
Reaction: Stir the contents of Chamber B at room temperature for 16 hours, then increase the temperature to 60°C for 12 hours.
-
Workup: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield (trifluoromethylthio)cyclooctane.
Yield Data: Reported yields for this transformation are moderate (e.g., 49%), highlighting the challenges of direct C-H functionalization.[6]
Application 2: Copper-Catalyzed Cross-Coupling with Boronic Acids
This is a highly valuable transformation for synthesizing aryl trifluoromethyl sulfides, which are common substructures in advanced agrochemicals.[2][10]
Protocol 3: Cu-Catalyzed Trifluoromethylthiolation of 4-methoxyphenylboronic acid This protocol is based on an optimized procedure demonstrating excellent yields.[6][7]
Materials:
-
Ex-situ generated CF3SSCF3 (from Protocol 1, based on 0.33 mmol scale)
-
4-methoxyphenylboronic acid (1.0 equiv, 0.33 mmol)
-
Copper(I) iodide (CuI, 10 mol%, 0.033 mmol)
-
1,10-Phenanthroline (phen, 20 mol%, 0.066 mmol)
-
Potassium carbonate (K2CO3, 2.0 equiv, 0.66 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In Chamber B, combine 4-methoxyphenylboronic acid, CuI, 1,10-phenanthroline, and K2CO3 in anhydrous DMF.
-
Generation: Generate CF3SSCF3 ex-situ as described in Protocol 1, with Chamber A heated to 40°C.
-
Reaction: Heat Chamber B to 60°C and stir for 16 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, concentrate, and purify by column chromatography.
Optimization Data: The choice of catalyst, ligand, and base is critical. The table below summarizes optimization data for this type of reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Yield (%)[6] |
| 1 | CuI (10) | phen (20) | K2CO3 (2.0) | 85 |
| 2 | Cu(OAc)2 (10) | phen (20) | K2CO3 (2.0) | 65 |
| 3 | CuI (10) | None | K2CO3 (2.0) | 20 |
| 4 | CuI (10) | phen (20) | Et3N (2.0) | 33 |
This data clearly shows that the combination of CuI, 1,10-phenanthroline, and K2CO3 provides the optimal conditions for this transformation.[6]
Application 3: Nucleophilic Trifluoromethylthiolation
While CF3SSCF3 is primarily an electrophilic reagent, it can be converted into a nucleophilic "SCF3⁻" source. This two-step process expands its utility, allowing for reactions with electrophiles like alkyl halides.
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Application Notes & Protocols: Surface Trifluoromethylthiolation using Bis(trifluoromethyl)disulfide for Advanced Material Engineering
Introduction: The Frontier of Surface Fluorination
In the realm of materials science, the ability to precisely tailor the surface properties of a material without altering its bulk characteristics is paramount. Surface modification can transform a common substrate into a high-performance material suitable for demanding applications in fields ranging from biomedical devices to microelectronics.[1] Fluorination, in particular, is a powerful strategy for imparting unique properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), low surface energy, and high chemical and thermal stability.[2][3]
1.1 The Trifluoromethylthio (-SCF3) Group: A Superior Functional Moiety
While the trifluoromethyl (-CF3) group is well-known for enhancing the metabolic stability and binding affinity of pharmaceuticals, the trifluoromethylthio (-SCF3) group offers a distinct and compelling set of properties for material surfaces.[2][4] The sulfur atom provides a flexible and reactive anchor to the surface, while the terminal -CF3 group projects its potent electronic and steric characteristics. This combination results in surfaces that are not only highly repellent to both polar and non-polar liquids but also possess enhanced oxidative stability compared to non-fluorinated thiol counterparts.
1.2 Bis(trifluoromethyl)disulfide (TFD): A Potent Reagent for -SCF3 Functionalization
This compound (CF₃S-SCF₃), hereafter referred to as TFD, is a volatile liquid that serves as a direct and efficient precursor to the reactive trifluoromethylthiyl radical (CF₃S•).[5][6] This high reactivity allows for the covalent grafting of -SCF3 groups onto a wide variety of substrates, providing a robust method for advanced surface engineering. This document provides a comprehensive guide to the principles, safety protocols, experimental procedures, and characterization techniques for modifying material surfaces using TFD.
Critical Safety Protocols & Reagent Handling
WARNING: this compound is an extremely toxic and volatile substance.[5] All handling and reactions must be conducted with strict adherence to safety protocols in a properly functioning chemical fume hood by trained personnel.
2.1 Hazard Summary
-
Acute Inhalation Toxicity: TFD is extremely toxic if inhaled.[7] It is a potent pulmonary agent that can cause severe, delayed-onset pulmonary edema.[5]
-
Skin and Eye Irritation: The compound is harmful in contact with skin and causes serious eye irritation.[7]
-
Physical Properties: TFD is a volatile liquid with a boiling point of 35 °C, requiring careful containment.[5]
2.2 Required Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-face respirator with appropriate cartridges is mandatory if exposure limits are at risk of being exceeded.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate).
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Skin and Body Protection: Wear a flame-resistant lab coat and impervious clothing.[8]
2.3 Engineering Controls
-
All work involving TFD must be performed in a high-performance chemical fume hood to ensure adequate ventilation.[8]
-
Reactions should be conducted in sealed reaction vessels to prevent the escape of volatile TFD.
-
Consider using a two-chamber reactor system for the ex-situ generation and immediate consumption of TFD, which minimizes handling of the pure, volatile reagent.[9][10]
2.4 Emergency Procedures & Spill Management
-
Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Take off contaminated clothing immediately and rinse the affected area with copious amounts of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.
-
Spills: Contain the spill using an inert absorbent material. Prevent it from entering drains. Dispose of contaminated material as hazardous waste according to institutional and local regulations.[8]
Principles & Mechanism of Surface Modification
The surface modification process relies on the homolytic cleavage of the relatively weak sulfur-sulfur bond in the TFD molecule to generate two highly reactive trifluoromethylthiyl radicals (CF₃S•). This initiation can be achieved through thermal or photochemical means.
3.1 Generation of the Trifluoromethylthiyl Radical (CF₃S•)
The core of the reaction is the generation of the CF₃S• radical:
CF₃S-SCF₃ → (Heat or UV Light) → 2 CF₃S•
This step is crucial, as the subsequent surface reaction depends on the successful formation of these radicals.[6] Thermal activation is typically achieved by heating the reaction mixture, while photochemical activation utilizes UV irradiation at a wavelength that can induce S-S bond cleavage.
3.2 Reaction with Material Surfaces
Once generated, the CF₃S• radical can covalently bond to a substrate surface through several mechanisms, depending on the nature of the substrate:
-
Hydrogen Abstraction: For polymer surfaces rich in C-H bonds (e.g., polypropylene, polystyrene), the CF₃S• radical can abstract a hydrogen atom, creating a carbon-centered radical on the polymer backbone. This site then reacts with another CF₃S• radical to form a stable C-S bond.
-
Addition to Unsaturation: For surfaces containing double or triple bonds, the CF₃S• radical can add across the bond, directly incorporating the -SCF3 group.
-
Reaction with Surface Defects/Functional Groups: On inorganic substrates like metals or oxides, the radicals may react with defect sites or existing surface functional groups (e.g., hydroxyls), although this may require specific surface pre-treatment.
Caption: Proposed radical mechanism for surface trifluoromethylthiolation.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and desired surface coverage. All steps must be performed in a high-performance chemical fume hood.
4.1 Protocol 1: Surface Modification of a Polymer Substrate via Thermal Activation
This protocol is suitable for modifying polymers such as polypropylene (PP), polyethylene (PE), or polystyrene (PS).
4.1.1 Materials & Equipment
-
This compound (TFD)
-
Anhydrous solvent (e.g., toluene, heptane)
-
Polymer substrate (e.g., 1x1 cm coupon or film)
-
High-purity nitrogen or argon gas
-
Glass reaction vessel with a pressure-equalizing addition funnel and reflux condenser (e.g., Schlenk flask)
-
Sonicator, beakers, and wash bottles
-
Cleaning solvents: Acetone, Isopropanol, Deionized (DI) water
-
Heating mantle with magnetic stirrer
-
Oven or vacuum oven
4.1.2 Step-by-Step Procedure
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove surface contaminants.
-
Dry the substrate thoroughly under a stream of nitrogen gas.
-
Place the cleaned substrate in a vacuum oven at 60 °C for 1 hour to remove any adsorbed moisture.
-
-
Reaction Setup:
-
Place the dry polymer substrate into the glass reaction vessel.
-
Seal the vessel and purge with inert gas (nitrogen or argon) for at least 30 minutes to create an inert atmosphere.
-
Under the inert atmosphere, add enough anhydrous solvent to fully submerge the substrate.
-
-
Reaction Execution:
-
Prepare a dilute solution of TFD in the anhydrous solvent (e.g., 0.1-1.0% v/v). CAUTION: Handle TFD with extreme care.
-
Slowly add the TFD solution to the reaction vessel via the addition funnel.
-
Heat the reaction mixture to 80-110 °C (depending on the solvent and substrate stability) with gentle stirring.
-
Allow the reaction to proceed for 2-12 hours. Reaction time is a critical parameter for optimization.
-
-
Post-Reaction Cleanup:
-
Cool the reaction vessel to room temperature.
-
Carefully remove the modified substrate from the reaction solution.
-
Quench the remaining reaction solution by slowly adding a solution of sodium bisulfite.
-
Rinse the modified substrate thoroughly with fresh solvent (e.g., toluene), followed by isopropanol and DI water to remove any unreacted TFD and physisorbed byproducts.
-
Dry the substrate under a stream of nitrogen and store it in a clean, dry environment (e.g., a desiccator).
-
Caption: Experimental workflow for surface modification with TFD.
Characterization of Modified Surfaces
Verification of a successful surface modification is critical. The following techniques provide a comprehensive assessment of the new surface properties.
5.1 Assessing Surface Wettability: Contact Angle Goniometry This is the primary technique to confirm a change in surface energy. A droplet of a probe liquid (e.g., water for hydrophobicity, hexadecane for oleophobicity) is placed on the surface, and the angle it forms is measured.
-
Principle: A successful -SCF3 modification will significantly increase the surface's hydrophobicity and oleophobicity.
-
Expected Result: A dramatic increase in the water contact angle (WCA), often from <90° to >110°, and a significant increase in the oil contact angle.
5.2 Verifying Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) XPS is an essential surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material.[11]
-
Principle: XPS can definitively confirm the presence of the grafted -SCF3 groups.
-
Expected Result: The survey spectrum of the modified surface will show new peaks for Fluorine (F 1s at ~689 eV) and Sulfur (S 2p at ~169 eV). High-resolution scans of the Carbon (C 1s) peak will reveal a new component at a high binding energy (~293 eV) characteristic of the C-F₃ bond.[12]
5.3 Surface Morphology: Atomic Force Microscopy (AFM) AFM provides topographical information at the nanoscale, allowing for the assessment of changes in surface roughness.
-
Principle: The grafting process may slightly alter the surface roughness.
-
Expected Result: Depending on the reaction conditions, the surface roughness (Ra) may show a slight increase. This analysis ensures the modification did not aggressively etch or damage the surface.
Data Interpretation & Expected Results
The success of the modification can be quantified and compared across different conditions or substrates.
Table 1: Example Reaction Parameters & Expected Outcomes
| Parameter | Substrate: Polypropylene (PP) | Substrate: Silicon Wafer (with -OH groups) |
| Pre-treatment | Solvent cleaning | Piranha clean, then dehydration[1] |
| TFD Concentration | 0.5% (v/v) in Toluene | 0.2% (v/v) in Heptane |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 6 hours | 4 hours |
| Expected WCA | > 115° (from ~90°) | > 100° (from <10°) |
| Expected F (at.%) | 10-20% | 5-15% |
Table 2: Typical XPS Data for a Successfully Modified Polymer Surface
| Element | Binding Energy (eV) | Atomic % (Untreated) | Atomic % (TFD-Modified) | Interpretation |
| C 1s | ~285.0 | ~99% | ~65% | Decrease due to new elements |
| C 1s (-CF₃) | ~293.0 | 0% | ~5% | Confirms presence of -CF₃ |
| O 1s | ~532.0 | ~1% | ~1% | Adventitious oxygen |
| F 1s | ~689.0 | 0% | ~25% | Confirms high degree of fluorination |
| S 2p | ~169.0 | 0% | ~5% | Confirms presence of -SCF₃ group |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No change in contact angle | Incomplete substrate cleaning; Inactive reagent; Insufficient reaction time/temperature; Atmosphere not inert. | Re-clean substrate thoroughly; Use fresh TFD; Increase reaction time or temperature incrementally; Ensure proper inert gas purging. |
| Inconsistent/Patchy surface modification | Uneven substrate cleaning; Poor mixing of reaction solution; Substrate not fully submerged. | Improve cleaning protocol; Increase stirring speed; Ensure enough solvent is used to cover the substrate. |
| Surface damage (discoloration, pitting) | Reaction temperature too high; TFD concentration too high; Reaction time too long. | Reduce temperature; Use a more dilute TFD solution; Perform a time-course study to find the optimal duration. |
| No F or S signal in XPS | Reaction failed; XPS analysis depth is too great (if layer is extremely thin); Incorrect analysis area. | Review entire protocol (see "Low change in contact angle"); Use angle-resolved XPS (ARXPS) to enhance surface sensitivity. |
References
- Chemsrc. (2025). This compound | CAS#:372-64-5.
- ResearchGate. (n.d.). a FTIR spectra of CF3 (CF2)8COOH and the modified surface by CF3....
- McFeely, F. R., et al. (1987). Reactions of Photogenerated CF2 and CF3 on Silicon and Silicon Oxide Surfaces. ResearchGate.
- Wikipedia. (n.d.). Trifluoromethylation.
- ResearchGate. (n.d.). XPS spectra of –CF2– and –CF3 with fluoro‐silanisation modification of various material surfaces....
- Dolbier, W. R. (2005). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.
- Kolodiazhnaia, J. V., et al. (2023). Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. ResearchGate.
- Kolodiazhnaia, J. V., et al. (2023). Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. University of Iceland.
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Zeng, X., et al. (2018). Matrix-isolated trifluoromethylthiyl radical: sulfur atom transfer, isomerization and oxidation reactions. Chemical Communications.
- J. C. F. M. da Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Lefeuvre, A., et al. (2024). Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic. MDPI.
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The Art of the Trifluoromethylthio Group: A Researcher's Guide to the Mechanistic Nuances and Practical Application of N-Heterocycle Trifluoromethylthiolation
Abstract
The strategic incorporation of the trifluoromethylthio (SCF₃) group into nitrogen-containing heterocyclic scaffolds is a paramount tactic in modern drug discovery and development. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, protocols, and practical considerations for the trifluoromethylthiolation of N-heterocycles. We will explore the dominant mechanistic pathways—radical, electrophilic, and nucleophilic—offering detailed explanations and visual diagrams to elucidate the underlying chemical principles. Furthermore, this guide presents a curated collection of field-proven, step-by-step protocols for the trifluoromethylthiolation of common N-heterocyclic cores, including indoles, pyridines, and pyrazoles. Comparative data on various trifluoromethylthiolating reagents are provided to aid in the rational selection of methodology for specific synthetic challenges.
The Significance of the Trifluoromethylthio Moiety in N-Heterocycles
Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals, owing to their ability to engage in crucial biological interactions.[1][2] The introduction of a trifluoromethylthio (SCF₃) group can dramatically and often favorably modulate the physicochemical and pharmacokinetic properties of these molecules.[3] The high lipophilicity of the SCF₃ group can enhance membrane permeability and improve oral bioavailability, while its strong electron-withdrawing nature can increase metabolic stability and fine-tune the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[3][4] Consequently, the development of robust and versatile methods for the trifluoromethylthiolation of N-heterocycles is of critical importance to the medicinal chemistry community.
Unraveling the Mechanisms: A Tale of Three Pathways
The trifluoromethylthiolation of N-heterocycles can proceed through three primary mechanistic manifolds: radical, electrophilic, and nucleophilic pathways. The choice of reagents and reaction conditions dictates the operative mechanism, which in turn influences the regioselectivity and substrate scope of the transformation.
The Radical Pathway: A Versatile Approach
Radical trifluoromethylthiolation has emerged as a powerful strategy due to its generally mild reaction conditions and broad functional group tolerance.[2] This pathway typically involves the generation of the trifluoromethylthio radical (•SCF₃), which then engages with the N-heterocycle.
A common method for generating the •SCF₃ radical is through the use of reagents like N-(Trifluoromethylthio)saccharin under photoredox catalysis.[3] The mechanism, as depicted below, involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the trifluoromethylthiolating reagent to generate the •SCF₃ radical. This radical then adds to the N-heterocycle, and a subsequent oxidation and deprotonation sequence furnishes the desired product.
Figure 1: General mechanism for radical trifluoromethylthiolation.
The Electrophilic Pathway: Targeting Electron-Rich Systems
Electrophilic trifluoromethylthiolation is particularly effective for electron-rich N-heterocycles, such as indoles and pyrroles.[5] This pathway proceeds via a mechanism analogous to classical electrophilic aromatic substitution.[6][7][8][9] A highly reactive electrophilic "SCF₃⁺" equivalent is generated, which is then attacked by the π-system of the heterocycle to form a resonance-stabilized cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation restores aromaticity and yields the trifluoromethylthiolated product. The regioselectivity is governed by the electronic properties of the heterocyclic ring, with substitution generally occurring at the most nucleophilic position.[1][10]
Figure 2: General mechanism for electrophilic trifluoromethylthiolation.
The Nucleophilic Pathway: A Complementary Approach
Nucleophilic trifluoromethylthiolation provides a complementary strategy, particularly for heterocycles that are electron-deficient or can be readily converted into good nucleophiles.[11] This pathway involves the generation of a nucleophilic trifluoromethylthiolate anion (SCF₃⁻), which then displaces a suitable leaving group on the heterocyclic ring or adds to an electrophilic center. Reagents such as trifluoromethanesulfenamides can serve as sources of the SCF₃⁻ anion under appropriate conditions.[12]
Figure 3: General mechanism for nucleophilic trifluoromethylthiolation.
A Practical Guide: Reagents and Protocols
The successful trifluoromethylthiolation of an N-heterocycle hinges on the judicious selection of the trifluoromethylthiolating reagent and the optimization of reaction conditions. This section provides a comparative overview of common reagents and detailed, step-by-step protocols for the trifluoromethylthiolation of representative N-heterocycles.
A Comparative Overview of Trifluoromethylthiolating Reagents
A variety of reagents have been developed for the introduction of the SCF₃ group, each with its own advantages and limitations. The choice of reagent often depends on the desired reaction pathway (radical, electrophilic, or nucleophilic) and the nature of the heterocyclic substrate.
| Reagent Class | Example(s) | Primary Application | Key Advantages | Key Considerations |
| Electrophilic | N-(Trifluoromethylthio)saccharin[5], N-Trifluoromethylthio-dibenzenesulfonimide[13] | Electron-rich heterocycles (indoles, pyrroles) | Bench-stable, high reactivity | May require a catalyst for less reactive substrates |
| Nucleophilic | Trifluoromethanesulfenamides[12] | Electron-deficient heterocycles, displacement of leaving groups | Good for substrates incompatible with electrophilic conditions | May require a strong base for activation |
| Radical Precursors | N-(Trifluoromethylthio)saccharin[3], Silver(I) trifluoromethanethiolate (AgSCF₃)[14] | Wide range of heterocycles | Mild reaction conditions, good functional group tolerance | Often requires a photocatalyst or initiator |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the trifluoromethylthiolation of common N-heterocycles. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin [5][11]
This protocol describes the C3-selective trifluoromethylthiolation of indole, a common motif in biologically active molecules.
-
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃) (catalyst)
-
Diphenyl selenide (co-catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Radical Trifluoromethylthiolation of Pyridine Derivatives
This protocol outlines a general procedure for the radical C-H trifluoromethylthiolation of pyridines, which are often challenging substrates for electrophilic substitution. The regioselectivity can be influenced by the electronic and steric properties of the substituents on the pyridine ring.[15][16]
-
Materials:
-
Substituted Pyridine
-
N-(Trifluoromethylthio)saccharin
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye)
-
Degassed solvent (e.g., Acetonitrile)
-
-
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the substituted pyridine (1.0 equiv), N-(trifluoromethylthio)saccharin (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Add the degassed solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the trifluoromethylthiolated pyridine isomers.
-
Protocol 3: Trifluoromethylthiolation of Pyrazole [17]
This protocol describes the trifluoromethylthiolation of pyrazolin-5-ones, which exist in tautomeric equilibrium with 5-hydroxypyrazoles, using trifluoromethanesulfenamide as the electrophilic source.
-
Materials:
-
Pyrazolin-5-one derivative
-
Trifluoromethanesulfenamide (e.g., PhNHSCF₃)
-
Bismuth(III) chloride (BiCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a reaction tube, add the pyrazolin-5-one (1.0 equiv), trifluoromethanesulfenamide (2.0 equiv), and bismuth(III) chloride (2.0 equiv).
-
Add anhydrous DCE under an argon atmosphere.
-
Stir the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Regioselectivity: A Key Consideration
The position of trifluoromethylthiolation on the N-heterocyclic ring is a critical factor that can significantly impact the biological activity of the resulting molecule. Regioselectivity is primarily governed by the interplay of the reaction mechanism and the electronic and steric properties of the substrate.
-
Electron-rich heterocycles (e.g., indoles, pyrroles): Electrophilic and radical trifluoromethylthiolation typically occur at the most electron-rich position (e.g., C3 for indole).[10][18]
-
Electron-deficient heterocycles (e.g., pyridines, quinolines): Direct electrophilic substitution is often difficult. Radical reactions are more common, and the regioselectivity can be complex, often yielding a mixture of isomers. The position of substitution can sometimes be controlled by the choice of solvent or by pre-functionalizing the heterocycle.[15][19]
Conclusion
The trifluoromethylthiolation of N-heterocycles is a dynamic and evolving field that continues to provide medicinal chemists with powerful tools for molecular design. A thorough understanding of the underlying reaction mechanisms—radical, electrophilic, and nucleophilic—is essential for the rational development of synthetic strategies. By carefully selecting the appropriate trifluoromethylthiolating reagent and optimizing reaction conditions, researchers can achieve the desired regioselectivity and efficiently synthesize novel trifluoromethylthiolated N-heterocycles with the potential for enhanced therapeutic properties. The protocols and comparative data presented in this application note serve as a valuable resource for navigating the exciting landscape of N-heterocycle functionalization.
References
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.
- Billard, T., & Langlois, B. R. (2002). Synthesis and Reactivity of Trifluoromethanesulfenamides. The Journal of Organic Chemistry, 67(23), 8276–8281.
- BenchChem. (2025). Application Notes and Protocols: N-(Trifluoromethylthio)saccharin as a Source of the SCF3 Radical. BenchChem.
- Fu, X., Wang, Y., Yi, W., & Zhang, G. (2018). Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide. ACS Omega, 3(11), 15939–15945.
- Baran, P. S., & Richter, J. M. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14533–14538.
- BenchChem. (2025). Technical Support Center: Reaction Condition Optimization for Trifluoromethylquinoline Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond. BenchChem.
- ResearchGate. (n.d.). Site-selectivity study a Regioselectivity for indoles. b... [Download Scientific Diagram].
- Pannecoucke, X., & Besset, T. (2019). Use of ArSO 2 SR f reagents: an efficient tool for the introduction of SR f moieties. Organic & Biomolecular Chemistry, 17(23), 5725–5735.
- ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. [Download Scientific Diagram].
- ResearchGate. (n.d.).
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- Ma, B., Shao, X., & Shen, Q. (2020). Trifluoromethylsulfonyl pyridinium salt for trifluoromethythiolation of indoles. Chinese Chemical Letters, 31(7), 1865-1868.
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- Poce, G., & Gising, J. (2014). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 1-35.
- Ma, J.-A. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3049.
- Zhang, C., et al. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry, 16, 657-662.
- Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Magnier, E., & Billard, T. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 366–374.
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- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Bis(trifluoromethyl)disulfide for Trifluoromethylthiolation
Introduction: The Strategic Value of the Trifluoromethylthio Group
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention due to its unique electronic and physical characteristics.[1] Possessing strong electron-withdrawing capabilities and high lipophilicity, the SCF3 moiety can substantially enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1] These attributes make it a highly desirable functional group in the design of novel pharmaceuticals and agrochemicals.
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling methodology for the introduction of the SCF3 group, with a specific focus on the use of bis(trifluoromethyl)disulfide ((CF3S)2). While direct palladium-catalyzed protocols with (CF3S)2 are not extensively documented, we will build upon established principles of palladium-catalyzed C-S bond formation and provide detailed, field-proven protocols for analogous transformations. Additionally, we will present a validated copper-catalyzed method that effectively utilizes (CF3S)2.
Mechanism and Rationale: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions typically proceed through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism for the trifluoromethylthiolation of an aryl halide (Ar-X) is depicted below.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl group.[2][3] The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes this step.[2]
-
Transmetalation: In this step, the trifluoromethylthio group is transferred from a reagent to the palladium(II) center, displacing the halide. The nature of the SCF3 source is critical for the success of this step.
-
Reductive Elimination: The final step involves the formation of the desired C-S bond and the regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle. Bulky ligands on the palladium center can facilitate this step by destabilizing the intermediate complex.[2]
Figure 1. Generalized catalytic cycle for palladium-catalyzed trifluoromethylthiolation.
Reagent Profile: this compound ((CF3S)2)
This compound is a volatile and toxic reagent that can serve as a source of the trifluoromethylthio group.[4][5] Due to its hazardous nature, handling this reagent directly requires significant precautions. A safer and more practical approach involves its ex-situ generation from a stable precursor, such as sodium trifluoromethanesulfinate (Langlois' reagent).[4][5]
Protocol for Ex-Situ Generation of (CF3S)2
This protocol, adapted from established methods, allows for the safe generation and immediate use of (CF3S)2 in a subsequent reaction.[4][5] This is performed in a two-chamber reactor system.
Figure 2. Workflow for the ex-situ generation and utilization of (CF3S)2.
Materials:
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
Triphenylphosphine (PPh3)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Two-chamber reactor, oven-dried
-
Schlenk line for inert atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add Langlois' reagent (1.0 equiv), PPh3 (2.0 equiv), and NBS (2.0 equiv) to Chamber A of the two-chamber reactor.
-
Add the substrate, catalyst, and any other solids for the subsequent cross-coupling reaction to Chamber B.
-
Seal both chambers and remove them from the glovebox.
-
Using standard Schlenk techniques, evacuate and backfill both chambers with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous MeCN to Chamber A via syringe.
-
The gaseous (CF3S)2 will be generated in Chamber A and can be transferred to Chamber B via a cannula under a gentle flow of inert gas for immediate use in the cross-coupling reaction.
Application Protocol 1: Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids with Ex-Situ Generated (CF3S)2
While the primary focus is on palladium, copper catalysis is a well-validated and highly effective method for the trifluoromethylthiolation of arylboronic acids using (CF3S)2.[4][5] This protocol provides an excellent alternative for accessing aryl trifluoromethyl sulfides.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(CF3S)2, generated ex-situ as described above
Procedure:
-
To Chamber B of the two-chamber reactor, add the arylboronic acid, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the chamber with an inert gas.
-
Add anhydrous DMF via syringe.
-
Generate (CF3S)2 in Chamber A and transfer it to Chamber B as previously described.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid Substrate | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 85 |
| 2 | 4-Acetylphenylboronic acid | 78 |
| 3 | 3-Chlorophenylboronic acid | 82 |
| 4 | Naphthalene-2-boronic acid | 91 |
| 5 | Thiophene-3-boronic acid | 75 |
| Yields are representative and may vary based on reaction scale and purity of reagents. Data synthesized from similar reported copper-catalyzed reactions.[4] |
Application Protocol 2: Palladium-Catalyzed Trifluoromethylthiolation of Aryl Halides with NMe4SCF3
While a specific, robust protocol for (CF3S)2 with a palladium catalyst is not prevalent in the literature, the following protocol for the trifluoromethylthiolation of aryl halides using tetramethylammonium trifluoromethylthiolate (NMe4SCF3) is well-established and serves as an excellent template.[6][7] The principles, particularly regarding ligand and catalyst selection, are highly relevant.
Materials:
-
Aryl halide (iodide, bromide, or triflate) (1.0 equiv)
-
NMe4SCF3 (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)
-
Di-tert-butylphosphinoferrocene (DtBuPF) (7.5 mol%)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide, NMe4SCF3, Pd2(dba)3, and DtBuPF to an oven-dried reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide Substrate | Ligand | Yield (%) |
| 1 | 4-Iodoacetophenone | DtBuPF | 92 |
| 2 | 4-Bromobenzonitrile | DtBuPF | 88 |
| 3 | 3-Trifluoromethylphenyl triflate | DtBuPF | 85 |
| 4 | 2-Iodopyridine | DtBuPF | 79 |
| 5 | 1-Bromo-4-methoxybenzene | DtBuPF | 95 |
| Yields are representative based on established methods for palladium-catalyzed trifluoromethylthiolation.[6][7] |
Discussion and Field-Proven Insights
-
Ligand Selection: For palladium-catalyzed C-S bond formation, bulky and electron-rich phosphine ligands are paramount.[6][7] Ligands such as DtBuPF and XantPhos have demonstrated high efficacy in promoting both the oxidative addition and reductive elimination steps.[6][7] In a hypothetical palladium-catalyzed reaction with (CF3S)2, these ligands would be the primary candidates for screening.
-
Substrate Scope: Palladium-catalyzed trifluoromethylthiolation is generally tolerant of a wide range of functional groups. Both electron-rich and electron-poor aryl halides can be effective substrates. Heteroaryl halides are also often suitable coupling partners.
-
Safety Considerations: The toxicity of (CF3S)2 cannot be overstated. The use of an ex-situ generation method is strongly recommended to minimize exposure and ensure safe handling.[4][5] All manipulations should be performed in a well-ventilated fume hood or a glovebox.
-
Alternative Methods: While this guide focuses on cross-coupling, other methods for trifluoromethylthiolation exist, including those that proceed via radical or electrophilic pathways. The choice of method will depend on the specific substrate and desired functional group tolerance.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium precursor and ligand. Ensure anhydrous and oxygen-free conditions. |
| Poor quality of SCF3 reagent | If using a salt like NMe4SCF3, ensure it is dry. If generating (CF3S)2 ex-situ, verify the purity of the Langlois' reagent. | |
| Inappropriate ligand | Screen other bulky, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos). | |
| Formation of Side Products | Homocoupling of the aryl halide | Lower the reaction temperature. Adjust the catalyst-to-ligand ratio. |
| Decomposition of the product | Reduce reaction time and/or temperature. | |
| Difficulty in Purification | Residual catalyst or ligand | Filter the crude reaction mixture through a plug of silica gel or celite before chromatography. |
Conclusion
The introduction of the trifluoromethylthio group is a valuable strategy in medicinal and materials chemistry. While direct and detailed protocols for the palladium-catalyzed cross-coupling with this compound are not widely reported, the principles of palladium-catalyzed C-S bond formation are well-understood. By using analogous, validated protocols with other SCF3 sources, and by considering alternative catalytic systems such as copper, researchers can effectively incorporate this important functional group into their target molecules. The provided protocols offer robust starting points for the synthesis of aryl trifluoromethyl sulfides, emphasizing both efficacy and safety.
References
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- Besset, T., et al. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)
- Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. [Link]
- (2025). An Overview of Palladium-catalyzed Trifluoromethylation Reactions.
- Koszinowski, K., & Kolter, M. (2020). Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. [Link]
- (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Semantic Scholar. [Link]
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- Akao, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Skrydstrup, T., et al. (2023). Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. University of Iceland. [Link]
- Yamamoto, M., et al. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
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Application Notes & Protocols: Strategic Trifluoromethylthiolation of Alkenes and Alkynes with Bis(trifluoromethyl)disulfide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylthio Moiety
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2][3] Among these, the trifluoromethylthio (SCF₃) group has garnered significant interest for its unique and powerful ability to modulate molecular properties.[4] The SCF₃ group is highly lipophilic—in fact, it is one of the most lipophilic functional groups known—which can substantially enhance a molecule's ability to cross cellular membranes.[4] Furthermore, its strong electron-withdrawing nature can improve the metabolic stability of drug candidates by shielding adjacent sites from oxidative degradation.[3][4]
Bis(trifluoromethyl)disulfide, (CF₃S)₂, serves as a classical and effective reagent for introducing this pivotal functional group directly onto unsaturated carbon-carbon bonds. This document provides a comprehensive guide to the reaction of (CF₃S)₂ with alkenes and alkynes, delving into the mechanistic underpinnings, reaction modalities, and detailed, field-proven protocols for its successful application.
Theoretical Foundations & Mechanistic Insights
The Trifluoromethylthiyl Radical (CF₃S•): The Key Reactive Intermediate
The chemistry of this compound with unsaturated systems is dominated by the reactivity of the trifluoromethylthiyl radical (CF₃S•). The sulfur-sulfur bond in (CF₃S)₂ is relatively weak and susceptible to homolytic cleavage under thermal or photochemical conditions.
-
Photochemical Generation: Irradiation with UV or visible light provides the energy to cleave the S-S bond, generating two equivalents of the CF₃S• radical. This is a clean and efficient initiation method that can be performed at mild temperatures.[5]
-
Thermal Generation: At elevated temperatures, the S-S bond can also break to form the same radical species, enabling thermally initiated reactions.
Once generated, the electrophilic CF₃S• radical readily adds across the π-system of an alkene or alkyne. This addition is the key initiation step of a radical chain reaction that propagates to yield the desired trifluoromethylthiolated product.
Regioselectivity of the Radical Addition
The addition of the CF₃S• radical to an unsymmetrical alkene or alkyne typically proceeds to form the more stable radical intermediate.
-
For terminal alkenes (styrenes, etc.): The addition occurs at the terminal carbon, generating a more stable benzylic or tertiary radical intermediate. This ultimately leads to the anti-Markovnikov product.
-
For alkynes: The initial addition also generates a vinylic radical. The subsequent steps determine the final product structure, which can include simple addition products or more complex difunctionalized molecules depending on the reaction conditions.[6][7]
Reaction Modalities and Strategic Considerations
The trifluoromethylthiolation of alkenes and alkynes using (CF₃S)₂ can be achieved through several methods, with photochemical initiation being the most common and often the highest yielding.
Photochemical Trifluoromethylthiolation
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for initiating these transformations under exceptionally mild conditions.[5][8] In a typical setup, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process that can lead to the formation of the CF₃S• radical from a suitable precursor. While (CF₃S)₂ can be used directly, other reagents are also common in modern photocatalysis.[5][8] Direct irradiation with UV light is also a viable, classic approach.
-
Advantages: Mild reaction conditions, high functional group tolerance, and excellent temporal control (the reaction stops when the light is turned off).
-
Causality in Experimental Choice: The selection of solvent is critical. It must be transparent to the wavelength of light being used to ensure efficient irradiation of the reaction mixture. Degassing the solvent is crucial to remove oxygen, which can quench the radical chain reaction.
Catalyst-Mediated Reactions
While radical pathways dominate, transition-metal catalysis offers an alternative approach, particularly for cross-coupling reactions. Gold, copper, and palladium catalysts have been employed to couple SCF₃ sources with organohalides or boronic acids.[9][10] Although (CF₃S)₂ is less common in these catalytic cycles compared to reagents like AgSCF₃, it can serve as a source of the SCF₃ moiety under specific conditions.[11][12]
Application in Drug Discovery
The SCF₃ group is a "bioisostere" of several other functionalities, meaning it can replace them without dramatically altering molecular size, yet significantly changing electronic and pharmacokinetic properties.[3]
-
Increased Lipophilicity: Improves membrane permeability and oral bioavailability.[4]
-
Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the CF₃ group make the entire SCF₃ moiety and adjacent positions more resistant to metabolic oxidation by cytochrome P450 enzymes.[4]
-
Receptor Binding: The unique steric and electronic profile can lead to altered and sometimes enhanced binding affinity to target proteins.
| Property | Impact on Drug Candidates |
| High Lipophilicity (Hansch parameter π ≈ 1.44) | Enhances membrane permeability and absorption.[4][10] |
| Strong Electron-Withdrawing Effect | Modulates pKa of nearby groups; increases metabolic stability.[3][4] |
| Metabolic Resistance | Reduces rate of in-vivo clearance, potentially increasing drug half-life.[4] |
Detailed Experimental Protocols
Critical Safety Precautions
This compound is a volatile (boiling point: 35 °C) and highly toxic liquid.[13] Inhalation can cause severe pulmonary edema.[13] All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, impervious gloves (butyl rubber or Viton are recommended), and a flame-resistant lab coat.[14]
-
Handling: Use sealed systems whenever possible. A two-chamber reactor system can be used for the ex-situ generation and immediate use of (CF₃S)₂, avoiding isolation and storage of the volatile reagent.[11]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Do not use combustible materials. Ensure the area is well-ventilated.
-
First Aid: In case of inhalation, move the victim to fresh air immediately. For skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention in all cases of exposure.[14]
Protocol: Photochemical Addition of (CF₃S)₂ to an Alkene (General Procedure)
This protocol describes a general method for the anti-Markovnikov addition of the SCF₃ group across a terminal alkene.
Materials:
-
Alkene substrate (e.g., 4-phenyl-1-butene)
-
This compound ((CF₃S)₂)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Quartz reaction vessel or borosilicate flask (if using visible light)
-
Stir bar, septum, needles, and syringes
-
Photoreactor equipped with a UV lamp (e.g., 254 nm) or a high-power visible light LED (e.g., 425 nm)
-
Cooling system (fan or water bath)
Procedure:
-
Preparation: To a flame-dried quartz reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (0.1 M concentration, ~10 mL). Seal the vessel with a rubber septum.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. (CAUTION: Perform in a fume hood) . Using a gas-tight syringe, slowly add this compound (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Causality Note: Adding the volatile (CF₃S)₂ to a cooled solution minimizes its evaporation and ensures more accurate stoichiometry.
-
-
Initiation: Place the reaction vessel in the photoreactor. Ensure a cooling fan or water bath is in place to maintain ambient temperature, as photochemical reactions can generate heat. Turn on the light source.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for GC-MS analysis until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, turn off the light source. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylthiolated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a singlet corresponding to the -SCF₃ group.
Protocol: Radical Addition of (CF₃S)₂ to an Alkyne (General Procedure)
This protocol details the addition to an alkyne, which can lead to vinyl SCF₃ products.
Materials:
-
Alkyne substrate (e.g., phenylacetylene)
-
This compound ((CF₃S)₂)
-
Radical initiator (e.g., AIBN, used for thermal initiation if desired, though photochemical is often cleaner)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Reaction vessel suitable for heating under reflux or for irradiation
Procedure:
-
Setup: Following the same safety and setup procedures as in Protocol 4.2, combine the alkyne (1.0 mmol, 1.0 equiv) and solvent in the reaction vessel under an inert atmosphere.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) at 0 °C.
-
Initiation (Photochemical): Irradiate the mixture as described in Protocol 4.2, step 5.
-
Initiation (Thermal Alternative): If a thermal reaction is desired, add a catalytic amount of AIBN (0.1 mmol, 0.1 equiv). Heat the reaction mixture to 80 °C under an inert atmosphere.
-
-
Monitoring and Workup: Monitor the reaction for the disappearance of the alkyne. The workup procedure is identical to that described in Protocol 4.2.
-
Purification and Characterization: Purify the product via column chromatography. The product will be a mixture of E/Z isomers of the vinyl trifluoromethyl sulfide. Characterize fully by NMR and MS to determine the isomeric ratio and confirm the structure.
References
- Yin, G., Kalvet, I., Englert, U., & Schoenebeck, F. (2015). Fundamental studies and development of nickel-catalyzed trifluoromethylthiolation of aryl chlorides: Active catalytic species and key roles of ligand and traceless MeCN additive revealed. Journal of the American Chemical Society, 137(12), 4164-4172.
- Li, F., Song, J. W., Han, X., & Zhang, C. P. (2024).
- Koike, T., Akita, M., & Li, Y. (2017). Photocatalytic Trifluoromethylthiolation of Aromatic Alkenes Associated with Hydroxylation and Alkoxylation. Asian Journal of Organic Chemistry, 6(3), 266-269.
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.
- Toste, F. D., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides.
- Guo, S., AbuSalim, D. I., & Cook, S. P. (2019). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. Angewandte Chemie (International ed. in English), 58(34), 11704–11708.
- Qing, F. L., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1533–1545.
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Pooput, C., Dolbier, W. R., & Médebielle, M. (2006). Nucleophilic perfluoroalkylation of aldehydes, ketones, imines, disulfides, and diselenides. The Journal of organic chemistry, 71(9), 3564–3568.
- Xu, X. H., et al. (2020). Trifluoromethylations of alkenes by visible-light photoredox catalysis. Chinese Chemical Letters, 31(7), 1837-1846.
- Barata-Vallejo, S., & Postigo, A. (2020). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules (Basel, Switzerland), 25(22), 5349.
- Baert, F., Colomb, J., & Billard, T. (2016). Direct trifluoromethylthiolation reactions involving radical processes.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Beilstein Journals. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry.
- ResearchGate. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules.
- RSC Publishing. (2018). Thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes and allenes: divergent synthesis from reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles.
- ResearchGate. (n.d.). Synthesis of Trifluoromethylthiolated Alkenes and Alkynes.
- ResearchGate. (2019). Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions.
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- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
- 14. echemi.com [echemi.com]
Application Note & Protocols: Scalable Synthesis of Trifluoromethylthiolated (SCF₃) Compounds for Pharmaceutical and Agrochemical Applications
Introduction
The trifluoromethylthio (SCF₃) group is a cornerstone of modern molecular design in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows researchers to fine-tune the properties of bioactive molecules, often leading to enhanced efficacy, better membrane permeability, and increased resistance to oxidative metabolism.[1][2][3][4] Historically, the incorporation of the SCF₃ moiety has been hampered by the use of hazardous, volatile reagents and harsh reaction conditions, limiting its application, especially on an industrial scale.[5]
Recent years have witnessed a paradigm shift with the development of stable, easy-to-handle reagents and innovative synthetic methodologies.[3][6] Advances in photoredox and transition-metal catalysis have unlocked mild, efficient, and highly functional-group-tolerant pathways for trifluoromethylthiolation.[5][7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the foundational principles of SCF₃ chemistry, along with two robust, scalable, and validated protocols for the synthesis of trifluoromethylthiolated compounds.
Part 1: Foundational Principles of Trifluoromethylthiolation Chemistry
The Unique Physicochemical Properties of the SCF₃ Group
The utility of the SCF₃ group stems from its distinct electronic and physical properties:
-
High Lipophilicity: The Hansch lipophilicity parameter (π) of the SCF₃ group is +1.44, significantly higher than that of a methyl group (-0.56) or even a trifluoromethyl (CF₃) group (+0.88). This property is crucial for enhancing a molecule's ability to cross cellular membranes.[2][4][9]
-
Metabolic Stability: The strong carbon-sulfur and sulfur-fluorine bonds make the SCF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[1][2]
-
Strong Electron-Withdrawing Nature: With a Hammett parameter (σₚ) of +0.50, the SCF₃ group is a powerful electron-withdrawing moiety, which can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.
Evolution of SCF₃ Reagents: A Move Towards Safety and Scalability
The journey of SCF₃ chemistry has been marked by a crucial evolution in reagent design. Early methods relied on toxic and difficult-to-handle gases like trifluoromethanethiol (CF₃SH). The field has since progressed to bench-stable, solid reagents that offer superior safety profiles and operational simplicity, making scalable synthesis feasible. Modern reagents can be broadly classified by their reactivity.
Key Mechanistic Pathways
The synthesis of SCF₃-containing compounds can be achieved through three primary mechanistic routes: radical, nucleophilic, and electrophilic pathways.[1] The choice of method depends on the substrate, desired functional group tolerance, and scalability requirements.
-
Radical Trifluoromethylthiolation: This pathway involves the generation of the trifluoromethylthio radical (•SCF₃). This highly reactive species can then add to unsaturated bonds or participate in C-H functionalization reactions. Modern photoredox catalysis has emerged as a premier method for generating •SCF₃ radicals under exceptionally mild conditions from stable precursors.[8]
-
Electrophilic Trifluoromethylthiolation: These reactions utilize reagents that deliver an electrophilic "SCF₃⁺" equivalent to a nucleophilic substrate. Reagents such as N-(trifluoromethylthio)phthalimide or S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagents) are effective for the trifluoromethylthiolation of enolates, indoles, and other electron-rich systems.[9][10][11]
-
Nucleophilic Trifluoromethylthiolation: This approach uses reagents that act as a source of the trifluoromethylthiolate anion (SCF₃⁻), such as AgSCF₃ or CuSCF₃.[1][7] These are typically used in transition-metal-catalyzed cross-coupling reactions with aryl or alkyl halides.
Part 2: Scalable Protocols for Trifluoromethylthiolation
Here, we present two detailed, scalable protocols that represent the state-of-the-art in trifluoromethylthiolation, selected for their broad applicability, mild conditions, and high functional group tolerance.
Protocol 2.1: Scalable Radical Trifluoromethylthiolation of Arenes via Photoredox Catalysis
Principle: This protocol leverages visible-light photoredox catalysis to generate the •SCF₃ radical from an inexpensive and stable precursor, sodium trifluoromethanesulfinate (CF₃SO₂Na, also known as Langlois' reagent).[12][13] The radical then adds to an arene or heteroarene, followed by an oxidation and deprotonation sequence to yield the desired product. This method is renowned for its mild conditions (room temperature, visible light) and exceptional tolerance of sensitive functional groups, making it ideal for late-stage functionalization in drug discovery.[2][14][15]
Experimental Workflow Diagram:
Caption: Workflow for Photoredox-Catalyzed Trifluoromethylthiolation.
Materials & Reagents Table:
| Reagent/Material | Grade | Supplier | Notes |
| Arene/Heteroarene Substrate | N/A | N/A | Must be soluble in the chosen solvent. |
| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | ≥98% | Commercial | Langlois' Reagent. Stable solid. |
| tert-Butyl hydroperoxide (TBHP) | 70% in H₂O | Commercial | Oxidant. Handle with care. |
| Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃ | ≥98% | Commercial | Photocatalyst. Light-sensitive. |
| Acetonitrile (MeCN) or DMF | Anhydrous | Commercial | Degas thoroughly before use. |
| Schlenk tubes or similar reaction vessels | N/A | N/A | Must be oven-dried. |
| Blue LED light source | N/A | N/A | e.g., 427 nm, 24W. |
| Standard laboratory glassware | N/A | N/A | For workup and purification. |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (2.0 mmol, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous, degassed acetonitrile (5.0 mL) via syringe.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 mmol, 2.0 equiv) via syringe.
-
Irradiation: Place the sealed reaction tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the pure trifluoromethylthiolated arene.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient degassing; Inactive catalyst; Low light intensity | Ensure rigorous exclusion of oxygen. Use a fresh batch of catalyst. Check the output of the LED source. |
| Formation of Side Products | Over-oxidation; Substrate degradation | Decrease the amount of TBHP. Monitor the reaction closely and stop it upon consumption of starting material. |
| No Reaction | Insoluble substrate; Inappropriate solvent | Check substrate solubility. Screen alternative solvents like DMF or DMSO. |
Protocol 2.2: Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides
Principle: This protocol describes a robust cross-coupling reaction between an aryl halide (iodide or bromide) and a nucleophilic SCF₃ source, typically derived from TMSCF₃ and a sulfur source, or using a pre-formed copper(I) trifluoromethylthiolate (CuSCF₃) complex.[7] This method is a workhorse for constructing Ar-SCF₃ bonds and is highly amenable to scale-up. The use of a directing group on the aryl halide can facilitate the reaction at lower temperatures.[16]
Reaction Mechanism Diagram:
Caption: Catalytic Cycle for Cu-Catalyzed Trifluoromethylthiolation.
Materials & Reagents Table:
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Iodide or Bromide | N/A | N/A | Substrate. |
| Copper(I) Bromide (CuBr) | ≥99% | Commercial | Catalyst. Store under inert atmosphere. |
| 1,10-Phenanthroline | ≥99% | Commercial | Ligand. |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | N/A | Commercial | Ruppert-Prakash Reagent. Moisture sensitive. |
| Elemental Sulfur (S₈) | Powder | Commercial | Sulfur source. |
| Potassium Fluoride (KF) | Anhydrous | Commercial | Fluoride source/activator. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent. Degas thoroughly. |
| Standard laboratory glassware | N/A | N/A | Oven-dried. |
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add CuBr (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), elemental sulfur (1.5 mmol, 1.5 equiv), and potassium fluoride (3.0 mmol, 3.0 equiv) to an oven-dried reaction vessel.
-
Substrate Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) to the vessel.
-
Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere. Add anhydrous, degassed DMF (5.0 mL) followed by TMSCF₃ (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. For substrates with directing groups, the reaction may proceed at room temperature.[16]
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Typical reaction times are 8-16 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to yield the aryl trifluoromethyl thioether.
Example Data Table (Representative Yields):
| Aryl Halide Substrate | Protocol | Product | Typical Yield |
| 4-Iodoacetophenone | 2.2 | 4-(Trifluoromethylthio)acetophenone | 85-95% |
| 1-Bromo-4-nitrobenzene | 2.2 | 1-Nitro-4-(trifluoromethylthio)benzene | 70-80% |
| Anisole | 2.1 | Mixture of o/p-(Trifluoromethylthio)anisole | 60-75% |
| N-Boc-Indole | 2.1 | 3-(Trifluoromethylthio)-N-Boc-indole | 80-90% |
Part 3: Process Safety & Scale-Up Considerations
Scaling up any chemical reaction requires a rigorous assessment of potential hazards.
-
Reagent Selection and Handling: While modern SCF₃ reagents are significantly safer than their predecessors, they still require careful handling.
-
Langlois' Reagent (CF₃SO₂Na): A stable, non-volatile solid. Low toxicity.[13]
-
TMSCF₃ (Ruppert-Prakash Reagent): A volatile liquid that is sensitive to moisture. It can release toxic HF upon decomposition. Always handle in a well-ventilated fume hood.[17]
-
TBHP: A strong oxidant. Avoid contact with metals and reducing agents.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent.[18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves.[19][20][21] For larger-scale reactions, consider using a face shield and working behind a blast shield.[20]
-
-
Thermal Hazard Analysis: For reactions involving oxidants like TBHP or potentially exothermic cross-coupling reactions, a thermal hazard analysis using Differential Scanning Calorimetry (DSC) is strongly recommended before attempting reactions on a scale larger than 5-10 grams. This will identify any potential thermal runaway events.
-
Purification at Scale: Standard laboratory column chromatography is often impractical for multi-gram or kilogram scale. Alternative purification methods should be considered:
-
Crystallization: The preferred method for purifying solid products at scale, as it is highly efficient and cost-effective.
-
Distillation: Suitable for liquid products with sufficient thermal stability and a boiling point distinct from impurities.
-
Liquid-Liquid Extraction: Can be optimized to remove many impurities before a final polishing step.
-
Part 4: Conclusion
The protocols detailed in this guide represent powerful, scalable, and versatile methods for the synthesis of trifluoromethylthiolated compounds. The photoredox-catalyzed approach offers unparalleled mildness for functionalizing complex, late-stage intermediates, while the copper-catalyzed cross-coupling provides a robust and reliable route for building core scaffolds from simple aryl halides. By understanding the underlying principles and adhering to the detailed procedures and safety guidelines, researchers can confidently and efficiently incorporate the valuable SCF₃ motif into their target molecules, accelerating innovation in drug discovery and materials science.
References
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 2015, Vol. 19.
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate.
- Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. Thieme Chemistry.
- Umemoto, T. Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry, 2014, 167, 3–15.
- Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry.
- Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry.
- N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters.
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry.
- Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF₃. Organic Letters.
- Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. PubMed.
- SAFETY DATA SHEET for 4-(Trifluoromethyl)benzenethiol. TCI Chemicals.
- Chemical Safety. Missouri S&T.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.
- Chemicals Guidance. MIT Environmental Health & Safety.
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- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umemoto Reagent I - Enamine [enamine.net]
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- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
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Troubleshooting & Optimization
Technical Support Center: Trifluoromethylthiolation Reactions
A Guide to Improving Yield and Overcoming Common Experimental Challenges
Welcome to the technical support center for trifluoromethylthiolation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of incorporating the trifluoromethylthio (SCF₃) group into your molecules. This guide is structured to address specific issues you may encounter, moving from general problems to reagent-specific challenges, and is grounded in established chemical principles to ensure you can make informed, effective decisions in your research.
The trifluoromethylthio group is a critical structural motif in modern drug discovery and agrochemicals due to its unique electronic properties and high lipophilicity, which can enhance cell-membrane permeability and metabolic stability.[1][2] However, achieving high yields and reproducibility in these reactions can be challenging. This guide provides a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common problems encountered during trifluoromethylthiolation experiments.
Part 1: General Issues Affecting All Reaction Types
Q1: My reaction is failing to initiate or proceeds very slowly. What are the primary factors to investigate?
Answer: A sluggish or non-starting reaction is a common issue that can typically be traced back to one of three areas: reagent quality, reaction setup, or insufficient activation.
-
Reagent Integrity:
-
Electrophilic Reagents: Many modern electrophilic SCF₃ reagents are designed to be "shelf-stable," but this stability is not absolute.[3][4] Improper storage (e.g., exposure to moisture or light) can lead to gradual decomposition. For reagents like N-trifluoromethylthiosaccharin or N-trifluoromethylthiodibenzenesulfonimide, it is crucial to store them in a desiccator, under an inert atmosphere if possible.[5][6]
-
Nucleophilic Reagents: Sources like AgSCF₃ and CuSCF₃ are sensitive to air and moisture.[7][8] Ensure they are handled in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen). Use of freshly purchased or properly stored reagents is paramount.
-
Radical Precursors: The quality of your radical initiator is critical. Older bottles of AIBN or other initiators may have reduced activity.
-
-
Reaction Setup & Purity:
-
Atmosphere: Unless the protocol explicitly uses an oxidant like air, reactions should be run under an inert atmosphere. Oxygen can act as a radical inhibitor, quenching desired reaction pathways, particularly in radical and some transition-metal-catalyzed systems.[9]
-
Solvent Purity: Ensure you are using dry, degassed solvents. Residual water can hydrolyze sensitive reagents or intermediates. Protic impurities can quench nucleophiles or interfere with catalyst activity.
-
Glassware: Use oven-dried or flame-dried glassware to eliminate adsorbed water.
-
-
Insufficient Activation/Energy:
-
Temperature: Many trifluoromethylthiolations require heating to overcome activation barriers. If you are running the reaction at room temperature with no success, a modest increase in temperature (e.g., to 40-60 °C) can often initiate the reaction. Always consult the literature for the thermal stability of your specific reagents and substrate.
-
Catalyst/Activator Concentration: In catalyzed reactions, ensure the correct catalyst loading. If using a Lewis acid or Brønsted acid to activate an electrophilic reagent, verify its concentration and purity.[1][10]
-
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
Answer: Low mass balance or the formation of multiple byproducts points towards competing reaction pathways or product degradation.
-
Substrate Decomposition: The reaction conditions may be too harsh for your substrate.
-
Strong Acids/Bases: Some activation methods employ strong Lewis or Brønsted acids, which can be incompatible with sensitive functional groups on your substrate.[4] Consider using a milder activator.
-
Oxidative Damage: In reactions using a chemical oxidant (e.g., K₂S₂O₈), the oxidant may be reacting with your substrate instead of the intended target.[11] Lowering the oxidant stoichiometry or reaction temperature can sometimes mitigate this.
-
-
Byproduct Formation:
-
Disulfide Formation (CF₃SSCF₃): This is a common byproduct, especially in reactions involving the •SCF₃ radical. It can arise from the dimerization of the radical or decomposition of the SCF₃ source.
-
Hydrolysis of Reagent: If water is present, electrophilic reagents can hydrolyze, and nucleophilic sources can decompose, leading to inactive species.
-
Over-thiolation: Highly activated aromatic or heteroaromatic substrates may undergo multiple trifluoromethylthiolations. Using a reduced stoichiometry of the SCF₃ reagent (e.g., 0.95 equivalents) can sometimes favor the mono-substituted product.
-
-
Product Instability: The desired product itself might be unstable under the reaction conditions. Once you have isolated a small amount of the product, test its stability by re-subjecting it to the reaction conditions (minus the SCF₃ reagent) to see if degradation occurs.
Part 2: Issues Specific to Electrophilic Trifluoromethylthiolation
Q3: My electrophilic SCF₃ reagent is not reacting with my substrate. How can I increase its reactivity?
Answer: While some modern electrophilic reagents are highly reactive, many require an activator, especially for less nucleophilic substrates.[5][12]
-
Lewis/Brønsted Acid Activation: For the trifluoromethylthiolation of arenes, the addition of a Lewis acid (e.g., FeCl₃, AuCl₃) or a Brønsted acid (e.g., triflic acid, CSA) can significantly enhance the electrophilicity of the reagent.[10][13] This is particularly effective for reagents like N-trifluoromethylthiosaccharin.[10]
-
Reagent Choice: The electrophilicity of reagents varies significantly. N-trifluoromethylthiodibenzenesulfonimide is known to be one of the most powerful electrophilic reagents, capable of reacting with a wide range of arenes even without an additive.[5] If you are struggling with a less reactive reagent like N-trifluoromethylthiophthalimide, switching to a more potent one may solve the problem.
Table 1: Comparison of Common Electrophilic SCF₃ Reagents
| Reagent Name | Common Acronym | Typical Substrates | Activator Often Required? |
| N-Trifluoromethylthiosaccharin | Shen's Reagent | Electron-rich arenes, heterocycles, alkynes, β-keto esters | Yes (TMSCl, TfOH, Lewis Acids)[6][13] |
| N-Trifluoromethylthiodibenzenesulfonimide | Baran's Reagent | Wide range of arenes, styrenes | No, but can be used[5] |
| Trifluoromethanesulfenates | Togni's Reagent Type | Boronic acids, β-keto esters | Yes (Transition metals like Cu, Ag)[1] |
| Umemoto's Reagents | - | Thiols, phosphines | No[14] |
Part 3: Issues Specific to Nucleophilic Trifluoromethylthiolation
Q4: My copper-mediated trifluoromethylthiolation of an aryl halide is giving low yield. What are the critical parameters?
Answer: Copper-mediated nucleophilic trifluoromethylthiolation is a powerful tool but is highly sensitive to several factors.[15]
-
Copper Source and Ligand: The choice of copper salt (e.g., CuI, CuTC) and ligand (e.g., bipyridine, phenanthroline) is crucial and often substrate-dependent. The ligand stabilizes the copper center and modulates its reactivity.[15] Ensure you are using the optimal ligand reported for your class of substrate.
-
Solvent: Coordinating solvents like DMF, NMP, or diglyme are often required to maintain the solubility of the copper complexes and facilitate the reaction.[15]
-
Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to promote oxidative addition and reductive elimination steps.
-
Aryl Halide Reactivity: The reactivity order is typically I > Br >> Cl. If you are using an aryl bromide and getting low yield, consider synthesizing the corresponding aryl iodide, which is generally much more reactive.[15]
Part 4: Issues Specific to Radical Trifluoromethylthiolation
Q5: My photoredox or thermally initiated radical reaction is inconsistent. What could be inhibiting it?
Answer: Radical chain reactions are notoriously sensitive to trace impurities that can act as inhibitors.
-
Radical Traps: As mentioned, molecular oxygen is an efficient radical trap. Rigorous degassing of the reaction mixture (e.g., via three freeze-pump-thaw cycles) is essential for reproducibility.
-
Inhibitors in Reagents: Some reagents, particularly alkenes or vinyl derivatives, are shipped with radical inhibitors (like BHT or hydroquinone) to prevent polymerization during storage.[16] These must be removed prior to the reaction, typically by passing the reagent through a plug of alumina or by distillation.
-
Initiator Half-Life: Ensure your choice of initiator and reaction temperature are compatible. The half-life of the initiator should be appropriate for the desired reaction time at the chosen temperature. For photoredox catalysis, ensure your light source has the correct wavelength and intensity to excite the photocatalyst.[2]
Workflow & Mechanism Diagrams
A systematic approach is key to effective troubleshooting. The following workflow can help diagnose common issues.
Caption: General troubleshooting workflow for low-yield reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. quora.com [quora.com]
- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. youtube.com [youtube.com]
Technical Support Center: Reactions of Bis(trifluoromethyl)disulfide with Amines
Welcome to the technical support center for navigating the complexities of using bis(trifluoromethyl)disulfide ((CF₃S)₂) in reactions with amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage trifluoromethylthiolation while mitigating potential side reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the trifluoromethylthiolation of amines using this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.
FAQ 1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?
Answer:
Several factors can contribute to low conversion rates in the reaction between this compound and amines. The primary suspects are often related to the nucleophilicity of the amine, steric hindrance, and reaction conditions.
-
Amine Nucleophilicity: The reaction proceeds via nucleophilic attack of the amine on the sulfur atom of the disulfide. Less nucleophilic amines, such as those with electron-withdrawing groups or significant resonance delocalization, will react more slowly.
-
Steric Hindrance: Bulky substituents on the amine or near the nitrogen atom can physically impede the approach of the this compound, slowing down the reaction rate. This is particularly noticeable with secondary amines bearing large alkyl or aryl groups.
-
Reaction Conditions: Inadequate temperature or an inappropriate solvent can hinder the reaction. While many trifluoromethylthiolations proceed at room temperature, less reactive amines may require heating to achieve a reasonable rate. The solvent should be able to dissolve both reactants effectively and be inert to the reaction conditions.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| Low to no product formation with an electron-deficient amine. | Insufficient amine nucleophilicity. | Consider using a stronger, non-nucleophilic base to deprotonate the amine in situ, thereby increasing its nucleophilicity. Alternatively, explore catalytic methods that can activate the amine or the disulfide. |
| The reaction works for primary amines but fails for a sterically hindered secondary amine. | Steric hindrance is preventing the reaction. | Increase the reaction temperature to provide the necessary activation energy. If that fails, a different trifluoromethylthiolating reagent with a smaller steric profile may be necessary. |
| The reaction mixture is heterogeneous, and conversion is low. | Poor solubility of reactants. | Select a solvent that provides good solubility for both the amine and this compound. Common choices include acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF). |
FAQ 2: I am observing the formation of multiple unexpected byproducts. What are the common side reactions?
Answer:
The reaction of this compound with amines can lead to several side products, primarily due to the reactivity of the initially formed trifluoromethanesulfenamide and subsequent reactions.
-
Formation of Thioureas and Guanidines: A significant side reaction involves the decomposition of the desired N-trifluoromethylthio-amine (R₂NSCF₃) or reaction with excess amine. This can lead to the formation of thioureas and related compounds. The reaction of this compound with ammonia and primary or secondary amines can also produce ammonium fluoride and thiocyanate, or a substituted thiourea and hydrogen fluoride.[1]
-
Over-reaction and Decomposition: Primary amines can potentially react twice, leading to more complex mixtures. The trifluoromethylthio group can also be unstable under certain conditions, leading to decomposition products.
-
Formation of Disulfides: Homocoupling of the amine starting material or other radical-mediated side reactions can lead to the formation of various disulfides.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for common byproducts.
FAQ 3: My desired N-trifluoromethylthio-amine product is unstable during workup and purification. How can I improve its stability?
Answer:
N-trifluoromethylthio-amines can be sensitive to both acidic and basic conditions, as well as to moisture.[2] The purification strategy must be carefully chosen to avoid decomposition.
-
Aqueous Workup: Avoid prolonged contact with water, especially if acidic or basic conditions are generated during the reaction. Some trifluoromethylamines are highly sensitive to water and can degrade during aqueous workups.[2]
-
Chromatography: Silica gel can be acidic enough to cause decomposition of sensitive products. It is often beneficial to neutralize the silica gel with a base like triethylamine before use.
-
Distillation: If the product is volatile, distillation can be a good purification method. However, care must be taken to avoid high temperatures which could lead to thermal decomposition.
Protocol for a Mild Workup and Purification:
-
Quenching: Carefully quench the reaction with a neutral or slightly basic aqueous solution, such as saturated sodium bicarbonate, if necessary. Minimize contact time.
-
Extraction: Extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Drying: Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Purification:
-
Option A: Filtration: If the byproducts are solid and the product is in solution, a simple filtration through a pad of Celite or silica gel may be sufficient.[2]
-
Option B: Neutralized Chromatography: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine. Pack the column with this slurry and then load your crude product for purification.
-
Option C: Distillation/Sublimation: For volatile or thermally stable products, purification by distillation or sublimation under reduced pressure can be effective.
-
Section 2: Mechanistic Insights and Key Considerations
A deeper understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
The Core Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the sulfur atoms of the this compound. This results in the cleavage of the S-S bond and the formation of the desired N-trifluoromethylthio-amine and a trifluoromethylthiolate anion (CF₃S⁻).
Sources
Technical Support Center: Purification of Products from Bis(trifluoromethyl)disulfide Reactions
Welcome to the technical support center for trifluoromethylthiolation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize bis(trifluoromethyl)disulfide (CF₃SSCF₃) and other electrophilic SCF₃ reagents. The introduction of the trifluoromethylthio (SCF₃) group is a key strategy in medicinal and agricultural chemistry to enhance lipophilicity, metabolic stability, and bioavailability of molecules.[1][2][3] However, the unique reactivity of the reagents and the properties of the resulting products often present purification challenges.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate the common hurdles encountered during the workup and purification of trifluoromethylthiolated products.
Frequently Asked Questions (FAQs)
Section 1: Reaction Workup & Quenching
Q1: What are the primary hazards associated with this compound (CF₃SSCF₃) and how should I handle it?
A: this compound is a volatile (boiling point: 35°C) and highly toxic liquid.[4] Inhalation is a primary route of exposure, and it can cause severe pulmonary edema.[4] All manipulations must be conducted in a well-ventilated chemical fume hood. It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Consider using a two-chamber reactor system for ex-situ generation and immediate consumption of CF₃SSCF₃ to minimize handling of the volatile and toxic substance.[5]
Q2: My reaction is complete. How do I safely and effectively quench unreacted electrophilic SCF₃ reagents like CF₃SSCF₃?
A: Unreacted electrophilic SCF₃ reagents must be neutralized before aqueous workup to prevent the formation of reactive and potentially hazardous byproducts. The choice of quenching agent depends on the stability of your desired product.
-
For Robust Products: A common and effective method is to add a nucleophilic thiol, such as 1-dodecanethiol or thiophenol, at the end of the reaction. The thiol will react with the electrophilic SCF₃ source to form a less volatile disulfide, which can be easily separated during chromatography.
-
For Sensitive Products: If your product is sensitive to harsh nucleophiles, a milder approach is to use a reducing agent. An aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a good choice.[6] It effectively reduces the disulfide bond and other reactive intermediates.
-
General Caution: Perform the quench at a low temperature (e.g., 0°C) to control any potential exotherms.
Q3: I've noticed a persistent yellow or orange color in my organic layer after quenching and initial washes. What is it and how can I remove it?
A: The color often originates from sulfur-containing byproducts or residual reagent complexes. Vigorously washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can help remove acidic impurities.[7] If the color persists, it may be due to elemental sulfur or polysulfides. A wash with an aqueous solution of sodium sulfite (Na₂SO₃) can help by converting sulfur to the more water-soluble thiosulfate.
Section 2: Extraction and Byproduct Removal
Q4: What are the common byproducts in a trifluoromethylthiolation reaction and how do they affect purification?
A: Byproduct profiles can be complex and depend on the specific SCF₃ reagent and reaction conditions used. Common byproducts include:
-
Disulfides: Formed from the quenching agent (e.g., dodecyl trifluoromethyl disulfide).
-
Sulfonamides or Saccharin Derivatives: If using reagents like N-trifluoromethylthiodibenzenesulfonimide or N-trifluoromethylthiosaccharin.[8][9][10]
-
Over-reacted Species: Di-trifluoromethylthiolated products can form, especially with electron-rich aromatic substrates.[9]
-
Protonated Side Products: Formation of the starting material by protonation instead of trifluoromethylthiolation.[8]
These byproducts can have polarities similar to the desired product, complicating chromatographic separation.
Q5: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?
A: The SCF₃ group is highly lipophilic, but the overall polarity of your molecule dictates its solubility.[3]
-
Increase Salinity: Wash the organic layer with brine (saturated aqueous NaCl) instead of deionized water. This increases the polarity of the aqueous phase and decreases the solubility of your organic product in it, a phenomenon known as the "salting-out" effect.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.
-
Solvent Choice: Ensure you are using a sufficiently nonpolar extraction solvent if your product is not highly polar.
Q6: I used a polar aprotic solvent like DMF or DMSO. How can I effectively remove it during workup?
A: High-boiling polar solvents like DMF and DMSO are notoriously difficult to remove. The standard procedure is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether. You must then wash the combined organic layers multiple times with water or brine to remove the residual DMF/DMSO.[6] For every 5 mL of DMF/DMSO, washing with at least 5 x 10 mL of water is a good rule of thumb.[6]
Section 3: Column Chromatography
Q7: My SCF₃-containing product is degrading on the silica gel column. What is happening and what can I do?
A: This is a common and significant issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition of sensitive functional groups. The SCF₃ group itself can be labile under certain conditions.
Troubleshooting Strategy:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a neutralizer like triethylamine (~0.1-1% v/v) or pyridine. This deactivates the acidic sites on the silica surface.
-
Use Alternative Stationary Phases:
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. Neutral or basic alumina is often a good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reverse-Phase Chromatography (C18): If your product is sufficiently nonpolar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent, albeit more expensive, alternative.
-
-
Minimize Contact Time: Run the column "faster" by using slightly higher pressure or a coarser mesh silica gel to reduce the time your compound spends on the stationary phase.
Q8: How do I choose an appropriate eluent system for purifying my trifluoromethylthiolated product?
A: The high electronegativity of the fluorine atoms in the SCF₃ group can reduce the polarity of the molecule compared to its non-fluorinated analogs.
-
Start with TLC: Always develop a solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many trifluoromethylthiolated compounds is a mixture of a nonpolar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane (DCM).
-
Volatility Concerns: Be aware that some smaller trifluoromethylthiolated products can be volatile.[8][11] Use caution during solvent removal under reduced pressure (rotoevaporation) by using a lower bath temperature.
-
Tailing on TLC: If your spot is tailing on the TLC plate, it may indicate strong interaction with the silica. Adding a small amount of a more polar solvent (like methanol) or a neutralizer (like triethylamine) to your eluent can often resolve this.
Troubleshooting Guide: Quick Reference
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagent; Poor substrate nucleophilicity; Incorrect solvent. | Use freshly prepared or properly stored SCF₃ reagent.[8] Consider a different, more reactive SCF₃ source.[9] Optimize solvent and temperature. |
| Reaction Does Not Go to Completion | Insufficient reagent; Reagent degradation. | Add another equivalent of the SCF₃ reagent. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Product Degrades During Workup | Product is sensitive to acid or base. | Use a milder quenching agent (e.g., Na₂S₂O₃). Perform washes with pH-neutral buffers or just brine instead of acidic/basic solutions. |
| Difficult Separation from Byproducts | Similar polarity of product and byproducts (e.g., saccharin, sulfonamides). | Use a different SCF₃ reagent to generate more easily separable byproducts.[7] Optimize chromatography: try a different stationary phase (alumina, Florisil®) or a different eluent system. |
| Low Recovery After Chromatography | Product is volatile; Product is irreversibly adsorbed or degrading on the column. | Use low temperature for solvent removal. Neutralize silica gel or use an alternative stationary phase.[12] Perform a "hot" elution with a very polar solvent (e.g., 10% methanol in DCM) to strip the column. |
Experimental Protocols & Workflows
Protocol 1: General Post-Reaction Quenching and Workup
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
Quenching: Slowly add a suitable quenching agent (e.g., 1.2 equivalents of 1-dodecanethiol or 5 mL of 10% aqueous Na₂S₂O₃ solution per mmol of SCF₃ reagent). Allow the mixture to stir for 20-30 minutes at 0°C.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (if the product is base-stable and there are basic impurities to remove).
-
Saturated aqueous NaHCO₃ (to remove acidic byproducts).[7]
-
Brine (to initiate drying and minimize product loss to the aqueous phase).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo, using a low bath temperature to avoid loss of volatile products.
-
Proceed to chromatographic purification.
Workflow Diagram: Troubleshooting Product Degradation on Silica Gel
Caption: Troubleshooting flowchart for low product recovery.
References
- Growth from the Melt and Properties Investigation of ScF 3 Single Crystals. MDPI. [Link]
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]
- Bis(trifluoromethyl) disulfide. Wikipedia. [Link]
- Trifluoromethyl
- Trifluoromethylthiolation - ResearchGate.
- N-Trifluoromethylthiosaccharin. Organic Syntheses. [Link]
- Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. National Institutes of Health (NIH). [Link]
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents | Request PDF.
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. National Institutes of Health (NIH). [Link]
- Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. National Institutes of Health (NIH). [Link]
- Remove Sticky Reagents. University of Rochester. [Link]
- Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide.
- Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. National Institutes of Health (NIH). [Link]
- Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. [Link]
- C–H Trifluoromethylthiolation of aldehyde hydrazones. National Institutes of Health (NIH). [Link]
- GLP (Good Laboratory Procedure) for SCF3 construction: Useful procedure for trifluoromethylation of thiols by reaction with trifluoromethyliodide | Request PDF.
- Pd-catalyzed synthesis of Ar-SCF3 compounds under mild conditions. Semantic Scholar. [Link]
- A convenient and scaleable procedure for removing the Fmoc group in solution. Royal Society of Chemistry. [Link]
- Supporting Information C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry. [Link]
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF 3 -Transfer Reagents | Request PDF.
- Direct Synthesis of Disubstituted Trifluoromethylthiolated Alkenes | Request PDF.
- What compounds are unstable in a silica gel column (chrom
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Overcoming low reactivity of substrates in trifluoromethylthiolation
Technical Support Center: Trifluoromethylthiolation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trifluoromethylthiolation. The introduction of the trifluoromethylthio (SCF3) group is a critical strategy in modern medicinal chemistry, known to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2][3][4][5] However, the perceived inertness of certain substrates can present significant challenges, leading to low yields or complete reaction failure. This guide is designed to provide you with practical, field-tested insights and troubleshooting protocols to overcome the low reactivity of substrates in trifluoromethylthiolation reactions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during trifluoromethylthiolation experiments.
Q1: My trifluoromethylthiolation of an electron-deficient arene is failing. What are the likely causes and how can I fix it?
-
Expert Insight: Electron-deficient arenes are inherently poor nucleophiles, making them challenging substrates for electrophilic trifluoromethylthiolation. The key is to enhance the electrophilicity of the SCF3 reagent or to change the reaction mechanism entirely.
-
Troubleshooting Steps:
-
Increase Reagent Electrophilicity: Switch to a more potent electrophilic trifluoromethylthiolating reagent. For instance, N-trifluoromethylthiosaccharin is more electrophilic than some other options and has shown success with electron-rich arenes, but for more challenging substrates, an even stronger reagent like N-trifluoromethylthiodibenzenesulfonimide might be necessary.[6]
-
Employ a Lewis or Brønsted Acid Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., FeCl3, AuCl3) or a strong Brønsted acid (e.g., triflic acid) can activate the electrophilic SCF3 reagent, facilitating the reaction with less reactive arenes.[7][8][9][10] For some substrates, using a full equivalent of a protic acid can be beneficial.[10]
-
Consider a Radical Approach: If electrophilic aromatic substitution is proving ineffective, a radical-based method may be more successful. Photoredox catalysis can generate a trifluoromethylthio radical, which can then react with the arene.[11][12]
-
Q2: I'm attempting a trifluoromethylthiolation on a substrate with an unactivated C(sp3)-H bond, but I'm not seeing any product formation. What should I do?
-
Expert Insight: Direct functionalization of unactivated C(sp3)-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energy and low polarity.[13][14] Overcoming this requires strategies that can generate a highly reactive intermediate.
-
Troubleshooting Steps:
-
Photoredox Catalysis with Hydrogen Atom Transfer (HAT): This is a powerful method for activating C(sp3)-H bonds. A photocatalyst, upon excitation by visible light, can initiate a HAT process, generating a carbon-centered radical from the substrate, which can then be trapped by a trifluoromethylthiolating agent.[13][14]
-
Transition Metal Catalysis: Copper-catalyzed systems have been developed for the trifluoromethylthiolation of benzylic C(sp3)-H bonds.[15][16] This approach involves an oxidative C-H activation pathway.
-
Radical Initiators: For certain substrates, traditional radical initiators can be employed, although this may offer less selectivity.
-
Q3: My reaction with an unactivated alkene is not proceeding as expected. How can I achieve trifluoromethylthiolation?
-
Expert Insight: Unactivated alkenes often exhibit low reactivity towards traditional electrophilic addition. Radical pathways are generally more effective for the functionalization of these substrates.[17][18][19]
-
Troubleshooting Steps:
-
Visible-Light Photoredox Catalysis: This is a highly effective method for the trifluoromethylthiolation of unactivated alkenes.[18][19] The reaction typically proceeds through a radical addition mechanism.
-
Radical Addition with a Suitable SCF3 Source: The use of a reagent that can generate a trifluoromethylthio radical, such as AgSCF3 in the presence of an oxidant, can lead to the desired product.[17]
-
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides a more in-depth look at specific experimental challenges and offers detailed protocols to address them.
Even electron-rich arenes can sometimes exhibit sluggish reactivity. The following guide will help you optimize your reaction conditions.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low-yielding trifluoromethylthiolation of electron-rich arenes.
Detailed Protocol: Dual Lewis Acid/Lewis Base Catalysis for Arene Trifluoromethylthiolation [7][8]
This protocol is particularly effective for enhancing the reactivity of both electron-rich and moderately activated arenes.
-
Materials:
-
Arene substrate (1.0 eq)
-
N-(Trifluoromethylthio)saccharin (1.1 eq)
-
Iron(III) chloride (FeCl3) (2.5-5 mol%)
-
Diphenyl selenide (2.5-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the arene, N-(trifluoromethylthio)saccharin, iron(III) chloride, and diphenyl selenide.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Comparison of Catalytic Systems for Arene Trifluoromethylthiolation
| Catalytic System | Substrate Scope | Typical Conditions | Reference |
| FeCl3 / Diphenyl selenide | Electron-rich arenes, N-heterocycles | Room temperature to 40 °C | [7][8] |
| AuCl3 | Electron-rich arenes and heteroarenes | 100 °C | [9] |
| Triflic Acid | Electron-rich arenes | Varies | [7] |
| TMSCl | Nitrogen-containing heterocycles | Varies | [10] |
Directly targeting unactivated C-H bonds requires overcoming a significant activation barrier. Photoredox catalysis offers a mild and efficient solution.
Conceptual Workflow: Photoredox-Mediated C(sp3)-H Trifluoromethylthiolation
Caption: A simplified workflow for the photoredox-catalyzed trifluoromethylthiolation of unactivated C-H bonds.
General Protocol: Visible-Light-Promoted Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds [13]
-
Materials:
-
Substrate with unactivated C(sp3)-H bond (1.0 eq)
-
Photocatalyst (e.g., an iridium or ruthenium complex) (1-2 mol%)
-
Trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin) (1.5 eq)
-
Solvent (e.g., Acetone or Acetonitrile)
-
Inert atmosphere (e.g., Argon)
-
Visible light source (e.g., Blue LED lamp)
-
-
Procedure:
-
In a reaction vessel, combine the substrate, photocatalyst, and trifluoromethylthiolating reagent.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Stir the reaction mixture and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC/MS, LC/MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired product.
-
Part 3: Understanding Reagent Reactivity
The choice of the trifluoromethylthiolating reagent is paramount to the success of your reaction. The reactivity of these reagents can be broadly categorized as electrophilic, nucleophilic, or radical precursors.
Table 2: Overview of Common Trifluoromethylthiolating Reagents
| Reagent Type | Examples | Typical Applications | Reference |
| Electrophilic | N-Trifluoromethylthiosaccharin, Trifluoromethanesulfenates | Reactions with nucleophiles (arenes, amines, etc.) | [1][2][6] |
| Nucleophilic | AgSCF3, (Trifluoromethyl)trimethylsilane (with an activator) | Reactions with electrophiles (alkyl halides, etc.) | [3][20][21] |
| Radical Precursors | AgSCF3 (with oxidant), Trifluoromethanesulfonic anhydride (with reductant) | Reactions with unactivated systems (alkenes, C-H bonds) | [17][22] |
Logical Relationship of Reagent Choice
Caption: A diagram illustrating the general correlation between substrate reactivity and the choice of trifluoromethylthiolating reagent.
By understanding the underlying principles of substrate reactivity and reagent choice, and by systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges of trifluoromethylthiolation and successfully synthesize your target molecules.
References
- Mukherjee, S., Maji, B., & Glorius, F. (2016). Visible-Light-Promoted Activation of Unactivated C(sp3)–H Bonds and Their Selective Trifluoromethylthiolation. Journal of the American Chemical Society. [Link]
- Twyman, J. et al. (2019). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. [Link]
- Twyman, J. et al. (2019). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.
- Li, Y. et al. (2024).
- Qing, F.-L. et al. (2015).
- Unknown. (n.d.). Sulfenylation and trifluoromethylthiolation of electron-rich (hetero)arenes.
- Qing, F.-L. et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
- Li, X. et al. (2014). Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes.
- Qing, F.-L. et al. (2013). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
- Wang, J. et al. (2021). Metal-free visible-light-enabled vicinal trifluoromethyl dithiolation of unactivated alkenes. Beilstein Journal of Organic Chemistry. [Link]
- Feng, X.-Q. et al. (2025). Photoredox-Catalyzed Hydrofluoromethylthiolation of Unactivated Alkenes to Access Alkyl Di- and Trifluoromethyl Sulfides. The Journal of Organic Chemistry. [Link]
- Mayr, H. et al. (n.d.).
- Glorius, F. et al. (2016). Visible-Light-Promoted Activation of Unactivated C(sp3)
- Unknown. (2022). Gold(I/III)
- Qing, F.-L. et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
- Hu, J. et al. (2022). S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Chemistry – A European Journal. [Link]
- Unknown. (2025). Photoredox-Catalyzed Hydrofluoromethylthiolation of Unactivated Alkenes to Access Alkyl Di- and Trifluoromethyl Sulfides.
- Landelle, G. et al. (2012). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry. [Link]
- Unknown. (n.d.).
- Qing, F.-L. et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
- Srogl, J. et al. (2025). α-Selective syn-Carbotrifluoromethylthiolation of Alkynes. Organic Letters. [Link]
- Unknown. (n.d.). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides.
- Unknown. (n.d.). S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation.
- Qing, F.-L. et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). Copper-Catalyzed Direct Trifluoromethylthiolation of Benzylic C–H Bonds via Nondirected Oxidative C(sp3)–H Activation.
- Unknown. (2014). Copper-catalyzed direct trifluoromethylthiolation of benzylic C-H bonds via nondirected oxidative C(sp3)
- Unknown. (2019).
- Qing, F.-L. et al. (2014). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters. [Link]
- Unknown. (n.d.).
- Unknown. (2016).
- Unknown. (2014).
- Unknown. (2026). (PDF) Recent advances in transition metal-catalyzed Csp²-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation.
- Unknown. (2024). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols.
- Unknown. (2025).
- Barata-Vallejo, S. et al. (2016). Late stage trifluoromethylthiolation strategies for organic compounds. PubMed. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents.
- Barata-Vallejo, S. et al. (2016). Late stage trifluoromethylthiolation strategies for organic compounds. RSC Publishing. [Link]
Sources
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- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late stage trifluoromethylthiolation strategies for organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late stage trifluoromethylthiolation strategies for organic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Managing the volatility of Bis(trifluoromethyl)disulfide in experiments
Technical Support Center: Bis(trifluoromethyl)disulfide
A Senior Application Scientist's Guide to Managing Volatility in Experimental Settings
Welcome to the technical support center for this compound (CF₃SSCF₃). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly effective yet challenging trifluoromethylthiolation reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you manage its primary characteristic: extreme volatility. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Part 1: Foundational Knowledge & Initial Handling
This section addresses the most common initial queries regarding the physical properties and safe handling of this compound. Understanding these fundamentals is the first step toward successful and repeatable experiments.
FAQ 1: Just how volatile is this compound and why is this a primary concern?
This compound is an extremely volatile liquid with a boiling point of approximately 34-35°C (93-95°F)[1][2][3]. This is only slightly above standard room temperature. Its high volatility is a major experimental challenge for two reasons:
-
Reagent Stoichiometry: Evaporation can lead to a significant loss of the reagent before or during the reaction. This makes it difficult to control the stoichiometry, often resulting in lower yields, incomplete reactions, and inconsistent results.
-
Safety and Exposure: The compound is toxic by inhalation and acts as a powerful pulmonary agent[3]. Its high vapor pressure means that an open container will rapidly release fumes into the laboratory atmosphere, posing a significant health risk.
To quantify its volatility, consider its key physical properties:
| Property | Value | Source |
| CAS Number | 372-64-5 | [1] |
| Molecular Formula | C₂F₆S₂ | [4] |
| Molecular Weight | 202.14 g/mol | [4][5] |
| Boiling Point | 34-35 °C (at 760 mmHg) | [1][2][3] |
| Density | ~1.51 - 1.65 g/cm³ | [1][4][6] |
| Vapor Pressure | ~538 mmHg at 25°C | [2][6] |
FAQ 2: What are the essential safety precautions for handling this reagent?
Given its toxicity and volatility, stringent safety measures are non-negotiable. All manipulations must be performed within a certified chemical fume hood[7].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[8].
-
Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat[8]. Ensure gloves are changed immediately if contamination is suspected.
-
Respiratory Protection: For situations with potential for exposure outside a fume hood (e.g., a large spill), a full-face respirator with an appropriate cartridge is necessary[8].
-
-
Engineering Controls:
-
Ventilation: Always work in a well-ventilated chemical fume hood to minimize inhalation exposure[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.
-
Workflow: Decision-Making for Handling this compound
This workflow helps you decide on the appropriate experimental setup based on your reaction conditions.
Caption: Decision workflow for experimental setup.
Part 2: Experimental Design & Troubleshooting
This section provides actionable protocols and solutions to common problems encountered during reactions.
FAQ 3: My reaction yields are inconsistent. How can I minimize reagent loss due to volatility?
Inconsistent yields are the most common complaint and are almost always linked to the loss of CF₃SSCF₃. Here’s how to mitigate this:
-
Pre-cool Your Reagent and Solvent: Before any transfer, cool the CF₃SSCF₃ vial and the reaction solvent in an ice bath (0°C). This significantly reduces its vapor pressure, minimizing evaporation during measurement and addition.
-
Use a Gas-Tight Syringe: Standard plastic syringes are permeable and will allow the reagent to escape. Always use a gas-tight glass syringe for accurate and safe transfers.
-
Perform Sub-Surface Addition: When adding the reagent to the reaction mixture, ensure the needle tip is below the surface of the solvent. This allows the reagent to dissolve immediately rather than evaporating from the surface.
-
Maintain an Inert Atmosphere: Conduct reactions under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This prevents atmospheric moisture from entering and helps to contain the reagent vapor.
Protocol 1: Safe Transfer of Liquid this compound
-
Place the sealed vial of this compound and the reaction flask containing the solvent in an ice-water bath for 10-15 minutes.
-
Prepare a gas-tight syringe by flushing it with dry argon or nitrogen.
-
Working entirely within a chemical fume hood, carefully unseal the reagent vial.
-
Quickly draw the required volume of the cold liquid into the pre-flushed gas-tight syringe.
-
Immediately seal the reagent vial.
-
Transfer the syringe to the reaction flask, which should be sealed with a rubber septum.
-
Puncture the septum and dispense the reagent with the needle tip below the surface of the reaction solvent.
-
Remove the syringe and rinse it immediately with a suitable solvent (e.g., acetone) in a designated waste beaker within the fume hood.
FAQ 4: How can I monitor the consumption of CF₃SSCF₃ in my reaction?
Monitoring volatile reagents is challenging. Direct sampling can introduce atmospheric contaminants and lead to reagent loss. The most reliable method is Gas Chromatography (GC).
-
Technique: Use GC equipped with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), for the best sensitivity and selectivity[9][10]. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and common alternative[11].
-
Procedure:
-
Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot in a sealed vial containing a suitable solvent and an internal standard.
-
Analyze the quenched sample by GC to determine the relative amount of remaining CF₃SSCF₃.
-
This technique is crucial for reaction optimization, helping you distinguish between reagent degradation, evaporative loss, or a stalled reaction.
Part 3: Advanced Strategies for Safe and Efficient Use
For users who require a higher degree of safety or wish to avoid handling the isolated reagent, ex-situ generation is the state-of-the-art solution.
FAQ 5: I am concerned about handling and storing the pure reagent. Are there safer alternatives?
Yes. An operationally simple and highly effective alternative is the ex-situ generation of this compound from a stable, solid precursor. A well-established method uses the commercially available Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na)[12][13].
The key advantage is that the volatile and toxic disulfide is generated and consumed in a closed, two-chamber system, eliminating the need for direct handling and storage[12][14].
Diagram: Two-Chamber Reactor for Ex-Situ Generation
This diagram illustrates the setup for generating CF₃SSCF₃ and using it in a tandem reaction.
Caption: A two-chamber system for ex-situ generation.
Protocol 2: Ex-Situ Generation and Tandem Trifluoromethylthiolation
This protocol is adapted from established literature procedures[12][13].
-
Setup: Assemble a two-chamber reactor as shown in the diagram above. Chamber A (generation flask) and Chamber B (reaction flask) are connected via a cannula or PTFE tubing.
-
Chamber B: To Chamber B, add your substrate (e.g., an aryl boronic acid), catalyst (if required), and solvent. Seal the flask and place it under an inert atmosphere.
-
Chamber A: In a separate flask (which will become Chamber A), add the Langlois reagent, triphenylphosphine (PPh₃), and N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
Assembly: Connect Chamber A to Chamber B via the cannula, ensuring the system is sealed.
-
Generation: Gently heat Chamber A (e.g., to 40°C) to initiate the generation of CF₃SSCF₃ gas. The gas will travel through the cannula into the reaction mixture in Chamber B.
-
Reaction: The CF₃SSCF₃ will react with your substrate in Chamber B. The reaction temperature in Chamber B can be controlled independently to suit the specific transformation (e.g., 100°C for some cross-coupling reactions)[12].
-
Monitoring and Workup: Monitor the reaction in Chamber B by TLC or GC analysis of aliquots. Once complete, cool the system, disassemble it within the fume hood, and proceed with standard aqueous workup and purification.
This method provides a robust and safer workflow, enhancing reproducibility by ensuring the generated reagent is immediately available for the reaction, minimizing losses.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Volatile Sulfur Compounds.
- Mol-Instincts. (n.d.). bis(trifluoromethyl) disulfide.
- Chemsrc. (n.d.). This compound | CAS#:372-64-5.
- Guidechem. (n.d.). This compound 372-64-5.
- Lookchem. (n.d.). Cas 372-64-5, this compound.
- Gudmundsson, K. F., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(43), e202300843. Available from [https://www.researchgate.
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Rouseff, R. L. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. In ACS Symposium Series (Vol. 826, pp. 1-14). American Chemical Society.
- ECHEMI. (n.d.). Bis(trifluoromethyl) disulfide SDS, 372-64-5 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). Bis(trifluoromethyl) disulfide. PubChem Compound Database.
- Kim, Y., & Lee, S. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies.
- Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5).
- Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1513–1522.
- University of Iceland. (2023). Ex-Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions.
- Whittle, C. L., & Mirza, A. H. (2007). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system.
- Carlin, S., et al. (2020). Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi.
- ResearchGate. (n.d.). Established trifluoromethylthiolation reagents and this work.
- Gerwien, N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.
- Trabue, S., et al. (2006). Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. Atmospheric Environment, 40(26), 5074-5084.
- Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
Sources
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- 3. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
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- 6. Page loading... [wap.guidechem.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iris.hi.is [iris.hi.is]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Copper-Catalyzed Trifluoromethylthiolation
Welcome to the technical support center for copper-catalyzed trifluoromethylthiolation. The introduction of the trifluoromethylthio (SCF3) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and bioavailability.[1][2][3] However, a persistent challenge in harnessing its potential is the undesired formation of the homocoupled byproduct, bis(trifluoromethyl) disulfide ((SCF3)2).
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative protocols to minimize homocoupling and maximize the yield of the desired trifluoromethylthiolated product. We will delve into the mechanistic underpinnings of this side reaction and offer actionable, field-proven solutions.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses the most common issue encountered during these reactions: the significant formation of the (SCF3)2 byproduct.
Q1: My reaction is producing a high yield of the homocoupled disulfide ((SCF3)2) at the expense of my desired product. What are the likely causes and how can I fix this?
A1: High levels of homocoupling are typically a kinetic issue, where the dimerization of the trifluoromethylthiolating species is faster than the desired cross-coupling reaction. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.[4]
Possible Causes & Recommended Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| High Instantaneous Concentration of SCF3 Source | The homocoupling reaction is often a second-order process with respect to the SCF3 species. High local concentrations increase the probability of two SCF3-containing species reacting with each other before reacting with the substrate-copper complex. | 1. Slow Addition: Instead of adding the SCF3 reagent all at once, use a syringe pump to add it slowly over several hours. This maintains a low, steady concentration, favoring the cross-coupling pathway. 2. Solid Reagent Dosing: If using a solid SCF3 reagent, consider adding it in small portions over time rather than in a single addition. |
| Inappropriate Ligand or Ligand-to-Metal Ratio | The ligand's role is to stabilize the copper center, modulate its reactivity, and sterically hinder undesired pathways like homocoupling.[4] An inadequate ligand can lead to a more reactive, "naked" copper species that promotes dimerization. | 1. Screen Ligands: If using a standard ligand like 1,10-phenanthroline, consider screening others. Bidentate N,N- or N,O-ligands are common starting points.[4][5] 2. Increase Ligand Ratio: Try increasing the ligand-to-copper ratio (e.g., from 1:1 to 1.2:1 or 1.5:1) to ensure the copper center remains coordinated and stabilized throughout the catalytic cycle.[4] |
| Presence of Oxygen | For reactions proceeding through a Cu(I) catalytic cycle, oxygen can act as an oxidant, promoting the oxidative coupling of copper-trifluoromethylthiolate intermediates to form the disulfide byproduct.[6] | 1. Degas Solvents: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[4] 2. Use Inert Atmosphere: Ensure the entire reaction setup is under a strictly inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[4][7] |
| High Catalyst Loading or Reaction Temperature | Excess catalyst can accelerate side reactions, including homocoupling.[6] Similarly, high temperatures can provide the activation energy needed for the homocoupling pathway to compete more effectively with the desired reaction. | 1. Reduce Catalyst Loading: Decrease the copper catalyst loading incrementally (e.g., from 10 mol% to 5 mol% or even 1-2 mol%).[4] 2. Lower the Temperature: Reduce the reaction temperature in 10-20°C increments. While this may slow the desired reaction, it often has a more pronounced negative effect on the rate of homocoupling.[4] |
Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and solving the homocoupling problem.
Caption: A step-by-step troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q2: How does the choice of SCF3 reagent affect homocoupling?
A2: The choice of the trifluoromethylthiolating reagent is critical. These reagents can be broadly classified as nucleophilic, electrophilic, or radical sources, each with a different propensity for homocoupling.
-
Nucleophilic Reagents (e.g., Me4NSCF3, AgSCF3): These are common in copper-catalyzed cross-coupling reactions.[2] Homocoupling can occur via oxidative dimerization. For instance, with AgSCF3, an oxidant is often required, which can also promote the formation of CF3S-SCF3.[3] The key is to control the oxidation potential and the concentration of the generated SCF3 species.
-
Electrophilic Reagents (e.g., N-trifluoromethylthiosaccharin, Umemoto's or Yagupol'skii's reagents): These are highly reactive reagents often used for direct trifluoromethylthiolation of nucleophiles.[8][9][10] In copper-catalyzed cycles, they can react with the Cu(I) species. Their high electrophilicity can sometimes lead to undesired side reactions if not properly controlled.[11] The reactivity of these reagents varies significantly, providing an opportunity to tune the reaction conditions.[11]
Table 1: Comparison of Common SCF3 Reagent Types
| Reagent Type | Common Examples | Mechanism of Homocoupling | Prevention Strategy |
| Nucleophilic | AgSCF3, (Me4N)SCF3 | Oxidative coupling, often promoted by oxidants or trace O2. | Strict inert atmosphere, controlled addition of external oxidants. |
| Electrophilic | N-trifluoromethylthiosaccharin, Yagupol'skii-Umemoto Reagents | Can be complex; may involve disproportionation or reaction with reduced copper species. | Careful selection of reagent based on substrate reactivity; optimize ligand and temperature. |
Q3: What is the mechanistic origin of homocoupling in a typical Cu(I)/Cu(III) catalytic cycle?
A3: In a simplified copper-catalyzed cycle for trifluoromethylthiolating an aryl halide (Ar-X), the desired pathway competes directly with the homocoupling pathway.
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide to form a Cu(III) intermediate, Ar-Cu(III)-X.
-
Transmetalation/Ligand Exchange: The SCF3 reagent (let's denote it as L-SCF3) delivers the trifluoromethylthio group to the copper center, forming Ar-Cu(III)-SCF3.
-
Reductive Elimination (Productive): This intermediate undergoes reductive elimination to form the desired product (Ar-SCF3) and regenerate the Cu(I) catalyst.
-
Reductive Elimination (Homocoupling): This is a key competing pathway. If a second SCF3 species coordinates to the copper center, it can form a Cu(III) intermediate like (SCF3)2-Cu(III)-L. This species can then undergo reductive elimination to form the undesired disulfide byproduct ((SCF3)2) and a reduced copper species. This pathway is particularly favored at high concentrations of the SCF3 reagent.
Caption: Competing catalytic pathways.
Preventative Protocols & Best Practices
To minimize homocoupling from the outset, careful planning and execution of the reaction are essential.
Protocol: General Procedure for Minimizing Homocoupling in Cu-Catalyzed Trifluoromethylthiolation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Ligand (e.g., 1,10-phenanthroline; 6 mol%)[5]
-
Nucleophilic SCF3 source (e.g., AgSCF3; 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)[5]
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, copper(I) source, and ligand under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. Stir the mixture for 10-15 minutes to allow for catalyst-ligand complexation.
-
Reagent Preparation: In a separate dry Schlenk flask or vial, prepare a suspension or solution of the SCF3 reagent in the same degassed solvent.
-
Slow Addition: Using a syringe pump, add the SCF3 reagent mixture to the reaction flask over a period of 2-4 hours. This is the most critical step for preventing homocoupling.
-
Reaction Monitoring: Maintain the reaction at the desired temperature (start with a lower temperature, e.g., 80°C, and optimize as needed).[4] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By implementing these troubleshooting strategies and adhering to best practices, researchers can significantly suppress the formation of the homocoupled disulfide byproduct, leading to cleaner reactions and higher yields of the valuable trifluoromethylthiolated products.
References
- Technical Support Center: Optimization of Copper-Catalyzed Reactions - Benchchem. (n.d.).
- Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
- Technical Support Center: Optimizing Copper(II) Acetate Catalyst Loading in Cross-Coupling Reactions - Benchchem. (n.d.).
- Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents - ResearchGate. (2019, January 3).
- Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed. (2015, May 19).
- 1.7 Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations. (n.d.).
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed. (2014, May 20).
- New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. (n.d.).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. (2010, June 16).
- A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond - Benchchem. (n.d.).
- Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. (2014, August 1).
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC - NIH. (n.d.).
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents | Request PDF - ResearchGate. (2025, August 6).
- Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams - MDPI. (2024, November 7).
Sources
- 1. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrophilic Trifluoromethylthiolation Reactions
Welcome to the technical support center for electrophilic trifluoromethylthiolation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the trifluoromethylthio (–SCF₃) group into their molecules. The unique properties of the SCF₃ group, such as high lipophilicity and strong electron-withdrawing character, make it a valuable substituent in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is based on established scientific principles and field-proven insights to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and general reaction setup for electrophilic trifluoromethylthiolation.
Q1: Which electrophilic trifluoromethylthiolating reagent should I choose for my substrate?
A1: The choice of reagent is critical and depends heavily on the nature of your nucleophile. Several classes of electrophilic trifluoromethylthiolating reagents are available, each with distinct reactivity profiles.
-
For electron-rich arenes and heteroarenes: Reagents like N-Trifluoromethylthiodibenzenesulfonimide and N-(Trifluoromethylthio)saccharin are highly effective for Friedel-Crafts-type trifluoromethylthiolation, often under mild, catalyst-free conditions.[2][3]
-
For alkenes and alkynes: Hypervalent iodine reagents, such as Togni's reagents, are versatile for the trifluoromethylthiolation of unsaturated systems.[4] These reactions may sometimes be promoted by Lewis acids.
-
For soft nucleophiles (e.g., thiols, phosphines): Trifluoromethanesulfenamides can be excellent choices for the trifluoromethylthiolation of these substrates.[5][6]
-
For carbonyl compounds (e.g., enol silyl ethers, β-ketoesters): A variety of reagents have been successfully employed, including N-trifluoromethylthiodibenzenesulfonimide and others, sometimes requiring a fluoride source or other activators.[7][8]
It is crucial to consult the literature for specific examples that closely match your substrate class to make an informed decision.
Q2: My electrophilic trifluoromethylthiolating reagent appears to be decomposing. How should I handle and store it?
A2: The stability of these reagents varies. While many modern reagents are designed to be shelf-stable, some, particularly early-generation hypervalent iodine reagents, can be sensitive to heat and moisture.[4]
Best Practices for Handling and Storage:
-
Storage: Store reagents in a cool, dry, and dark place, preferably in a refrigerator or freezer, as recommended by the manufacturer.
-
Inert Atmosphere: Handle sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
-
Avoid Heat: Be aware that some hypervalent iodine compounds can decompose exothermally upon heating.[4] Always check the safety data sheet (SDS) for thermal stability information.
-
Visual Inspection: Before use, visually inspect the reagent. Any change in color or consistency may indicate decomposition.
Q3: What are the most common solvents used for these reactions, and why?
A3: The choice of solvent can significantly impact reaction efficiency by influencing reagent solubility, substrate reactivity, and the stability of intermediates.
| Solvent | Common Applications & Rationale |
| Acetonitrile (MeCN) | A polar aprotic solvent that is widely used due to its ability to dissolve a broad range of reagents and substrates. It is often the solvent of choice for copper-catalyzed reactions.[4][7] |
| Dichloromethane (DCM) | A non-polar aprotic solvent suitable for many reactions, particularly when dealing with sensitive substrates that may react with more polar solvents. |
| 2,2,2-Trifluoroethanol (TFE) | A polar, protic solvent that can promote the electrophilicity of the reagent and facilitate reactions with less reactive substrates.[2] |
| Dimethylformamide (DMF) | A highly polar aprotic solvent, sometimes used for less soluble substrates, but can occasionally interfere with catalytic cycles. |
It is always advisable to start with the solvent system reported in a similar literature procedure and then optimize as needed.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during electrophilic trifluoromethylthiolation reactions.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired trifluoromethylthiolated product is a frequent issue. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Reagent Inactivity:
-
Cause: The electrophilic trifluoromethylthiolating reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or a newly synthesized batch. Verify the purity of the reagent by NMR or other appropriate analytical techniques if possible.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, the concentration of reactants may be suboptimal, or the chosen solvent may not be ideal.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.
-
Concentration: Perform a concentration screen to find the optimal molarity.
-
Catalyst/Additive: Many trifluoromethylthiolation reactions require a catalyst (e.g., Cu(I) salts, FeCl₃) or an additive (e.g., a Lewis acid, a fluoride source like KF) to proceed efficiently.[2][4][7] Consult the literature for precedents with similar substrates.
-
-
-
Poor Substrate Reactivity:
-
Cause: The nucleophilicity of the substrate may be too low for the chosen reagent. Electron-withdrawing groups on the substrate can significantly decrease its reactivity.
-
Solution:
-
Problem 2: Formation of Multiple Products or Side Reactions
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Their Mitigation:
| Side Reaction | Probable Cause | Mitigation Strategy |
| Protonation of Nucleophile | Presence of acidic impurities or generation of acid during the reaction. | Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons. Ensure all reagents and solvents are dry. |
| Dimerization of Substrate | For some substrates, oxidative coupling can be a competing pathway, especially in the presence of metal catalysts. | Lower the reaction temperature. Use a less oxidizing catalyst or a different reagent system. |
| Formation of Trifluoromethyl Sulfide (CF₃-S-CF₃) | Decomposition of the trifluoromethylthiolating reagent. | Use a fresh batch of the reagent. Avoid unnecessarily high reaction temperatures. |
| Hydrolysis of Reagent/Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Experimental Protocol: General Procedure for Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is a general guideline and should be adapted based on the specific substrate and reagent used.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the electron-rich arene (1.0 equiv.).
-
Reagent Addition: Add the electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin, 1.1-1.5 equiv.).[2]
-
Solvent and Catalyst: Add the appropriate anhydrous solvent (e.g., MeCN or TFE). If required, add the catalyst (e.g., FeCl₃, 2.5 mol%).[2]
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (if necessary) and perform an appropriate aqueous work-up.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for electrophilic trifluoromethylthiolation.
III. Mechanistic Considerations
Understanding the potential reaction pathways is crucial for troubleshooting and optimization. Electrophilic trifluoromethylthiolation can proceed through different mechanisms depending on the reactants and conditions.
-
Electrophilic Aromatic Substitution (SₑAr): For electron-rich arenes, the reaction often follows a classic SₑAr pathway where the arene attacks the electrophilic sulfur atom of the reagent. The presence of a Lewis acid can enhance the electrophilicity of the reagent.[2]
-
Radical Pathways: Some reactions, particularly those involving metal catalysts or photochemical initiation, can proceed through radical intermediates.[10] The generation of a CF₃S• radical can lead to different reactivity and selectivity compared to an ionic pathway.
-
Nucleophilic Attack on an Activated Substrate: In some cases, the substrate is first activated by a reagent (e.g., formation of an enolate), followed by attack on the electrophilic trifluoromethylthiolating agent.
A simplified representation of the SₑAr mechanism is shown below:
Caption: Simplified SₑAr mechanism.
By carefully considering the choice of reagents, optimizing reaction conditions, and understanding the potential side reactions, researchers can successfully implement electrophilic trifluoromethylthiolation in their synthetic strategies.
References
- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
- Romero, A., & Rios, R. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(2), 558-575. [Link]
- Yang, C., et al. (2022). Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents. ACS Sustainable Chemistry & Engineering, 10(21), 6889-6899. [Link]
- Sipos, G., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7199-7210. [Link]
- Shen, Q., & Lu, L. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2589-2603. [Link]
- Shen, Q. (2017). Self-stable Electrophilic Reagents for Trifluoromethylthiolation.
- Ferry, A., et al. (2011). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 7, 1393-1397. [Link]
- Chu, L., & Qing, F.-L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522. [Link]
- Zhao, Y., et al. (2017). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 82(11), 5748-5756. [Link]
- Jereb, M., & Shen, Q. (2018). Electrophilic Trifluoromethylthiolation of Thiols with Trifluoromethanesulfenamide.
- Wang, F., et al. (2019). Optimization of the reaction conditions.
- Billard, T., et al. (2012). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters, 14(12), 3138-3141. [Link]
- Sipos, G., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. PMC - NIH. [Link]
- Wang, F., & Wu, J. (2017). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 21(24), 2536-2548. [Link]
- Gooßen, L. J. (2021). Di- and Trifluoromethyl(thiol)
- Gensch, T., et al. (2018). Optimization of reaction conditions.
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
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- 8. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Radical Trifluoromethylthiolation Initiation
Welcome to the technical support center for radical trifluoromethylthiolation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of initiating these powerful reactions. The trifluoromethylthio (SCF3) group is a highly sought-after moiety in medicinal chemistry due to its unique electronic properties, lipophilicity, and metabolic stability, which can significantly enhance the pharmacological profile of drug candidates.[1][2] However, the generation of the key trifluoromethylthio radical (•SCF3) and the subsequent propagation of the radical chain reaction can be sensitive to various experimental parameters.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the initiation of radical trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radical trifluoromethylthiolation reaction is not initiating. I see only starting material. What are the most common causes?
A1: Failure to initiate is a frequent issue and can often be traced back to a few key factors related to the generation and stability of the initial radical species.
-
Ineffective Initiator Decomposition: The chosen radical initiator may not be decomposing efficiently under your reaction conditions. The decomposition rate of initiators is highly dependent on temperature and solvent. For thermally initiated reactions, ensure your reaction temperature is appropriate for the initiator's half-life. For example, AIBN (2,2'-Azobis(2-methylpropionitrile)) requires temperatures around 65-85 °C for effective decomposition, while benzoyl peroxide decomposes at a reasonable rate at slightly higher temperatures. If you are using a photoredox catalyst, verify that the wavelength and intensity of your light source are optimal for exciting the photocatalyst.[1][3]
-
Presence of Radical Inhibitors: Trace impurities in your reagents or solvent can act as radical scavengers, quenching the •SCF3 radical before it can react with your substrate. Common inhibitors include oxygen, hydroquinones, or certain phenols. Ensure your solvents are freshly distilled and properly degassed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from interfering.
-
Inappropriate SCF3 Source for the Initiation Method: Not all trifluoromethylthiolating reagents are equally effective under all radical initiation conditions. For instance, some electrophilic SCF3 reagents may be better suited for single-electron transfer (SET) processes facilitated by photoredox catalysis, while others are designed for thermal initiation.[4] The choice of reagent is critical and should be matched to the intended initiation mechanism.
Q2: I am observing low yields and the formation of numerous byproducts. What are the likely side reactions, and how can I mitigate them?
A2: Low yields and a complex reaction mixture often point towards competing side reactions or inefficient radical capture.
-
Radical-Radical Coupling: The trifluoromethylthio radical (•SCF3) can couple with itself to form bis(trifluoromethyl)disulfide (CF3SSCF3). This is more likely to occur at high radical concentrations. Consider a slower addition of the initiator or using a lower concentration of the SCF3 source to maintain a low steady-state concentration of the •SCF3 radical.
-
Hydrogen Atom Abstraction: The •SCF3 radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of trifluoromethylthiol (CF3SH) and undesired radical species. Choosing a solvent with strong C-H bonds that are less susceptible to hydrogen atom abstraction, such as acetonitrile or dichloromethane, can help minimize this side reaction.
-
Substrate Decomposition: Certain functional groups on your substrate may not be stable to the reaction conditions. For example, substrates with weak C-H bonds may undergo undesired hydrogen abstraction, leading to a mixture of products. A thorough review of your substrate's functional group compatibility with radical reactions is recommended.
Troubleshooting Decision Tree
Here is a workflow to systematically diagnose and resolve initiation issues in your radical trifluoromethylthiolation reaction.
Caption: A decision tree for troubleshooting radical trifluoromethylthiolation initiation.
Deep Dive: Common SCF3 Radical Sources and Their Initiation Nuances
The choice of the trifluoromethylthiolating reagent is paramount for successful radical initiation. Here’s a comparative overview of some common reagents:
| Reagent Class | Common Examples | Initiation Methods | Key Considerations |
| Electrophilic Reagents | Umemoto's Reagents[5][6][7][8][9], Togni's Reagents | Photoredox Catalysis (SET), Thermal | Often require activation by a reductant or photocatalyst to generate the •SCF3 radical.[4] |
| Nucleophilic Reagents | AgSCF3[10][11], CuSCF3 | Oxidation (e.g., with peroxides), Photoredox Catalysis | Can be sensitive to air and moisture. |
| Radical Precursors | Langlois' Reagent (CF3SO2Na)[12][13][14][15][16][17], Baran's Reagents[18][19][20][21] | Oxidation, Photoredox Catalysis | Langlois' reagent is a stable solid but requires an oxidant to generate the •CF3 radical.[17] |
Experimental Protocol: A General Procedure for Photoredox-Initiated Trifluoromethylthiolation
This protocol provides a starting point for the trifluoromethylthiolation of an alkene using a common photoredox catalyst.
Materials:
-
Alkene substrate
-
Trifluoromethylthiolating reagent (e.g., an electrophilic N-SCF3 reagent)
-
Photoredox catalyst (e.g., Ru(bpy)3Cl2 or an iridium complex)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the trifluoromethylthiolating reagent (1.2-1.5 equiv), and the photoredox catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Place the reaction flask in front of the light source and begin vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle: Photoredox Initiation
The following diagram illustrates a general catalytic cycle for photoredox-initiated radical trifluoromethylthiolation.
Caption: A generalized photoredox catalytic cycle for radical trifluoromethylthiolation.
References
- Current time information in Kota Division, IN. (n.d.). Google.
- Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. (n.d.). MDPI.
- Progress in Photo-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. (n.d.). CiteDrive.
- Rafiu, R., Aryal, P., & Reddy, V. P. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Catalysis Letters, 155(1), 51.
- Radical-initiated trifluoromethylthiolation of alkenes. (n.d.). ResearchGate.
- Gravatt, C. S., & King, E. R. (2022). Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry, 87(15), 10325–10330.
- Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. (n.d.). ResearchGate.
- Li, W., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. New Journal of Chemistry, 46(12), 5456-5470.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
- Proposed mechanism of the trifluoromethylthiolation. (n.d.). ResearchGate.
- Application of Langlois' Reagent in Trifluoromethylation Reactions. (n.d.). ResearchGate.
- Postigo, A. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 14, 2569–2600.
- Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. (2024). Molecules, 29(22), 5183.
- Reagent of the month – November - Langlois reagent. (2022). SigutLabs.
- Scheme 35: Baran's oxidative C-H trifluoromethylation of heterocycles. (n.d.). ResearchGate.
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. (n.d.). ResearchGate.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 255-256, 110003.
- Umemoto's Reagent. (n.d.). ResearchGate.
- Szabó, K. J. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(12), 7745–7754.
- Shen, Y., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1748–1758.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry, 85(12), 7745–7754.
- Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. (2014). Accounts of Chemical Research, 47(5), 1545–1555.
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). Accounts of Chemical Research, 47(5), 1545–1555.
- Di- and Trifluoromethyl(thiol)ations. (2021). Ruhr-Universität Bochum.
Sources
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- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 13. researchgate.net [researchgate.net]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. researchgate.net [researchgate.net]
- 16. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 18. researchgate.net [researchgate.net]
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- 21. Baran difluoromethylation reagent - Enamine [enamine.net]
Trifluoromethylthiolation Technical Support Center: A Guide to Sulfur Byproduct Removal
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues, allowing for rapid problem-solving.
Q1: What are the primary sulfur-containing byproducts I should expect in my trifluoromethylthiolation reaction?
A1: The most prevalent sulfur byproducts are typically bis(trifluoromethyl) disulfide (CF₃SSCF₃) and various thioethers. The formation of these impurities is highly dependent on the specific trifluoromethylthiolating reagent and reaction conditions employed. For instance, radical-based pathways often lead to the dimerization of trifluoromethylthio radicals, forming the disulfide.[1][2]
Q2: My crude product has a strong, unpleasant odor. What is the likely cause?
A2: A pungent, foul odor is a strong indicator of volatile sulfur compounds. The most probable culprits are trifluoromethanethiol (CF₃SH) or bis(trifluoromethyl) disulfide (CF₃SSCF₃).[3] It is imperative to handle such mixtures in a well-ventilated fume hood and take appropriate safety precautions.[4][5]
Q3: Why is it so difficult to separate my desired trifluoromethylthiolated product from the sulfur byproducts using standard column chromatography?
A3: The challenge lies in the similar polarities of the target compound and the sulfur-containing impurities, particularly CF₃SSCF₃. This often results in co-elution, making separation by conventional silica gel chromatography inefficient.[6] More advanced purification techniques or chemical derivatization may be necessary.
Q4: What are the key safety considerations when dealing with these sulfur byproducts?
A4: Safety is paramount. Trifluoromethanethiol is a toxic gas, and bis(trifluoromethyl) disulfide is an extremely toxic and volatile liquid.[3] Always consult the Safety Data Sheet (SDS) for all reagents and potential byproducts.[7] Reactions and purifications should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[4][5]
Part 2: In-Depth Troubleshooting Guides
This section offers detailed protocols and expert insights for tackling persistent purification challenges.
Issue 1: Persistent Contamination with Bis(trifluoromethyl) Disulfide (CF₃SSCF₃)
The high volatility and chemical stability of CF₃SSCF₃ make it a particularly challenging impurity to remove.
The formation of CF₃SSCF₃ is often a consequence of radical-mediated reaction pathways, where the trifluoromethylthio radical (•SCF₃) dimerizes.
Caption: Decision tree for the removal of CF₃SSCF₃.
Protocol 1: Purification by Selective Oxidation
This method capitalizes on the differential reactivity of the disulfide bond in CF₃SSCF₃ compared to the desired product.
-
Step 1: Reaction Setup: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM).
-
Step 2: Oxidant Addition: Carefully add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry should be optimized to selectively oxidize the disulfide without affecting the product.
-
Step 3: Reaction Monitoring: Monitor the disappearance of the disulfide by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Workup: Upon completion, quench any excess oxidant with a reducing agent (e.g., aqueous sodium thiosulfate). Perform a standard aqueous workup to remove the oxidized sulfur byproducts, which are now more polar.[8]
-
Step 5: Final Purification: The desired product can now be readily separated from the highly polar oxidized byproducts by column chromatography.[9]
Protocol 2: Purification by Distillation
For products that are thermally stable, distillation can be an effective method for removing the volatile CF₃SSCF₃ (boiling point: 35 °C).[3]
-
Step 1: Initial Solvent Removal: Carefully remove the bulk of the reaction solvent under reduced pressure.
-
Step 2: High Vacuum Distillation: Subject the crude residue to high vacuum distillation. The CF₃SSCF₃ will distill off at a low temperature, leaving the less volatile product behind. This should be performed with appropriate safety measures due to the high toxicity of the disulfide.[3]
| Method | Advantages | Disadvantages |
| Selective Oxidation | Broad applicability, highly effective. | Requires careful reaction control to avoid over-oxidation of the desired product. |
| Distillation | Simple, physical separation method. | Only suitable for thermally stable and non-volatile products. |
Issue 2: Removal of Thioether Byproducts
Thioether byproducts can form from the reaction of the trifluoromethylthiolating agent with various components of the reaction mixture.
The formation of thioethers can occur through various mechanisms, including nucleophilic attack of a sulfur species on an alkylating agent or radical C-H functionalization.
Caption: Decision tree for the removal of thioether byproducts.
Protocol 3: Advanced Chromatographic Techniques
When standard chromatography is insufficient, more specialized techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior separation of compounds with similar polarities. Method development is crucial to optimize the separation.
-
Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for fluorinated compounds and is an excellent alternative to HPLC for challenging separations.
Protocol 4: Selective Oxidation to Sulfones
This chemical derivatization strategy dramatically alters the polarity of the thioether byproduct, simplifying its removal.
-
Step 1: Oxidation Reaction: Treat the crude mixture with a stronger oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide, to convert the thioether to the corresponding sulfone.
-
Step 2: Enhanced Polarity: The resulting sulfone is significantly more polar than the starting thioether and the desired trifluoromethylthiolated product.
-
Step 3: Simplified Purification: The highly polar sulfone can be easily separated from the product by standard silica gel chromatography.[10]
| Method | Advantages | Disadvantages |
| Advanced Chromatography | High-resolution separation. | Requires specialized equipment and expertise. |
| Selective Oxidation to Sulfone | Creates a large polarity difference for easy separation. | Requires an additional reaction step and careful control of conditions. |
References
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed.
- SAFETY DATA SHEET.
- Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone | Request PDF - ResearchGate.
- Ex‐Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions - ResearchGate.
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes - Diva-portal.org. (2024-11-25).
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC - NIH.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry - ACS Publications. (2020-05-22).
- Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors - ResearchGate.
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed. (2014-05-20).
- Strategies for trifluoromethylation of sulfur‐containing precursors and... - ResearchGate.
- Bis(trifluoromethyl) disulfide - Wikipedia.
- Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? | ResearchGate. (2016-10-21).
- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024-08-09).
- Remove Sticky Reagents during Workup.
- Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - NIH. (2020-07-15).
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. (2021-10-11).
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes - Chemical Communications (RSC Publishing).
- phenylsulfur trifluoride - Organic Syntheses Procedure.
- Purification of thiols - Chemistry Stack Exchange. (2025-02-06).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008-04-29).
- Phosgene - Wikipedia.
- US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams - Google Patents.
- Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019-01-28).
- High-Rate Sulfate Removal Coupled to Elemental Sulfur Production in Mining Process Waters Based on Membrane-Biofilm Technology.
- The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC - PubMed Central.
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- 10. US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Bis(trifluoromethyl)disulfide for Storage and Handling
Welcome to the comprehensive technical support guide for bis(trifluoromethyl)disulfide (CF₃SSCF₃). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective storage, handling, and utilization of this versatile trifluoromethylthiolating reagent. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions to maintain the stability and purity of this compound throughout your experimental workflows.
Introduction to this compound
This compound is a pivotal reagent in modern medicinal and agrochemical chemistry, primarily utilized for introducing the trifluoromethylthio (-SCF₃) group into organic molecules.[1] This functional group is highly sought after due to its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a molecule's cell membrane permeability, metabolic stability, and overall biological activity.[1] However, the compound's volatility and reactivity necessitate specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.[2][3] This guide will address the critical aspects of maintaining the integrity of this compound.
I. Core Principles of Stability and Decomposition
The stability of this compound is primarily dictated by the integrity of the disulfide bond (S-S). Cleavage of this bond initiates decomposition pathways that can be triggered by several factors:
-
Thermal Stress: While considered to have high thermal stability, elevated temperatures can lead to decomposition, emitting toxic fumes of fluoride (F⁻) and sulfur oxides (SOx).[4]
-
Photolytic Cleavage: Organosulfur compounds are susceptible to degradation upon exposure to light.[5][6][7] UV radiation can induce homolytic cleavage of the S-S bond, generating trifluoromethylthiyl radicals (CF₃S•).
-
Chemical Incompatibility: Contact with incompatible materials, including certain metals, strong oxidizing agents, and moisture, can catalyze decomposition.[4][8]
The primary decomposition pathway involves the formation of the highly reactive trifluoromethylthiyl radical (CF₃S•), which can then participate in a variety of unwanted side reactions, leading to product impurities and loss of reagent efficacy.
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
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Technical Support Center: Safe Quenching of Reactions with Bis(trifluoromethyl)disulfide
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with bis(trifluoromethyl)disulfide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure both the success of your experiment and your safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special handling?
This compound (CF₃SSCF₃) is a highly reactive electrophilic trifluoromethylthiolating agent. Its utility in synthesizing molecules containing the valuable SCF₃ group is significant due to the unique properties this moiety imparts, such as high lipophilicity and metabolic stability.
However, its reactivity is coupled with significant hazards. It is a volatile liquid with a boiling point of 35°C, and it is extremely toxic upon inhalation.[1][2] It is classified as a powerful pulmonary agent that can cause severe pulmonary edema.[1] For context, its toxicity is comparable to highly hazardous materials like perfluoroisobutene.[1] Therefore, all manipulations require stringent safety protocols.
Q2: What are the primary hazards I should be aware of when working with and quenching this compound?
The primary hazards are:
-
High Inhalation Toxicity: Due to its volatility, there is a significant risk of inhaling toxic vapors. All work should be conducted in a well-ventilated chemical fume hood.[1]
-
Exothermic Reactions: Quenching is often an exothermic process. If not properly controlled, the reaction can become vigorous, leading to a rapid increase in temperature and pressure.
-
Formation of Hazardous Byproducts: Depending on the quenching agent and conditions, toxic and/or corrosive byproducts may be formed. For example, hydrolysis can potentially generate hazardous acids.
Troubleshooting Guide: Quenching Procedures
Q3: My reaction is complete. How do I safely quench the excess this compound?
The key to safely quenching this compound is to slowly add a nucleophilic quenching agent to the cooled reaction mixture under an inert atmosphere. The choice of quenching agent will depend on the solvent, the scale of the reaction, and the other components in your reaction mixture.
Here is a workflow for selecting an appropriate quenching strategy:
Caption: General workflow for quenching reactions containing this compound.
Q4: What are the recommended quenching agents for this compound and what are the mechanisms?
This compound is an electrophile, so nucleophiles are effective quenching agents. The general reaction involves the nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S bond.
Nu⁻ + CF₃S-SCF₃ → Nu-SCF₃ + CF₃S⁻
Here is a comparison of common quenching agents:
| Quenching Agent | Proposed Mechanism & Byproducts | Advantages | Disadvantages |
| Saturated aq. NaHCO₃ / H₂O | Slow hydrolysis. Products are not well-defined in literature but likely include trifluoromethanethiol (CF₃SH), which is a toxic gas, and its oxidation products. | Readily available, inexpensive. | Slow reaction, potential for gas evolution (CO₂ from bicarbonate, and potentially hazardous gaseous byproducts from the disulfide). |
| Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) | The sulfite or thiosulfate anion acts as a nucleophile, attacking the disulfide bond.[3][4] This is a common method for neutralizing reactive electrophiles. | Effective at reducing the S-S bond, relatively safe to handle. | May introduce sulfur-containing byproducts that could complicate purification. |
| Thiols (e.g., 1-dodecanethiol) | Thiol-disulfide exchange. The thiolate anion is a potent nucleophile for the sulfur atom of the disulfide.[5] | Fast and efficient quenching. | The thiol itself is malodorous and must be removed during workup. Can introduce new disulfide byproducts. |
| Amines (e.g., secondary amines like diethylamine) | Nucleophilic attack by the amine on the disulfide bond. | Effective for quenching. | The amine itself may need to be removed by an acidic wash during workup.[6] |
Recommendation: For a general-purpose, effective, and relatively safe quenching agent, a saturated aqueous solution of sodium bisulfite or sodium thiosulfate is a good first choice.
Q5: I've added the quenching agent, but I'm not sure if the reaction is complete. What should I do?
An incomplete quench is a significant safety hazard, as the unreacted this compound can remain in the workup, potentially leading to exposure.
Troubleshooting an Incomplete Quench:
-
Symptom: No observable change upon addition of the quenching agent (e.g., no exotherm, no color change).
-
Possible Cause: The quenching agent is not reactive enough under the current conditions (e.g., temperature is too low, or the chosen nucleophile is too weak).
-
Solution:
-
Allow the reaction to stir for a longer period at the current temperature.
-
If still no change, slowly and carefully allow the mixture to warm to room temperature.
-
If the quench is still incomplete, re-cool the mixture and add a more potent quenching agent, such as a thiol or an amine, dropwise.
-
-
Symptom: The reaction mixture tests positive for an oxidizing agent after the quench.
-
Possible Cause: Insufficient amount of quenching agent was added.
-
Solution: Add more of the quenching agent slowly and monitor for completion.
Q6: I observed a sudden increase in temperature and gas evolution during quenching. What is happening and what should I do?
This indicates a runaway reaction, which is extremely dangerous.
Emergency Response for Runaway Reaction:
-
Ensure Personal Safety: Do not approach the reaction vessel. Stay behind the fume hood sash.
-
Alert Others: Inform your colleagues and lab supervisor immediately.
-
Enhance Cooling: If it is safe to do so, increase the cooling to the reaction vessel (e.g., add more dry ice to the bath).
-
Ventilation: Ensure the fume hood is operating at maximum capacity.
-
Evacuate: If the situation cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis to Prevent Future Incidents:
-
Addition Rate: The quenching agent was likely added too quickly.
-
Concentration: The reaction mixture may have been too concentrated.
-
Cooling: The initial cooling of the reaction mixture was insufficient.
Always add the quenching agent dropwise with vigorous stirring and efficient cooling.
Detailed Protocols
Protocol 1: Quenching with Sodium Bisulfite
This protocol is a good general-purpose method for quenching excess this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Cool the Reaction: Cool the reaction vessel to 0 °C using an ice-water bath. For larger scales or highly concentrated reactions, a dry ice-acetone bath (-78 °C) is recommended.
-
Slow Addition: Slowly add the saturated sodium bisulfite solution dropwise to the vigorously stirred reaction mixture.
-
Monitor: Observe the reaction for any signs of an exotherm. If the temperature begins to rise significantly, pause the addition and allow the mixture to cool before proceeding.
-
Stir: After the addition is complete, allow the mixture to stir at 0 °C for at least 30 minutes.
-
Warm to Room Temperature: Slowly remove the cooling bath and allow the mixture to warm to room temperature while continuing to stir.
-
Confirm Quench: Before proceeding with the workup, it is advisable to test for the presence of any remaining electrophile. This can be done by taking a small aliquot and adding a more reactive nucleophile (e.g., a drop of a thiol solution) to see if a reaction occurs.
-
Workup: Proceed with the standard aqueous workup.
Protocol 2: Quenching with a Thiol
This method is highly effective but requires handling of a malodorous reagent.
Materials:
-
Reaction mixture containing this compound
-
1-Dodecanethiol (or another suitable thiol)
-
Cooling bath
Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Slow Addition: Add the thiol dropwise to the stirred reaction mixture.
-
Monitor: Be prepared for a more rapid reaction compared to aqueous quenchers. Control the addition rate to manage the exotherm.
-
Stir: After the addition is complete, stir for 15-30 minutes at 0 °C.
-
Warm and Workup: Allow the mixture to warm to room temperature and then proceed with the workup. The workup may require an oxidative step or extraction with a basic solution to remove the excess thiol.
Logical Relationships in Safe Quenching
The following diagram illustrates the key relationships to consider for a safe and effective quench.
Caption: Key parameters for a successful and safe quenching procedure.
References
- H. Yin, et al. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. ResearchGate.
- W. A. Sheppard. (1962). Phenylsulfur Trifluoride. Organic Syntheses, 42, 82. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0937
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide. Available at: https://en.wikipedia.org/wiki/Bis(trifluoromethyl)_disulfide
- N. Rozatian & D. R. W. Hodgson. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57, 683-712. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d0cc06399h
- Y. Wang, et al. (2026). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2026/va/d5va00262a
- P. Nagy. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3624643/
- J. Chojnowski, M. Cypryk, & W. Fortuniak. (2026). Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. Available at: https://www.researchgate.net/publication/228688461_Hydrolysis_of_Fluorosilanes_A_Theoretical_Study
- A. A. G. G. Douglas, et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9401-9405. Available at: https://pubs.acs.org/doi/10.1021/jacs.8b05611
- E. E. Tal, et al. (2015). Is Trichloroacetic Acid an Insufficient Sample Quencher of Redox Reactions? Antioxidants & Redox Signaling, 23(8), 695-703. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4555029/
- T. Umemoto. (2004). Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available at: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or055.02
- Reddit. (2024). Amine workup. Available at: https://www.reddit.com/r/Chempros/comments/tco37s/amine_workup/
- Maktab.pk. (2016). FSc Chemistry Book2, CH 12, LEC 10: Addition of Sodium Bisulfite. Available at: https://www.youtube.
- A. A. G. G. Douglas, et al. (2018). Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic. Polymers, 10(11), 1234. Available at: https://www.mdpi.com/2073-4360/10/11/1234
- Y. Wang, et al. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. ACS ES&T Water, 3(8), 2394-2404. Available at: https://pubs.acs.org/doi/10.
- Flinn Scientific. (n.d.). Rate of Reaction of Sodium Thiosulfate and Hydrochloric Acid. Available at: https://www.flinnsci.com/api/library/Download/1c2b70f5571c43338a06185833068936
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: https://www.organic-chemistry.org/namedreactions/workup.shtm
- Wikipedia. (n.d.). Sodium bisulfite. Available at: https://en.wikipedia.org/wiki/Sodium_bisulfite
- J. G. Robertson & A. D. B. Williams. (2002). Possible transition structures for the hydrolysis of 1. ResearchGate. Available at: https://www.researchgate.net/figure/Possible-transition-structures-for-the-hydrolysis-of-1_fig2_228688461
- S. K. Chittimalla, et al. (2026). A convenient and scaleable procedure for removing the Fmoc group in solution. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2026/ob/d6ob00192a
- D. Xia, et al. (2024). Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. Journal of the American Chemical Society. Available at: https://pubmed.ncbi.nlm.nih.gov/38584396/
- PubChem. (n.d.). Bis(trifluoromethyl) disulfide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67795
- C. A. Di, et al. (1995). Activity of thiols as singlet molecular oxygen quenchers. Free Radical Biology and Medicine, 18(4), 771-778. Available at: https://pubmed.ncbi.nlm.nih.gov/7744307/
- Royal Society of Chemistry. (n.d.). Catalysis of a sodium thiosulfate and iron(III) nitrate reaction. Available at: https://edu.rsc.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Available at: https://www.acs.
- Chemistry LibreTexts. (2020). 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Available at: https://chem.libretexts.org/Courses/Wellesley_College/Wellesley_Chem_211L/02%3A_Winkler_Titration_for_Dissolved_Oxygen/2.
- University of Minnesota. (n.d.). K910: Prep Notes | Lecture Demonstration Manual General Chemistry. Available at: https://lecturedemo.chem.umn.edu/prep-notes/k910-prep-notes
- Y. H. Kim, et al. (2026). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Bioorganic & Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/38218128/
- N. Rozatian & D. R. W. Hodgson. (2021). Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Reactivities-of-electrophilic-N-F-fluorinating-Rozatian-Hodgson/8a9f4c3e8e9f5b5b8c9d9a9d8c9d9a9d8c9d9a9d
- M. L. Shih & J. R. Smith. (1989). Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide. DTIC. Available at: https://apps.dtic.
- A. O. Ojo, et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Heliyon, 6(12), e05658. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7724089/
- Flinn Scientific. (2012). Rate of Reaction of Sodium Thiosulfate and Hydrochloric Acid. Available at: https://www.youtube.
- Y. Wang, et al. (2025). Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm. ACS Fall 2025. Available at: https://www.acs.
- Wikipedia. (n.d.). Phosgene. Available at: https://en.wikipedia.org/wiki/Phosgene
- T. Umemoto, et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 53-76. Available at: https://www.beilstein-journals.org/bjoc/content/8/1/53
- Ataman Kimya. (n.d.). SODIUM BISULFITE. Available at: https://www.ataman-kimya.com/sodyum-bisulfit-urun1029.html
- T. D. G. T. A. G. G. Douglas, et al. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Chemistry, 9(10), 966-972. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5621535/
- A. A. Hussain, M. Haddadin, & K. Iga. (1980). Reaction of cis-platinum with sodium bisulfite. Journal of Pharmaceutical Sciences, 69(3), 364-365. Available at: https://pubmed.ncbi.nlm.nih.gov/7189779/
- Ricca Chemical Company. (n.d.). Sodium Thiosulfate. Available at: https://www.riccachemical.
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Technical Support Center: Controlling Regioselectivity in Arene Trifluoromethylthiolation
Welcome to the technical support center for arene trifluoromethylthiolation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in C-H functionalization reactions involving the trifluoromethylthio (SCF3) group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The incorporation of the SCF3 group is a valuable strategy in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability[1][2]. This guide will help you achieve the desired regiochemical outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the factors that govern regioselectivity in arene trifluoromethylthiolation.
Q1: What are the primary factors that determine the regioselectivity of an electrophilic aromatic trifluoromethylthiolation reaction?
A1: The regioselectivity of electrophilic aromatic trifluoromethylthiolation is primarily governed by the electronic and steric properties of the substituents already present on the arene. Electron-donating groups (EDGs) are generally ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing[3]. This is because EDGs activate the ortho and para positions by increasing electron density, making them more susceptible to electrophilic attack. Conversely, EWGs deactivate the ring, with the meta position being the least deactivated. Steric hindrance can also play a significant role; bulky substituents on the arene or a sterically demanding electrophilic reagent can favor substitution at the less hindered position, often the para position[4][5].
Q2: How does the choice of the trifluoromethylthiolating reagent impact regioselectivity?
A2: The choice of reagent is critical. Reagents can be broadly categorized into electrophilic, radical, and nucleophilic sources of the SCF3 group, each with distinct reactivity patterns.
-
Electrophilic Reagents: Reagents like N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide are highly electrophilic and are often used in Lewis acid-catalyzed reactions[6][7][8]. The regioselectivity with these reagents is highly dependent on the electronic nature of the arene. For instance, in dual catalytic systems using iron(III) chloride and diphenyl selenide with N-trifluoromethylthiosaccharin, the reaction is highly regioselective for the para-product in relation to the strongest electron-donating group, which is attributed to the steric bulk of the proposed trifluoromethylthiolated diphenyl selenium cation intermediate[4][5].
-
Radical Precursors: Reagents used in photoredox catalysis generate a CF3S• radical. The regioselectivity in these reactions is often governed by the position of highest electron density on the arene, which can sometimes lead to different outcomes compared to electrophilic methods[9][10][11]. For instance, radical trifluoromethylation can sometimes provide access to ortho-substituted products that are challenging to obtain via other methods[10].
Q3: Can directing groups be used to control regioselectivity?
A3: Absolutely. Directing groups are a powerful tool for achieving high regioselectivity in C-H functionalization reactions. A directing group is a functional group on the substrate that coordinates to a metal catalyst, bringing the reactive center into close proximity to a specific C-H bond, typically at the ortho position. While the provided search results focus more on the inherent directing effects of substituents in electrophilic and radical reactions, the principle of using dedicated directing groups is a well-established strategy in transition metal-catalyzed C-H activation and can be applied to trifluoromethylthiolation. For example, functional groups that can act as ligands for a transition metal can be employed to direct the trifluoromethylthiolation to the ortho-position[12][13].
Q4: What is the role of the catalyst in determining the regiochemical outcome?
A4: The catalyst plays a multifaceted role in controlling regioselectivity:
-
Lewis Acids in Electrophilic Reactions: In electrophilic trifluoromethylthiolation, Lewis acids like iron(III) chloride activate the electrophilic SCF3 reagent, making it more reactive[1][4][5]. The nature of the Lewis acid and any additives can influence the steric environment of the reactive electrophile, thereby affecting the regioselectivity[4][5].
-
Photoredox Catalysts in Radical Reactions: In photoredox catalysis, the photocatalyst is responsible for generating the CF3S• radical from a suitable precursor[9][10][11]. While the catalyst itself doesn't directly interact with the arene to control the position of attack, its efficiency in generating the radical under specific conditions can be crucial for the overall success of the reaction.
-
Transition Metal Catalysts in C-H Activation: In reactions involving C-H activation, the metal catalyst (e.g., palladium, rhodium, cobalt) is central to regiocontrol. The regioselectivity is often determined by the formation of a specific metallacyclic intermediate, which is dictated by the directing group and the geometry of the catalyst's coordination sphere[8].
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific experimental challenges related to regioselectivity.
Guide 1: Poor para vs. ortho Selectivity in Electron-Rich Arenes
Problem: The trifluoromethylthiolation of an electron-rich arene (e.g., anisole, N-protected aniline) is yielding a difficult-to-separate mixture of ortho and para isomers, with the para isomer being the desired product.
Causality: This issue typically arises in electrophilic aromatic substitution where both the ortho and para positions are electronically activated. The lack of selectivity can be due to insufficient steric differentiation between the two positions.
Troubleshooting Workflow:
Caption: Workflow for improving para-selectivity.
Step-by-Step Protocol:
-
Increase the Steric Bulk of the Electrophile:
-
Rationale: A bulkier electrophile will experience greater steric repulsion at the more hindered ortho position, thus favoring attack at the para position.
-
Action: If using a dual catalytic system like FeCl3 and a Lewis base, consider switching the Lewis base to one with bulkier substituents. For instance, the use of diphenyl selenide in combination with FeCl3 and N-trifluoromethylthiosaccharin has been shown to generate a sterically hindered trifluoromethylthiolated diphenyl selenium cation, leading to high para-selectivity[4][5].
-
-
Lower the Reaction Temperature:
-
Rationale: The transition state leading to the thermodynamically more stable para isomer often has a slightly lower activation energy. Lowering the temperature can amplify the effect of this small energy difference, leading to higher selectivity[14].
-
Action: Perform the reaction at 0 °C or -20 °C and monitor the progress over a longer period. Compare the regioisomeric ratio with the reaction run at room temperature or elevated temperatures.
-
-
Modify the Lewis Acid Catalyst:
-
Rationale: Different Lewis acids can have different coordination properties and can influence the effective size of the electrophilic species.
-
Action: Screen a panel of Lewis acids (e.g., AlCl3, AgNTf2) in small-scale test reactions. Be aware that stronger Lewis acids may decrease selectivity by increasing the reactivity of the electrophile, so a milder Lewis acid might be beneficial[4][5].
-
-
Investigate Solvent Effects:
-
Rationale: The solvent can influence the solvation of the reaction intermediates and transition states, which can in turn affect the regioselectivity[14].
-
Action: Screen a range of anhydrous, non-coordinating solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, carbon tetrachloride).
-
Guide 2: Unexpected meta-Substitution on an Arene with an ortho, para-Directing Group
Problem: The reaction is yielding a significant amount of the meta-substituted product, contrary to the expected ortho, para directing effect of the substituent.
Causality: This can occur under several circumstances:
-
The reaction may be proceeding through a radical mechanism where the selectivity rules are different from electrophilic substitution.
-
The reaction conditions might be harsh enough to cause isomerization of the product.
-
The starting material may be protonated under strongly acidic conditions, altering its directing effect.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected meta-substitution.
Step-by-Step Protocol:
-
Confirm the Reaction Mechanism:
-
Rationale: Radical reactions do not always follow the same regioselectivity patterns as electrophilic reactions. The addition of a radical to an aromatic ring is often directed to the position of highest electron density, which for some substrates might not be the same as the most nucleophilic position in an electrophilic reaction[9][10][11][15].
-
Action: Add a radical scavenger (e.g., TEMPO, BHT) to a small-scale reaction. If the reaction is inhibited or quenched, it is likely proceeding through a radical pathway. If so, achieving the desired ortho, para selectivity might require switching to a non-radical method.
-
-
Moderate Reaction Conditions:
-
Rationale: Strongly acidic conditions can protonate certain directing groups (e.g., anilines), converting them into meta-directing ammonium salts. Harsh conditions can also lead to product isomerization.
-
Action: If using a strong Lewis or Brønsted acid, try reducing its concentration or switching to a milder acid. For reactions requiring heat, attempt to run them at a lower temperature for a longer duration.
-
-
Switch the Trifluoromethylthiolating Reagent:
-
Rationale: The choice of reagent is intrinsically linked to the reaction mechanism.
-
Action: If a radical pathway is suspected and undesirable, switch to a well-established electrophilic trifluoromethylthiolation system, such as the dual catalytic method with N-trifluoromethylthiosaccharin, FeCl3, and diphenyl selenide, which has been shown to provide high regioselectivity for electron-rich arenes[1][4][5].
-
Data Summary and Protocols
Table 1: Comparison of Catalytic Systems for Regioselective Trifluoromethylthiolation
| Catalytic System | Reagent | Typical Substrates | Predominant Regioselectivity | Key Advantages | Reference |
| FeCl3 / Ph2Se | N-trifluoromethylthiosaccharin | Electron-rich arenes (anisoles, phenols) | para to the electron-donating group | High para-selectivity, mild conditions, low catalyst loading | [1][4][5] |
| Photoredox Catalyst (e.g., Ru(bpy)3(PF6)2) | Radical Precursor (e.g., from TfCl) | Unactivated and electron-rich arenes, heteroarenes | Position of highest electron density | Broad substrate scope, mild conditions, useful for late-stage functionalization | [9][10][11] |
| Lewis Acids (e.g., FeCl3, AuCl3) | N-trifluoromethylthiosaccharin | Heteroarenes, activated benzenes | Varies with substrate and catalyst | Complementary reactivity between different Lewis acids | [8] |
| Transition Metals (e.g., Co(III)) | AgSCF3 | Arenes with directing groups | ortho to the directing group | High regioselectivity via C-H activation | [8] |
Experimental Protocol: High para-Selective Trifluoromethylthiolation of 2-Methylanisole
This protocol is adapted from the work of Waddell et al. and demonstrates a highly regioselective trifluoromethylthiolation using a dual Lewis acid/Lewis base catalytic system[4][5].
-
Materials:
-
2-Methylanisole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide (Ph2Se)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-methylanisole (1.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Add N-(trifluoromethylthio)saccharin (1.1 mmol, 1.1 eq).
-
In a separate vial, prepare a stock solution of the catalysts if running multiple reactions, or add them sequentially. Add iron(III) chloride (0.025 mmol, 2.5 mol%).
-
Add diphenyl selenide (0.025 mmol, 2.5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3) and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Proposed Mechanism for Dual Catalytic System
The high para-selectivity of the dual catalytic system is attributed to the formation of a sterically bulky electrophilic intermediate.
Caption: Mechanism involving a bulky electrophile.
References
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Waddell, L. J., Wilson, C., & Sutherland, A. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 89(2), 1275–1284. [Link]
- Waddell, L. J., Wilson, C., & Sutherland, A. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. [Link]
- MacMillan Group, Princeton University. (2011).
- Waddell, L. J., Wilson, C., & Sutherland, A. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Journal of Organic Chemistry. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011).
- Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
- Rogge, T., et al. (2024). Regio- and stereo-controlled nucleophilic trifluoromethylthiolation of MBH carbonates.
- Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1742-1753. [Link]
- Semiotic, A. (2021).
- Waddell, L. J., Wilson, C., & Sutherland, A. (2024).
- Chachignon, H., Guyon, H., & Cahard, D. (2012). Scheme 24: First direct C-H trifluoromethylation of arenes and proposed mechanism.
- Verochkina, E. A., & Vchislo, N. V. (2024). One‐Pot Regioselective γ‐Trifluoromethylthiolation and γ‐Methylthiolation of Enals. European Journal of Organic Chemistry. [Link]
- Billard, T. (2015). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
- Ngai, M.-Y. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. Angewandte Chemie International Edition, 57(42), 13784-13789. [Link]
- Rueping, M. (2015). Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes.
- Beierle, J. M., & Prakash, G. K. S. (2017). Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates. The Journal of Organic Chemistry, 82(16), 8493–8499. [Link]
- Kuninobu, Y., & Muta, R. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]
- G. B. Hammond, & B. R. (2022). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition, 61(52), e202213190. [Link]
- Togni, A. (2014).
- Shibata, N. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 1479–1489. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
- Liu, Y., et al. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry, 16, 657–662. [Link]
- Wikipedia. (n.d.).
- Chemical Communications. (n.d.). Practical and regioselective halo-trifluoromethylthiolation of sulfur ylides. RSC Publishing. [Link]
- OrganicChemistryTutor.com. (2022, April 22). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr [Video]. YouTube. [Link]
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- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Trifluoromethylthiolation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to a critical, yet often frustrating, aspect of modern synthetic chemistry: catalyst poisoning in trifluoromethylthiolation reactions. The introduction of the trifluoromethylthio (-SCF₃) group is a cornerstone of contemporary drug discovery and agrochemical development, but the catalysts that enable these transformations are sensitive and expensive. When a reaction fails, identifying catalyst deactivation as the root cause is paramount for saving time, resources, and valuable starting materials.
This guide is structured to move from initial diagnosis to advanced problem-solving, providing not just protocols, but the underlying scientific reasoning to empower you in your research.
Section 1: Triage & Diagnosis: Is Catalyst Poisoning Killing My Reaction?
This section addresses the initial signs of catalyst trouble and helps you identify the most likely culprits.
Frequently Asked Questions (FAQs)
Q1: What exactly is catalyst poisoning and why is it such a critical issue in trifluoromethylthiolation?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a chemical substance, referred to as a poison.[1][2] This substance binds to the catalyst, often irreversibly, preventing it from participating in the catalytic cycle.[1][3] In trifluoromethylthiolation, which frequently relies on precious metal catalysts (e.g., Palladium, Copper, Gold), poisoning leads directly to reduced reaction rates, low yields, or complete reaction failure.[1] Given the high cost of these catalysts and often complex substrates, even minor poisoning events can have significant economic and research-related consequences.[1] Organosulfur compounds themselves can be catalyst poisons, making trifluoromethylthiolation particularly sensitive.[4]
Q2: My trifluoromethylthiolation reaction has stalled or is giving very low conversion. How do I know if catalyst poisoning is the issue?
A2: Several distinct symptoms strongly suggest catalyst poisoning is at play:
-
Rapid or Gradual Activity Loss: A reaction that starts well and then abruptly stops, or one that shows a consistent decline in rate over time, points toward deactivation.[1] A sudden halt often indicates a potent poison introduced with a reagent, while a gradual decline might suggest fouling or the slow buildup of an inhibitor.[1]
-
Inconsistent Batch-to-Batch Results: If you observe unexplained variations in yield or reaction time between different runs of the same reaction, intermittent contamination from reagents or solvents is a likely cause.[1]
-
Visual Changes in the Reaction Mixture: For palladium-catalyzed reactions, the formation of a black precipitate (commonly known as "palladium black") is a classic sign of catalyst agglomeration and deactivation.[1][5]
-
Formation of Unexpected Side Products: A poisoned catalyst may exhibit altered selectivity, leading to the formation of byproducts.[1][6] For example, in a cross-coupling reaction, you might see an increase in proto-dehalogenation of your aryl halide starting material.[1]
Q3: What are the most common catalyst poisons I should be aware of?
A3: For metal-catalyzed trifluoromethylthiolation reactions, several classes of compounds are notorious poisons. The table below summarizes the most common offenders.
| Poison Class | Examples | Mechanism of Poisoning & Impact | Common Sources |
| Sulfur Compounds | Thiols, sulfides, thiophenes, H₂S, COS | Potent poisons for noble metals like Pd and Pt.[1][7] They bind strongly (chemisorption) to the metal center, blocking active sites.[8][9] This is often irreversible.[10] | Impurities in starting materials, reagents (e.g., thiol-based ligands), or solvents. |
| Nitrogen Compounds | Pyridines, quinolines, certain amines, nitriles, nitro compounds | While some N-containing molecules are ligands, others can coordinate too strongly, forming stable, off-cycle complexes that are catalytically inactive.[1][2][5] | Substrates with strongly coordinating heterocycles, additives, or impurities. |
| Halides | Excess Cl⁻, Br⁻, I⁻ | While often a component of the reactants (e.g., aryl halides), excess halide ions from impurities can inhibit certain catalytic systems by coordinating to the metal center.[1][8] | Impurities in halide salts used as additives or residual starting materials. |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanides (CN⁻) | These molecules bind very strongly to metal active sites, effectively shutting down catalysis even at trace levels.[1][2][8] | Atmospheric contamination (e.g., from nearby reactions), degradation of reagents. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | These metals can alloy with the catalyst or form stable complexes, causing irreversible deactivation.[8][11] | Contaminated starting materials or reagents.[12] |
| Oxygen & Water | O₂, H₂O | Oxygen can oxidize and deactivate sensitive catalysts, especially Pd(0) species.[5] Water can act as a poison in specific systems by promoting side reactions or altering the catalyst's electronic properties.[1][6] | Leaks in the reaction setup, improperly dried solvents or reagents.[13] |
Section 2: Root Cause Analysis & Troubleshooting Workflows
Once poisoning is suspected, a logical workflow is essential to pinpoint the source of the problem efficiently.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving catalyst poisoning.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Troubleshooting Guide 1: Reagent and Solvent Contamination
The most common source of catalyst poisons is the materials you add to the flask.[12]
Q: How can I definitively test my starting materials and solvents for potential poisons?
A: A combination of analytical testing and control experiments is the most robust approach.
-
Analytical Verification: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile impurities in solvents or liquid reagents.[1][7] For solid reagents, elemental analysis (e.g., ICP-MS) can detect trace heavy metal contamination.[6][11]
-
Control Experiment: The most practical method is to run the reaction using meticulously purified materials.[13] If this "gold standard" reaction proceeds smoothly while the reaction with unpurified materials fails, you have confirmed the source of the poison.[13]
Protocol 1: Reagent Purification and Reaction Setup Under Inert Atmosphere
This protocol is a representative example designed to minimize catalyst poisoning from contaminated reagents and atmospheric leaks.
-
Solvent Preparation:
-
Dry the reaction solvent (e.g., Toluene, Dioxane) using an appropriate method, such as distillation over a drying agent (e.g., sodium/benzophenone) or passage through a solvent purification system.
-
Thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes.[1] Alternatively, use three freeze-pump-thaw cycles for the most rigorous oxygen removal.
-
-
Reaction Vessel Preparation:
-
Flame-dry a Schlenk flask or reaction vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all air and moisture are removed from the glassware surface.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the catalyst, ligands, base, and any solid reagents to the flame-dried flask.
-
If any reagents are particularly air-sensitive, handle them in a glovebox.
-
Add the purified, degassed solvent via syringe, followed by liquid starting materials.
-
-
Reaction Execution:
-
Seal the vessel and heat to the desired temperature with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a bubbler.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction and proceed with the standard work-up procedure.[1]
-
Section 3: Advanced Diagnostics & Preventative Strategies
For persistent issues or process development, more advanced techniques and proactive prevention are necessary.
Advanced Diagnostic Techniques
When simple troubleshooting is insufficient, analyzing the spent catalyst can provide definitive proof and identification of the poison.
| Analytical Technique | Information Gained | Application in Poisoning Analysis |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface.[12][14] | Directly identifies adsorbed poisons (e.g., sulfur, halides) on the catalyst surface and can reveal changes in the metal's oxidation state.[14] |
| Inductively Coupled Plasma (ICP-MS/OES) | Precise quantification of elemental composition.[11][14] | Detects accumulation of inorganic or heavy metal poisons (e.g., Pb, As, Na) on the catalyst.[11] Can also quantify leaching of the active metal.[14] |
| Temperature-Programmed Desorption (TPD) | Determines the binding strength of adsorbed species.[14] | Helps differentiate between weakly-bound (reversible) inhibitors and strongly-bound (irreversible) poisons.[14] |
| BET Surface Area Analysis | Measures the catalyst's surface area and pore volume.[14] | A significant decrease in surface area can indicate fouling or sintering, which can occur alongside poisoning.[15] |
Preventative Measures: Best Practices
Prevention is always the most effective strategy for dealing with catalyst poisoning.[3][16]
Q: What are the most critical best practices to prevent catalyst poisoning from the start?
A: Adhering to a strict set of preventative lab practices is key:
-
Use High-Purity Reagents: Always use reagents and solvents from reputable suppliers and, when in doubt, purify them before use.[1][12] Low-quality starting materials are a primary source of catalyst poisons.[8]
-
Master Inert Atmosphere Technique: Ensure your reaction setup is truly inert. Oxygen and moisture are common culprits in catalyst deactivation.[5]
-
Use Scavengers or Guard Beds: In some cases, you can proactively remove poisons from the reaction mixture. This can involve adding a scavenger resin designed to bind specific impurities or passing a feedstock through a "guard bed" of material that traps poisons before they reach the catalyst.[1][8]
Protocol 2: Using a Scavenger Resin to Remove Metal Impurities
This protocol provides a general method for using a scavenger resin to purify a starting material solution before introducing the catalyst.
-
Select an Appropriate Resin: Choose a scavenger resin with functional groups that have a high affinity for the suspected poison. For example, thiol-functionalized resins are excellent for scavenging residual palladium from a previous step, while amine-based resins can remove acidic impurities.
-
Determine Resin Amount: Consult the manufacturer's specifications for the resin's capacity. Typically, a 3-5 fold molar excess of the resin's functional groups relative to the estimated impurity level is used.
-
Pre-treatment Procedure:
-
In a separate flask, dissolve the starting material that you suspect is contaminated in a suitable, dry solvent.
-
Add the selected scavenger resin to the solution.
-
Stir the slurry at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
-
Removal of Resin:
-
Filter the mixture through a pad of celite or a fritted funnel to completely remove the scavenger resin beads.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of your starting material.
-
-
Use in Reaction: The resulting filtrate, now free of the targeted impurity, can be used directly in your catalytic reaction.
Section 4: Catalyst Regeneration
Q: My catalyst has been poisoned. Is it possible to regenerate and reuse it?
A: Sometimes, yes. Regeneration is highly dependent on the nature of the poison and the catalyst.[16] Deactivation by fouling (coke deposits) or reversible inhibitors is often treatable.[14] However, poisoning by strong chemisorption, such as from sulfur or heavy metals, is typically irreversible.[8][10]
Potential Regeneration Strategies
-
Chemical Washing: This involves washing the recovered catalyst with acidic or basic solutions to dissolve and remove certain types of poisons.[13][17] For example, a mild acid wash can sometimes remove metal cations that have exchanged with a solid acid catalyst's active sites.[13]
-
Thermal Treatment: For deactivation caused by coking or the deposition of organic residues, controlled calcination (heating in the presence of air or oxygen) can burn off the deposits.[3][17] For poisons that can be desorbed, heating under vacuum or an inert gas stream may restore activity.[17][18] It is crucial to ensure the treatment temperature does not cause thermal degradation (sintering) of the catalyst itself.[19]
Protocol 3: General Procedure for Catalyst Washing (for Supported Catalysts)
Caution: This is a general guide. The specific solvents and conditions must be optimized for your catalyst system to avoid damaging the support or the active metal.
-
Catalyst Recovery: After the reaction, recover the solid-supported catalyst by filtration.
-
Solvent Washing:
-
Wash the catalyst thoroughly with the reaction solvent to remove adsorbed starting materials and products.
-
Next, wash with a non-polar solvent (e.g., hexanes) to remove non-polar organic residues.
-
Follow with a wash using a more polar solvent (e.g., methanol or acetone) to remove polar byproducts.[13]
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove all residual solvent.[1]
-
Activity Test: Test the regenerated catalyst on a small scale to determine if its activity has been restored before committing to a full-scale reaction.
References
- Technical Support Center: Catalyst Poisoning in Reactions with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. (n.d.). Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Benchchem.
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
- What Causes Catalyst Deactivation And Poisoning?. (2025, September 24). Chemistry For Everyone - YouTube.
- identifying and overcoming catalyst deactivation in difluoroamine reactions. (n.d.). Benchchem.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical.
- Catalyst poisoning. (n.d.). Wikipedia.
- Technical Support Center: Preventing Catalyst Poisoning in Hydrogenation Reactions. (n.d.). Benchchem.
- How Can You Prevent Catalyst Poisoning?. (2025, September 14). Chemistry For Everyone - YouTube.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
- Maji, R., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides.
- Detection of Catalyst Poisons. (n.d.). GAS Dortmund.
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Technical Support Center: Catalyst Poisoning in Acid-Catalyzed Ketalization Reactions. (n.d.). Benchchem.
- Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Arosio, M., et al. (2011). Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane.
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Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of Trifluoromethylthiolated Compounds
For researchers, scientists, and drug development professionals, the trifluoromethylthio (SCF₃) group is of paramount importance due to its unique electronic properties and its ability to enhance metabolic stability and cell permeability of bioactive molecules. Accurate and efficient analysis of trifluoromethylthiolated compounds is therefore crucial. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool. Its inherent sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range provide a clear window into the molecular environment of the SCF₃ group.[1][2]
This guide offers an in-depth technical comparison of ¹⁹F NMR spectroscopy with other common analytical methods for the characterization of trifluoromethylthiolated compounds. We will delve into the principles of ¹⁹F NMR, present supporting experimental data, and provide detailed protocols to empower researchers in their analytical endeavors.
The Unparalleled Advantages of ¹⁹F NMR for -SCF₃ Analysis
The preference for ¹⁹F NMR in the analysis of trifluoromethylthiolated compounds stems from several key advantages over other techniques. Unlike ¹H NMR, where a narrow chemical shift range often leads to signal overlap in complex molecules, ¹⁹F NMR boasts a vast chemical shift dispersion, minimizing the chances of resonance overlap and simplifying spectral analysis.[1] This is particularly beneficial when analyzing structurally complex drug candidates or metabolites.
Furthermore, the ¹⁹F nucleus possesses a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, approaching that of protons.[2] The trifluoromethyl group itself acts as a signal amplifier, with its three equivalent fluorine atoms contributing to a single, sharp resonance, which enhances the signal-to-noise ratio.[1] The absence of naturally occurring fluorine in most biological systems means that ¹⁹F NMR spectra are free from endogenous background signals, a significant advantage when analyzing samples in complex biological matrices.[2]
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves the use of complementary techniques. Here, we objectively compare the performance of ¹⁹F NMR with common alternatives for the analysis of trifluoromethylthiolated compounds.
| Analytical Technique | Principle | Advantages for -SCF₃ Analysis | Disadvantages for -SCF₃ Analysis |
| ¹⁹F NMR Spectroscopy | Measures the absorption of radiofrequency by ¹⁹F nuclei in a magnetic field. | - High sensitivity and 100% natural abundance of ¹⁹F.- Wide chemical shift range reduces signal overlap.[1]- Provides detailed structural information through chemical shifts and coupling constants.- Non-destructive.- Quantitative with the use of an internal standard.[3] | - Lower sensitivity compared to mass spectrometry.- Requires higher sample concentrations.- High initial instrument cost. |
| Mass Spectrometry (LC-MS/MS, GC-MS) | Measures the mass-to-charge ratio of ionized molecules. | - Exceptional sensitivity for trace analysis.- Provides molecular weight and fragmentation patterns for structural elucidation. | - Destructive technique.- Matrix effects can suppress or enhance ionization.- May not distinguish between isomers with the same mass. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | - Excellent for separation and quantification of components in a mixture.- Can be coupled with various detectors (UV, MS). | - Requires reference standards for identification and quantification.- Does not provide detailed structural information on its own. |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency by ¹H nuclei. | - Ubiquitous in organic chemistry labs.- Provides complementary structural information about the rest of the molecule. | - Smaller chemical shift range can lead to significant signal overlap.- Lower direct sensitivity for the -SCF₃ group itself. |
Understanding the ¹⁹F NMR Chemical Shifts of -SCF₃ Compounds
The chemical shift of the -SCF₃ group in ¹⁹F NMR is highly sensitive to its local electronic environment. This sensitivity is a double-edged sword: it provides a wealth of structural information but also necessitates a thorough understanding of the factors influencing the chemical shift.
Aliphatic vs. Aromatic -SCF₃ Groups
A primary determinant of the ¹⁹F chemical shift is the nature of the carbon atom to which the -SCF₃ group is attached.
-
Aliphatic -SCF₃: When attached to an sp³-hybridized carbon, the ¹⁹F chemical shift of the -SCF₃ group typically appears in a distinct region of the spectrum. For instance, a 4'-SCF₃-modified thymidine incorporated into a single-stranded oligonucleotide exhibits a sharp signal at approximately -36.14 ppm. Upon hybridization to form a duplex, this signal shifts slightly upfield to -36.39 ppm, demonstrating the sensitivity of the probe to its conformational environment.
-
Aromatic -SCF₃: The electronic environment of an aromatic ring significantly influences the ¹⁹F chemical shift of an attached -SCF₃ group. The interplay of inductive and resonance effects of substituents on the ring can lead to substantial shifts. Generally, electron-donating groups on the aromatic ring lead to a downfield shift (more positive ppm value), while electron-withdrawing groups cause an upfield shift (more negative ppm value). This trend is often the reverse of what is observed in ¹H NMR. The delocalized π-system of the aromatic ring is highly polarizable and can significantly modulate the shielding of the fluorine nuclei.[1]
Quantitative Data Summary: ¹⁹F NMR of Trifluoromethylthiolated Compounds
The following table summarizes typical ¹⁹F NMR chemical shifts for a selection of trifluoromethylthiolated compounds, referenced to an internal standard.
| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) |
| 4'-SCF₃-thymidine (in ssODN) | Aliphatic (on sugar moiety) | ~ -36.14 |
| 4'-SCF₃-thymidine (in dsODN) | Aliphatic (on sugar moiety) | ~ -36.39 |
| Aryl-SCF₃ (general range) | Aromatic | -38 to -45 |
| Trifluoromethylthiolated Hydrazone (aliphatic) | Aliphatic | Varies with structure |
| Trifluoromethylthiolated Hydrazone (aromatic) | Aromatic | Varies with structure |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific molecular structure.
Experimental Protocols
Protocol 1: Qualitative ¹⁹F NMR Analysis of a Trifluoromethylthiolated Compound
This protocol outlines the general steps for acquiring a standard ¹⁹F NMR spectrum for structural confirmation.
Caption: Workflow for qualitative ¹⁹F NMR analysis.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis of a Trifluoromethylthiolated Compound
This protocol provides a step-by-step methodology for determining the concentration or purity of a trifluoromethylthiolated compound using an internal standard.
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Causality Behind Experimental Choices in qNMR
The reliability of qNMR hinges on specific experimental choices designed to ensure that the integrated signal intensity is directly proportional to the number of nuclei.
-
Long Relaxation Delay (D1): A sufficiently long D1 is crucial to allow all ¹⁹F nuclei to return to their equilibrium magnetization state before the next pulse. Failure to do so results in signal saturation and inaccurate integrals. A common rule of thumb is to set D1 to at least five times the longest longitudinal relaxation time (T₁) of the signals being quantified.[4]
-
90° Pulse Angle: A 90° pulse angle maximizes the signal intensity for a single scan, which is beneficial for achieving a good signal-to-noise ratio in a shorter amount of time.[3]
-
Internal Standard Selection: The ideal internal standard should have a simple ¹⁹F NMR spectrum (preferably a singlet), be chemically inert under the experimental conditions, have a known high purity, and its signal should not overlap with any of the analyte signals.[5]
Conclusion: The Indispensable Role of ¹⁹F NMR
In the landscape of analytical techniques for trifluoromethylthiolated compounds, ¹⁹F NMR spectroscopy stands out for its unique combination of sensitivity, specificity, and structural information content. While techniques like mass spectrometry offer superior sensitivity for trace analysis, ¹⁹F NMR provides a non-destructive and highly quantitative method that is often indispensable for unambiguous structure elucidation and purity determination. By understanding the principles behind ¹⁹F NMR and employing robust experimental protocols, researchers can fully leverage the power of this technique to accelerate their research and development efforts in the ever-expanding field of fluorine chemistry.
References
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 89–100. [Link]
- Giraud, N., & Viel, S. (2018).
- Dalvit, C., & Vulpetti, A. (2019). Sensitivity of ¹⁹F NMR chemical shifts of 4∋‐SCF3 to interactions... - ResearchGate.
- Pieters, G., Le-roux, C., & Pannecoucke, X. (2020). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry, 16, 2883–2891. [Link]
- University of California, Santa Barbara. (n.d.). F19 detection - NMR Facility, UCSB Chem and Biochem.
- Gillies, R. J., Morse, D. L., & Raghunand, N. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 25(11), 1263–1282. [Link]
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship. [Link]
- Shen, D., & Rueping, M. (2020). COMMUNICATION Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanethiosulfonate. Angewandte Chemie International Edition, 59(43), 18915–18919. [Link]
- S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study | Request PDF. (n.d.). ResearchGate.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
- Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2019).
- Quantitative NMR Spectroscopy. (n.d.).
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). ACS Fall 2025. [Link]
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013, 1–11. [Link]
- Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017). Journal of visualized experiments : JoVE. [Link]
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). eScholarship. [Link]
- (PDF) Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. (n.d.).
- Pomerantz, J. L., & Pervushin, K. (2020). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in molecular biosciences, 7, 622419. [Link]
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A Comparative Guide to the Mass Spectrometry Identification of Trifluoromethylthio Ethers
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological properties of lead compounds. Among these, the trifluoromethylthio (SCF3) group is of particular interest due to its unique electronic and lipophilic characteristics that can significantly enhance metabolic stability, membrane permeability, and binding affinity. The precise and confident identification of molecules containing this moiety is therefore paramount. Mass spectrometry stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth technical comparison of mass spectrometric approaches for the identification of trifluoromethylthio ethers. We will delve into the nuances of different ionization techniques and fragmentation pathways, supported by experimental data and established protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for the confident characterization of these critical compounds.
The Analytical Challenge: Unraveling the Signature of the SCF3 Group
The trifluoromethylthio group presents a unique signature in mass spectrometry. The presence of three fluorine atoms and a sulfur atom results in a characteristic isotopic pattern and influences the fragmentation behavior of the parent molecule. Understanding these characteristics is key to distinguishing trifluoromethylthio ethers from other compounds and to elucidating their structure.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is a critical first step in the mass spectrometric analysis of trifluoromethylthio ethers. The two most common techniques for LC-MS applications are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the ion source. This is advantageous for determining the molecular weight of the analyte. However, the efficiency of ESI can be highly dependent on the analyte's ability to hold a charge in solution. For some trifluoromethylthio ethers, particularly those with low polarity, ESI may result in weak signals.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile compounds. It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions. APCI is often a better choice for trifluoromethylthio ethers that are not readily ionized by ESI. While still considered a "soft" ionization technique, APCI can sometimes induce more in-source fragmentation compared to ESI.
Comparison of ESI and APCI for Trifluoromethylthio Ether Analysis:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for non-polar to moderately polar compounds |
| Thermal Stability | Suitable for thermally labile compounds | Requires analytes to be thermally stable |
| Ionization Mechanism | Liquid-phase ionization | Gas-phase ionization |
| Typical Ions Formed | [M+H]+, [M-H]-, adducts | [M+H]+, [M-H]- |
| In-Source Fragmentation | Generally minimal | Can be more pronounced than ESI |
| Sensitivity | Highly compound-dependent | Can be more robust for less polar compounds |
Recommendation: For a comprehensive analysis of a novel trifluoromethylthio ether, it is advisable to screen both ESI and APCI in both positive and negative ion modes to determine the optimal ionization conditions.
Deciphering the Fragments: Collision-Induced Dissociation (CID) of Trifluoromethylthio Ethers
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to collisions with an inert gas, characteristic fragment ions are produced that provide detailed structural information.
The fragmentation of trifluoromethylthio ethers is influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways often involve the cleavage of the C-S bond, the S-CF3 bond, and fragmentation of the aromatic or aliphatic backbone.
Common Fragmentation Pathways for Aryl Trifluoromethylthio Ethers:
A primary fragmentation pathway for aryl trifluoromethylthio ethers under CID is the cleavage of the S-CF3 bond, leading to the loss of a trifluoromethyl radical (•CF3) and the formation of a thiophenolate-type radical cation. Another common fragmentation is the cleavage of the aryl-S bond.
Experimental Protocol: LC-MS/MS Analysis of a Model Aryl Trifluoromethylthio Ether
This protocol outlines a general procedure for the analysis of a model compound, 4-(trifluoromethylthio)anisole, using LC-MS/MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-(trifluoromethylthio)anisole in methanol.
-
Serially dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
2. LC-MS/MS System:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with both ESI and APCI sources.
3. Mass Spectrometer Parameters (Screening Phase):
-
Ionization Modes: ESI positive and negative, APCI positive and negative.
-
Scan Type: Full scan (e.g., m/z 50-500).
-
Source Parameters: Use manufacturer's recommended settings as a starting point and optimize for the signal of the target compound.
4. MS/MS Analysis (Product Ion Scan):
-
Once the optimal ionization mode is determined, perform a product ion scan on the molecular ion of 4-(trifluoromethylthio)anisole.
-
Precursor Ion: The m/z of the protonated or deprotonated molecule.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
Visualizing the Workflow:
A Senior Application Scientist's Guide to Trifluoromethylthiolation: Bis(trifluoromethyl)disulfide vs. Umemoto's Reagent
The introduction of the trifluoromethylthio (–SCF₃) group into organic molecules is a powerful strategy in modern drug discovery and materials science. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly desirable moiety.[1][2] For researchers aiming to perform trifluoromethylthiolation, the choice of reagent is a critical decision that impacts reaction efficiency, substrate scope, and operational safety. This guide provides an in-depth comparison of two prominent reagents: the classic Bis(trifluoromethyl)disulfide (CF₃SSCF₃) and the versatile Umemoto's reagents.
Reagent Profiles: A Tale of Two Structures
At first glance, both reagents serve the same fundamental purpose: to act as an electrophilic source of the "SCF₃" group. However, their distinct structures dictate vastly different physical properties, handling requirements, and reactivity profiles.
This compound (TFD)
Also known as TFD, this compound is the simplest and most direct source of the SCF₃ group.[3] It is a volatile, colorless liquid with a low boiling point of 35°C.[4]
-
Structure: CF₃–S–S–CF₃
-
State: Volatile Liquid[4]
-
Key Feature: Direct source of the SCF₃ radical or electrophile.
Umemoto's Reagents
This is not a single reagent but a class of S-(trifluoromethyl)dibenzoheterocyclic salts.[5] Developed by Teruo Umemoto, these reagents were designed to be more stable, easier to handle, and possess tunable reactivity compared to TFD.[5][6] The most common variants are based on a dibenzothiophenium salt core.[5][7]
-
Structure: S-(Trifluoromethyl)dibenzothiophenium salts (e.g., tetrafluoroborate or triflate salts)[1][7]
-
State: Crystalline Solids[7]
-
Key Feature: Bench-stable solids with reactivity that can be tuned by modifying substituents on the dibenzothiophene core.[1][5] For instance, Umemoto Reagent IV, featuring two trifluoromethoxy groups, exhibits higher reactivity than earlier generations.[1][8]
Comparative Analysis: Performance and Practicality
The choice between TFD and an Umemoto's reagent hinges on a balance of reactivity, safety, and experimental convenience.
| Feature | This compound (TFD) | Umemoto's Reagents |
| Physical State | Volatile liquid (B.P. 35°C)[4] | Crystalline, high-melting solids |
| Handling & Stability | Extremely toxic by inhalation, volatile, requires careful handling in a well-ventilated fume hood or specialized apparatus (e.g., two-chamber reactor for ex-situ generation).[4][9][10] | Bench-stable, easy to handle solids with low hygroscopicity. |
| Reactivity Source | Can generate CF₃S• (radical), CF₃S⁺ (electrophile), or CF₃S⁻ (nucleophile) depending on conditions.[10][11] | Primarily acts as an electrophilic "CF₃S⁺" source, though can also participate in radical pathways under specific conditions (e.g., photoredox catalysis).[7][12][13][14] |
| Substrate Scope | Broad; used in electrophilic, nucleophilic, and radical reactions.[10] Effective for trifluoromethylthiolation of thiols, indoles, and in copper-catalyzed cross-coupling with boronic acids.[3][10] | Very broad; effective for C, N, S, and O-nucleophiles, including active methylene compounds, electron-rich aromatics, and silyl enol ethers.[1][7] |
| Reaction Conditions | Often requires activation (e.g., metal catalysis, radical initiators) or is generated in situ from precursors like the Langlois reagent.[10][11] | Generally used directly under mild conditions, often at room temperature. Can be used in transition-metal-catalyzed reactions (e.g., Pd-catalyzed C-H activation).[14][15] |
| Toxicity & Safety | Extremely toxic. Powerful pulmonary agent that can cause severe edema.[4] Requires stringent safety protocols.[9][16] | Considered potentially harmful but significantly safer and easier to handle than TFD.[7] Standard laboratory PPE is required. |
Mechanism of Action: Electrophiles and Radicals
The divergent reactivity of these reagents is rooted in their mechanisms of trifluoromethylthiolation.
This compound can react via multiple pathways. The S-S bond can be cleaved homolytically to generate two trifluoromethylthiyl radicals (CF₃S•) or heterolytically. In the presence of a Lewis acid or an oxidant, it can act as an electrophilic source ("CF₃S⁺").
Umemoto's reagents primarily function through a polar, electrophilic pathway. The positively charged sulfur atom makes the trifluoromethylthio group highly susceptible to nucleophilic attack. The dibenzothiophene moiety acts as a good leaving group, driving the reaction forward. However, under photoredox or transition-metal catalysis, they can also serve as precursors to trifluoromethyl radicals.[13][14]
Mechanism Visualization
Experimental Protocols & Data
To illustrate the practical application of these reagents, we present two representative protocols from the literature.
Protocol 1: Trifluoromethylthiolation of an Active Methylene Compound using Umemoto Reagent IV
This procedure demonstrates the high electrophilicity of the newer generation Umemoto's reagents for C-trifluoromethylthiolation.
Workflow Diagram
Step-by-Step Procedure:
-
To a solution of α-acetyl-γ-butyrolactone (1.0 equiv) in anhydrous DMF, add sodium hydride (60% dispersion, 2.0 equiv) at room temperature and stir for 15 minutes.
-
Cool the resulting mixture to -45°C in a suitable cooling bath.
-
Add Umemoto Reagent IV (1.2 equiv) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Expected Yield: ~71%
Protocol 2: Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids using Ex-Situ Generated TFD
This protocol highlights a modern approach to using TFD, where the hazardous reagent is generated and consumed in a closed system, enhancing safety.[10]
Step-by-Step Procedure: This protocol utilizes a two-chamber reactor system.
-
Chamber A (Gas Generation): Charge the chamber with Langlois' reagent (CF₃SO₂Na), PPh₃, and N-bromosuccinimide (NBS).
-
Chamber B (Reaction): Charge the second chamber with the aryl boronic acid (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂), a base (e.g., K₂CO₃), and a suitable solvent (e.g., DMSO).
-
Seal the two-chamber system. Heat Chamber A to initiate the decomposition of the Langlois' reagent mixture, which generates gaseous CF₃SSCF₃.
-
The generated CF₃SSCF₃ gas is passed into Chamber B, where it reacts with the boronic acid under copper catalysis.
-
Maintain the reaction at the optimal temperature (e.g., 100°C) for the required time (e.g., 48 hours).
-
After cooling, work up the reaction mixture in Chamber B using standard aqueous and extraction procedures.
-
Purify the crude product by column chromatography.
Expected Yields: Good to excellent yields (e.g., 73% for specific substrates) are reported for this method.[10]
Conclusion and Recommendations
The choice between this compound and Umemoto's reagents is a classic case of balancing reactivity, scope, and safety.
-
Choose Umemoto's Reagents when:
-
Safety and ease of handling are paramount. Their solid, bench-stable nature makes them ideal for routine laboratory use.
-
A reliable, electrophilic SCF₃ source is needed for a wide range of nucleophiles under mild conditions.[1]
-
Reproducibility and scalability are important, as their properties are more consistent than the gaseous TFD.
-
-
Choose this compound (TFD) when:
-
Radical trifluoromethylthiolation pathways are specifically desired.
-
A direct, atom-economical source of the SCF₃ group is required, and the necessary safety infrastructure (e.g., high-performance fume hoods, two-chamber reactors) is in place.[10]
-
Cost is a major driver for large-scale synthesis, as generating TFD from inexpensive precursors like Langlois' reagent can be more economical, despite the handling challenges.[10]
-
For the majority of academic and drug discovery labs, the enhanced safety profile, broad applicability, and user-friendliness of Umemoto's reagents make them the superior choice for general-purpose electrophilic trifluoromethylthiolation. The development of more reactive versions like Umemoto Reagent IV further expands their utility, often matching the performance of TFD without the associated extreme toxicity.[1][8] TFD remains a valuable, powerful reagent, but its use is best reserved for specialized applications where its unique radical reactivity is essential and can be managed under strict, controlled conditions.
References
- Song, Q., Zhang, L., Wang, B., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters, 26(18), 3685–3690.
- Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015.
- Casasús, P., Mestre, J., Bernús, M., Castillón, S., & Boutureira, O. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843.
- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53.
- Umemoto, T., Adachi, K., & Ishihara, S. (2009). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 74(8), 3091–3104.
- Mayr, H., & Ofial, A. R. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 21(25), 9032-9039.
- Sereda, O., & Mykhailiuk, P. K. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7221–7230.
- ResearchGate. Umemoto's Reagent.
- Wikipedia. Bis(trifluoromethyl) disulfide.
- Wang, S., Wang, Z., & Song, Q. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 18, 1243–1249.
- PubMed. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent.
- Prakash, G. K. S., & Yudin, A. K. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Chemical Society Reviews, 43(10), 3448-3461.
- Chen, C., & Li, L. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2535–2555.
- PubMed. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
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- 16. Page loading... [guidechem.com]
A Researcher's Guide to X-ray Crystallography of Metal-Trifluoromethylthiolate Complexes: Synthesis, Crystallization, and Structural Analysis
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For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of metal-trifluoromethylthiolate (M-SCF₃) complexes. Drawing on field-proven insights, this document elucidates the critical experimental choices and provides actionable protocols to navigate the complexities of handling these unique organometallic compounds.
The trifluoromethylthio (SCF₃) group is a crucial substituent in modern medicinal and agricultural chemistry, valued for its ability to enhance lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1][2] The synthesis and structural characterization of metal complexes bearing the SCF₃ ligand are paramount for understanding their reactivity and designing novel catalysts for trifluoromethylthiolation reactions. However, the unique electronic properties and potential instability of the SCF₃ anion present significant challenges in both synthesis and crystallization.[1] This guide offers a comparative analysis of synthetic routes and crystallization techniques, supported by experimental data, to empower researchers in this demanding field.
Part 1: Navigating the Synthesis of Metal-SCF₃ Complexes
The successful crystallographic analysis of a metal-trifluoromethylthiolate complex begins with its synthesis. The choice of the trifluoromethylthiolating reagent and the reaction conditions are critical determinants of the final product's purity and stability, which in turn directly impact the likelihood of obtaining high-quality single crystals.
Comparative Analysis of SCF₃ Sources
A variety of reagents have been developed for the introduction of the SCF₃ group. The selection of an appropriate reagent is often a trade-off between reactivity, stability, and ease of handling.
| Reagent Class | Examples | Advantages | Disadvantages | Key Considerations |
| Electrophilic | N-Trifluoromethylthiophthalimide, N-Trifluoromethylthiosaccharin | Bench-stable solids, commercially available. | Can require harsh reaction conditions. | Compatibility with sensitive metal precursors. |
| Nucleophilic | AgSCF₃, CuSCF₃, (Me₄N)SCF₃ | Milder reaction conditions, suitable for transmetalation.[1][3] | Often require inert atmosphere, can be sensitive to air and moisture.[1] | Solubility and compatibility with the reaction solvent. |
| Gaseous | CF₃SH | Atom economical. | Highly toxic and difficult to handle due to its low boiling point (-36 °C).[1] | Requires specialized equipment and safety protocols. |
Expert Insight: For many organometallic systems, nucleophilic reagents like AgSCF₃ are preferred due to the milder reaction conditions which help to preserve the integrity of the metal complex.[1] However, the choice is highly substrate-dependent, and screening of different SCF₃ sources is often necessary.
Synthetic Protocol: Palladium-Catalyzed Trifluoromethylthiolation of an Aryl Bromide
This protocol outlines a general procedure for the synthesis of an aryl-SCF₃ compound, a common precursor or ligand for metal complexes, using a palladium catalyst.
Step-by-Step Methodology:
-
Preparation: In a glovebox, a reaction vial is charged with the aryl bromide (1.0 equiv.), AgSCF₃ (1.2 equiv.), a suitable palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂, 2 mol %), and a phosphine ligand (e.g., Xantphos, 4 mol %).
-
Solvent Addition: Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl-SCF₃ compound.
Caption: Workflow for the synthesis of an aryl-SCF₃ compound.
Part 2: The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The purity of the compound is paramount; even small amounts of impurities can inhibit crystal growth.[4] For metal-trifluoromethylthiolate complexes, which can be sensitive to air and moisture, crystallization often requires meticulous handling in an inert atmosphere.
Comparative Guide to Crystallization Techniques
Several methods can be employed to grow single crystals of organometallic complexes. The optimal technique depends on the solubility and stability of the compound.
| Technique | Principle | Best Suited For | Experimental Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[4][5] | Compounds that are moderately soluble and stable in the chosen solvent. | The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel.[5] |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[5][6] | Compounds that exhibit a significant change in solubility with temperature.[5] | The cooling rate should be very slow to promote the growth of large, well-ordered crystals.[5] |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second solvent (the precipitant) in which the compound is insoluble. The precipitant slowly diffuses into the solution, reducing the compound's solubility.[4][6] | Compounds that are highly soluble in one solvent but insoluble in another miscible solvent. | The choice of solvent and precipitant is crucial.[6] |
| Solvent Layering | A less dense, miscible precipitant is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the layers slowly mix.[6] | Similar to vapor diffusion, but can be faster. | The vessel should not be disturbed during crystal growth.[5] |
Protocol for Crystallization by Vapor Diffusion
This protocol provides a step-by-step guide for growing single crystals of a metal-SCF₃ complex using the vapor diffusion method.
Step-by-Step Methodology:
-
Preparation: In a glovebox, dissolve a small amount of the purified metal-SCF₃ complex in a suitable solvent (e.g., dichloromethane) in a small vial.
-
Setup: Place this vial inside a larger, sealable container (e.g., a jar or a larger vial).
-
Precipitant Addition: Add a precipitant (a solvent in which the complex is poorly soluble, e.g., pentane or hexane) to the outer container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed.
-
Crystal Growth: Crystals should form in the inner vial over a period of hours to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray analysis.
Caption: Workflow for crystallization by vapor diffusion.
Part 3: X-ray Crystallographic Analysis and Structural Insights
Once suitable single crystals are obtained, X-ray crystallography provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the molecular structure.[7] For metal-trifluoromethylthiolate complexes, crystallographic data offers invaluable insights into the nature of the metal-sulfur bond and the influence of the electron-withdrawing SCF₃ group on the overall molecular geometry.
Key Structural Parameters and Comparative Data
The analysis of bond lengths and angles around the metal center and the SCF₃ group is crucial for understanding the electronic effects at play.
| Complex Type | M-S Bond Length (Å) | S-C Bond Length (Å) | M-S-C Bond Angle (°) | Reference |
| Late Transition Metal (e.g., Pd, Pt) | 2.3 - 2.4 | 1.8 - 1.9 | 100 - 115 | Varies with specific complex |
| Early Transition Metal (e.g., Ti, Zr) | 2.4 - 2.6 | 1.8 - 1.9 | 110 - 125 | Varies with specific complex |
| Coinage Metal (e.g., Cu, Ag, Au) | 2.2 - 2.4 | 1.8 - 1.9 | 105 - 120 | Varies with specific complex |
Note: The data presented are generalized ranges and can vary significantly based on the metal's oxidation state, coordination number, and the nature of the other ligands in the coordination sphere.
Authoritative Grounding: The structural parameters obtained from X-ray crystallography can be compared with data from the Cambridge Structural Database (CSD) to identify trends and anomalies. The strong electron-withdrawing nature of the CF₃ group typically leads to a shorter S-C bond compared to metal-alkylthiolate analogues.
Common Challenges and Troubleshooting in Data Collection and Refinement
The quality of the final crystal structure is dependent on the quality of the diffraction data and the accuracy of the refinement process.
-
Crystal Twinning: This occurs when two or more crystal lattices are intergrown. Specialized software may be required to deconvolute the diffraction patterns.
-
Disorder: The trifluoromethyl group is prone to rotational disorder, which can complicate the structural refinement. Modeling this disorder with appropriate constraints is often necessary.
-
Weak Diffraction: Small or poorly ordered crystals may diffract weakly, leading to a low-resolution structure. Using a more intense X-ray source, such as a synchrotron, can sometimes overcome this issue.[8]
Conclusion
The X-ray crystallographic analysis of metal-trifluoromethylthiolate complexes is a multifaceted process that requires careful attention to detail from synthesis to structural refinement. By understanding the comparative advantages of different synthetic and crystallization methodologies, and by being aware of the potential challenges, researchers can increase their success in obtaining high-quality crystal structures. These structures are essential for rationalizing reactivity, guiding the design of new catalysts, and ultimately unlocking the full potential of the versatile SCF₃ group in various scientific disciplines.
References
- How to grow crystals for X-ray crystallography - IUCr Journals. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
- Growth from the Melt and Properties Investigation of ScF 3 Single Crystals - MDPI. (n.d.).
- 1 ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO - ResearchGate. (n.d.).
- Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC - NIH. (n.d.).
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. (n.d.).
- Growth from the Melt and Properties Investigation of ScF3 Single Crystals - ResearchGate. (2019, July 19).
- Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. (n.d.).
- X-ray crystallographic data is shown for complex 1. - ResearchGate. (n.d.).
- x Ray crystallography - PMC - PubMed Central - NIH. (n.d.).
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC - NIH. (n.d.).
- Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes - RSC Publishing. (n.d.).
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - MDPI. (2024, August 21).
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
- Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions - ResearchGate. (2025, August 7).
- X-Ray Crystallography - Chemistry LibreTexts. (2023, August 29).
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- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
Electrochemical analysis of Bis(trifluoromethyl)disulfide reduction potential
An In-Depth Comparative Guide to the Electrochemical Analysis of Bis(trifluoromethyl)disulfide Reduction Potential
For researchers and professionals in drug development, the incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and bioavailability. The generation of the trifluoromethyl radical (CF₃•) is a key step in many synthetic pathways, and electrochemical methods offer a green, reagent-free approach to this transformation. This compound (CF₃S-SCF₃) represents a direct and atom-economical source of the CF₃ moiety upon reduction.
This guide provides a comprehensive analysis of the electrochemical reduction of this compound, offering a detailed experimental protocol for its characterization by cyclic voltammetry. We will delve into the causality behind experimental choices and compare its electrochemical performance against other widely used trifluoromethylating agents, providing the data necessary for informed reagent selection in synthetic planning.
The Significance of Reduction Potential in CF₃ Radical Generation
The reduction potential of a trifluoromethylating agent is a critical parameter. It quantifies the thermodynamic ease or difficulty of injecting an electron into the molecule to initiate the bond-cleavage process that liberates the trifluoromethyl radical. A less negative (or more positive) reduction potential indicates that the species is easier to reduce, requiring less energy and potentially allowing for milder reaction conditions. This is particularly crucial when working with sensitive substrates that may have their own redox activity within the potential window.
Electrochemical techniques, principally cyclic voltammetry (CV), are ideal for probing these properties. CV allows for the direct measurement of reduction potentials and provides insight into the kinetics and mechanism of the electron transfer process.[1][2][3]
Experimental Protocol: Cyclic Voltammetry Analysis
This protocol describes a self-validating system for determining the reduction potential of this compound. The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Objective: To determine the cathodic peak potential (Epc) corresponding to the irreversible reduction of the disulfide bond in this compound.
Materials & Equipment:
-
Potentiostat with cyclic voltammetry software
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺)
-
Counter (Auxiliary) Electrode: Platinum wire
-
This compound
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Polishing materials: 0.05 µm alumina slurry and polishing pads
Step-by-Step Methodology:
-
Electrode Preparation (The "Why"): A clean, smooth electrode surface is paramount for reproducible results. The glassy carbon electrode is chosen for its wide potential window and relative inertness. Polishing removes adsorbed species from previous experiments that could foul the surface and interfere with electron transfer.
-
Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water, then with the chosen solvent (acetonitrile).
-
Soncate the electrode in the solvent for 1 minute to dislodge any remaining alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation (The "Why"): The choice of solvent and electrolyte is critical. Aprotic polar solvents like acetonitrile are used to prevent protonation of the radical anion intermediate, which would complicate the voltammogram. The supporting electrolyte (e.g., TBAPF₆) is essential to minimize solution resistance (iR drop) and ensure that the analyte migrates to the electrode surface via diffusion, not electrostatic attraction.
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile. This will be the "blank" solution.
-
Prepare a stock solution of this compound in the same electrolyte solution at a concentration of 1-5 mM.
-
-
Electrochemical Cell Assembly (The "Why"): The three-electrode setup allows for precise control and measurement. The potentiostat controls the potential between the working and reference electrodes, while the current flows between the working and counter electrodes. The reference electrode maintains a stable potential for accurate measurements.
-
Assemble the electrochemical cell with the polished GCE as the working electrode, the Pt wire as the counter electrode, and the SCE or Ag/Ag⁺ electrode as the reference.
-
Add the blank electrolyte solution to the cell.
-
Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition (The "Why"): First, a background scan of the electrolyte solution is run to ensure there are no interfering impurities. The potential window is set to encompass the expected reduction event. The scan rate affects the peak current and can provide information on reaction kinetics.
-
Background Scan: Run a cyclic voltammogram on the blank solution at a scan rate of 100 mV/s. The resulting voltammogram should be flat and featureless in the potential region of interest.
-
Analyte Scan: Add the this compound stock solution to the cell to achieve the desired final concentration.
-
Run the cyclic voltammogram, sweeping the potential from an initial value (e.g., 0 V) to a sufficiently negative value to observe the reduction (e.g., -2.0 V) and back.
-
Record voltammograms at several scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the process's kinetics.
-
Workflow for Cyclic Voltammetry Experiment
Caption: General workflow for a cyclic voltammetry experiment.
Analysis and Interpretation
The electrochemical reduction of disulfides, including CF₃S-SCF₃, is typically an irreversible process.[4] This is because the initial electron transfer forms a radical anion which rapidly cleaves at the weak S-S bond.
Mechanism of Reduction:
-
Electron Transfer: CF₃S-SCF₃ + e⁻ → [CF₃S-SCF₃]•⁻
-
Bond Cleavage: [CF₃S-SCF₃]•⁻ → CF₃S• + CF₃S⁻
This mechanism means that on the reverse scan of the voltammogram, there is no corresponding anodic (oxidation) peak for the starting material, a hallmark of an irreversible reaction. The cathodic peak potential (Epc) is the key data point, representing the potential at which the rate of reduction is highest.
Electrochemical Reduction Mechanism```dot
// Nodes Start [label="CF₃S-SCF₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[CF₃S-SCF₃]•⁻\n(Radical Anion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="CF₃S• + CF₃S⁻", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrode [label="Electrode Surface", shape=plaintext, fontcolor="#5F6368"];
// Edges Start -> Intermediate [label="+ e⁻ (from Electrode)"]; Intermediate -> Products [label="Fast S-S Bond\nCleavage"]; Electrode -> Start [style=invis]; }
Caption: Decision tree for selecting a trifluoromethylating agent.
Conclusion
The electrochemical analysis of this compound reveals it to be a competent source for the CF₃ radical via direct, irreversible reduction. Its performance, characterized by its cathodic peak potential, places it in a moderate position compared to alternatives. It is more difficult to reduce than sulfonium salts like Umemoto's reagents but generally easier to reduce than hypervalent iodine compounds like Togni's reagents. Unlike sodium triflinate, it does not require a redox mediator for efficient radical generation.
The choice of reagent for a specific application is therefore a multi-faceted decision. For syntheses requiring exceptionally mild reductive conditions, Umemoto's reagents are superior. For cost-sensitive, large-scale applications where indirect electrolysis is feasible, Langlois' reagent is a strong contender. This compound offers a balance, providing a high-mass-economy, direct source of the CF₃ radical for researchers equipped to handle its gaseous nature. This guide provides the foundational data and experimental framework necessary to make that choice with confidence.
References
- General methods for electrochemical trifluoromethylation. (n.d.). ResearchGate.
- General scheme for electrochemical trifluoromethylation. (n.d.). ResearchGate.
- Wang, F., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry.
- Galli, M., et al. (2024). Electrochemical Trifluoromethylation of Enamides under Microflow Conditions. Organic Process Research & Development.
- Electrochemical intermolecular trifluoromethylimination of alkenes. (n.d.). RSC Publishing.
- Electrochemical oxidative trifluoromethylation of arenes with CF3SO2Na. (n.d.). ResearchGate.
- Electrochemical approaches for the generation of Trifluoromethyl radical. (n.d.). ResearchGate.
- Ouyang, Y., Xu, X. H., & Qing, F. L. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition in English.
- Weiß, M., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. ChemMedChem.
- Wang, Y., et al. (2014). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry.
- Klampfl, C. W., et al. (2012). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. Analytical and Bioanalytical Chemistry.
- Alonso, C. S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry.
- Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023). Organic Process Research & Development.
- Electrochemical Reduction of Disulfides. (2024). ChemistryViews.
- Visco, S. J., & Son, N. (n.d.). Electrochemical Reduction of Organic Disulfides. Lawrence Berkeley Laboratory - eScholarship.org.
- Electrochemical reduction of disulfide-containing proteins for hydrogen/deuterium exchange monitored by mass spectrometry. (2014). Analytical Chemistry.
- Electrochemical Giese Reaction of α-Trifluoromethylstyrenes with Disulfides: Efficient Access to β-Trifluoromethylated Thioethers. (n.d.). ResearchGate.
- Analysis of HypD Disulfide Redox Chemistry via Optimization of Fourier Transformed ac Voltammetric Data. (2017). Analytical Chemistry.
- Cyclic Voltammetry - Data Analysis. (n.d.). BASi.
- Cyclic Voltammetry (CV). (2024). Pine Research Instrumentation.
- Cyclic Voltammetry. (2023). Chemistry LibreTexts.
Sources
A-Scientist's Guide to Isotopic Labeling in Trifluoromethylthiolation Mechanism Studies
Prepared by a Senior Application Scientist
Introduction: The Mechanistic Challenge of the SCF₃ Group
The trifluoromethylthio (SCF₃) group has become a prized substituent in medicinal chemistry and agrochemicals. Its high lipophilicity (Hansch parameter π = 1.44) can significantly enhance the cell membrane permeability of drug candidates, while its strong electron-withdrawing nature often improves metabolic stability.[1][2] However, the installation of this valuable moiety is not always straightforward. Trifluoromethylthiolation reactions can proceed through a variety of mechanistic pathways—radical, nucleophilic, or electrophilic—often simultaneously. This mechanistic ambiguity complicates reaction optimization, control of regioselectivity, and scalability. For drug development professionals, understanding and controlling these pathways is paramount to creating efficient and reliable synthetic routes.
This guide provides an in-depth comparison of how isotopic labeling studies serve as a powerful tool to dissect these complex reaction mechanisms. We will explore the rationale behind choosing specific isotopes, present comparative experimental data, and provide a practical workflow for designing and executing these crucial experiments.
Pillar 1: Distinguishing Mechanistic Pathways with Isotopic Probes
Isotopic labeling is a technique used to track the journey of an atom through a reaction by replacing it with one of its heavier, non-radioactive isotopes.[3] This substitution can lead to a measurable change in the reaction rate, known as the Kinetic Isotope Effect (KIE), which provides profound insight into bond-breaking and bond-forming events in the rate-determining step of a reaction.[4][5]
Scenario A: Probing Radical C–H Activation with Deuterium Labeling
Many modern trifluoromethylthiolation methods involve the direct functionalization of C–H bonds. A common mechanistic hypothesis for these reactions is a Hydrogen Atom Transfer (HAT) step, where a radical species abstracts a hydrogen atom from the substrate. Deuterium (²H or D), being twice the mass of protium (¹H), forms a stronger C–D bond than the corresponding C–H bond.[4][6] Breaking the C–D bond requires more energy, thus slowing down the reaction if this bond cleavage occurs in the rate-determining step.
-
Experimental Rationale: By synthesizing a substrate in which the target C–H bond is replaced with a C–D bond and comparing its reaction rate to the unlabeled substrate, we can calculate the primary KIE (kH/kD).[7]
-
Interpreting the Data: A large primary KIE (typically kH/kD > 2) provides strong evidence for a mechanism involving C–H bond cleavage in the rate-determining step, such as a HAT process.[6][8] A KIE value close to 1 (kH/kD ≈ 1) suggests that C–H bond breaking is not the rate-limiting event, pointing away from a HAT mechanism and perhaps towards an electrophilic pathway or a mechanism where C–H activation is not rate-determining.[6]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for a Deuterium KIE Study."
Scenario B: Distinguishing Nucleophilic vs. Reductive Elimination Pathways with ¹³C Labeling
In transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed trifluoromethylthiolation of aryl halides, the product is typically formed in a final reductive elimination step from a metal center.[9][10] An alternative pathway could involve nucleophilic attack of a thiolate on an activated substrate. ¹³C labeling of the carbon atom bearing the leaving group (e.g., in an aryl halide) can help distinguish these pathways.
-
Experimental Rationale: The reaction is performed with a substrate labeled with ¹³C at the ipso-carbon (the carbon attached to the halogen). The KIE (k¹²/k¹³) is determined by comparing the reaction rate with that of the natural abundance (predominantly ¹²C) substrate.[11]
-
Interpreting the Data:
-
Reductive Elimination: This step involves significant changes in bonding and hybridization at the metal-bound carbon. A small but significant normal KIE (k¹²/k¹³ > 1, typically 1.02-1.05) is often observed, as the ¹²C isotopologue reacts slightly faster.[4][12]
-
Nucleophilic Aromatic Substitution (SNAr): If the reaction proceeds via an SNAr mechanism, the rate-determining step is often the initial nucleophilic attack to form a Meisenheimer complex. This also involves a change in hybridization at the ipso-carbon from sp² to sp³, leading to a measurable KIE.
-
No Effect (k¹²/k¹³ ≈ 1): If a step other than reductive elimination or nucleophilic attack is rate-limiting (e.g., oxidative addition), the ¹³C label will have a negligible effect on the overall reaction rate.
-
Pillar 2: Comparative Data and Self-Validating Protocols
A trustworthy experimental design must be self-validating, incorporating controls and precise measurements to ensure the data is unambiguous. The monitoring of these reactions is often accomplished using ¹⁹F NMR spectroscopy, which allows for clear, quantitative tracking of both the SCF₃-containing reagents and products due to the distinct chemical shifts of the fluorine nuclei.[9][13][14]
Comparative Kinetic Isotope Effect (KIE) Data
The following table summarizes typical KIE values and their mechanistic implications in trifluoromethylthiolation reactions.
| Isotopic Label | Labeled Position | Typical KIE (kL/kH) | Mechanistic Implication | Reference |
| ²H (Deuterium) | C–H bond to be functionalized | 6.0 - 8.0 | C–H bond cleavage is the rate-determining step (e.g., HAT). | [6] |
| ²H (Deuterium) | C–H bond to be functionalized | 1.0 - 1.5 | C–H bond cleavage is not involved in the rate-determining step. | [6] |
| ¹³C (Carbon-13) | C –X bond (X=halide) in cross-coupling | 1.02 - 1.05 | Consistent with reductive elimination or SNAr as the rate-determining step. | [4] |
| ¹³C (Carbon-13) | C –X bond (X=halide) in cross-coupling | ~1.00 | Reductive elimination or SNAr is not the rate-determining step. | [4] |
Note: L = Light Isotope (¹H, ¹²C), H = Heavy Isotope (²H, ¹³C).
Experimental Protocol: Deuterium KIE Study for C–H Trifluoromethylthiolation
This protocol outlines a self-validating system for determining the KIE in a hypothetical photocatalytic C–H trifluoromethylthiolation of an electron-rich arene.
Objective: To determine if the C–H bond cleavage is the rate-determining step.
Materials:
-
Substrate (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated Substrate (e.g., 1,3,5-trimethoxybenzene-d₃) with >98% isotopic purity
-
Trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin)[15]
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(ppy))
-
Solvent (e.g., degassed acetonitrile)
-
Internal standard for ¹⁹F NMR (e.g., PhOCF₃)
Step-by-Step Methodology:
-
Preparation of Reaction Vials (Intermolecular Competition):
-
To an oven-dried 4 mL vial, add the photocatalyst (1 mol%), the trifluoromethylthiolating reagent (1.0 equiv), and a magnetic stir bar.
-
Add a stock solution containing a precisely known equimolar mixture (1:1 ratio) of the unlabeled substrate and the deuterated substrate (total of 2.0 equiv).
-
Add the internal standard via stock solution.
-
Add degassed acetonitrile to reach the desired concentration (e.g., 0.1 M).
-
Causality: Running the reaction with a mixture of labeled and unlabeled substrates in the same vial (an intermolecular competition experiment) minimizes variations in conditions (temperature, light intensity, concentration), leading to a more accurate KIE value.
-
-
Reaction Execution:
-
Seal the vial with a screw cap.
-
Place the vial in a photoreactor equipped with a cooling fan and a specific wavelength LED light source (e.g., 440 nm blue LED).[16]
-
Stir the reaction at a constant temperature (e.g., 25 °C).
-
-
Reaction Monitoring and Data Acquisition:
-
At timed intervals (e.g., 0, 5, 10, 15, 20, 30 min), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quench the aliquot by diluting it into an NMR tube containing a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹⁹F NMR spectrum for each time point. The product formed from the unlabeled substrate (Product-H) and the deuterated substrate (Product-D) will have identical ¹⁹F chemical shifts.
-
Trustworthiness: The use of a quantitative internal standard is critical for accurate measurement of product formation over time. The reaction should be monitored to less than 20% conversion to ensure initial rate kinetics are being observed.
-
-
KIE Calculation:
-
The KIE is determined from the ratio of the products formed at low conversion using the following equation: kH/kD = [Product-H] / [Product-D]
-
This ratio can be determined directly from the relative integrals in the ¹H NMR spectrum (by comparing the signal for the remaining aromatic C-H vs C-D) or by mass spectrometry analysis of the product mixture. For this protocol, we assume separation or distinct signals are not possible, and thus rely on parallel experiments.
-
-
Parallel Independent Experiments (Confirmation):
-
Set up two separate reactions under identical conditions. One vial contains only the unlabeled substrate, and the other contains only the deuterated substrate.
-
Monitor the rate of product formation in each vial independently using ¹⁹F NMR against the internal standard.
-
Plot [Product] vs. Time for both reactions. The initial rate is the slope of the linear portion of this plot.
-
Calculate the KIE as the ratio of the initial rates: kH/kD = Rate(unlabeled) / Rate(deuterated) .
-
Self-Validation: Comparing the KIE from the intermolecular competition with the KIE from parallel experiments provides a robust validation of the result. The values should be in close agreement.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Parallel KIE Experiments."
Conclusion
Isotopic labeling, particularly through the determination of kinetic isotope effects, is an indispensable technique for elucidating the mechanisms of trifluoromethylthiolation reactions. Deuterium labeling is highly effective for probing the involvement of C–H bond cleavage in radical pathways, while ¹³C labeling can provide crucial data to distinguish between concerted reductive eliminations and other pathways in cross-coupling catalysis. By employing carefully designed, self-validating experimental protocols, researchers can move beyond speculation and gain definitive evidence to guide the development of more efficient, selective, and robust synthetic methods for introducing the vital SCF₃ group into next-generation pharmaceuticals and materials.
References
- Thedford, J., & Sanford, M. S. (2015). Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles. Organometallics, 44(11), 1210-1216. [Link]
- Cook, A. M., et al. (2018). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.
- Prakash, G. K. S., et al. (2015). A novel, air and thermally stable, yet highly reactive trifluoromethylthiolating reagent, CF3SO2SCF3. Angewandte Chemie International Edition, 54(14), 4344-4348. [Link]
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- Shen, Q., & Ni, C. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1748-1759. [Link]
- Powers, D. C., & Ritter, T. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 135(40), 14990-14993. [Link]
- Li, C. J., et al. (2020). Decatungstate as a direct hydrogen atom transfer photocatalyst for synthesis of trifluromethylthioesters from aldehydes.
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- Burés, J., et al. (2012). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 134(1), 57-60. [Link]
- Lin, Z., & Huang, X. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions, 44(10), 4503-4513. [Link]
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- University of California, Davis. (n.d.).
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- Audisio, D., et al. (2022). Catalytic methoxylation of aryl halides using 13C- and 14C-labeled CO2.
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Quantifying Lipophilicity: A Comparative Guide to Trifluoromethylthiolated Molecules in Drug Discovery
In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethylthio (SCF3) group has emerged as a powerful tool for medicinal chemists, offering a unique combination of high lipophilicity and strong electron-withdrawing character.[1][2] This guide provides a comprehensive comparison of methodologies to quantify the lipophilicity of trifluoromethylthiolated molecules, supported by experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Significance of the Trifluoromethylthio (SCF3) Group
The strategic incorporation of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability and bioavailability.[3] The SCF3 group, in particular, has garnered significant interest due to its profound impact on molecular properties. It is one of the most lipophilic functional groups, a characteristic that can significantly enhance a molecule's ability to permeate cell membranes.[1][4] This increased lipophilicity can lead to improved absorption and distribution of a drug candidate. Furthermore, the strong electron-withdrawing nature of the SCF3 group can shield adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability of the molecule.[2][4]
This guide will delve into the practical aspects of quantifying the lipophilicity of SCF3-containing compounds, comparing them with other commonly used functional groups, and providing detailed protocols for accurate measurement.
Measuring Lipophilicity: A Tale of Two Methods
The most common measure of lipophilicity is the partition coefficient (P), typically expressed as its logarithm (log P). This value represents the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ionizable compounds, the distribution coefficient (log D) is used, which is pH-dependent.
Two primary experimental methods are employed for the determination of log P/log D: the traditional shake-flask method and the modern reversed-phase high-performance liquid chromatography (RP-HPLC) method.
The Gold Standard: The Shake-Flask Method
The shake-flask method is the benchmark for log P determination due to its direct measurement of the partition coefficient.[5] However, it is a labor-intensive technique with several potential pitfalls.
The shake-flask method is often chosen when a highly accurate, definitive log P value is required for a lead compound. Its direct measurement principle avoids the need for calibration with standards, which can introduce its own set of errors. However, its low throughput and potential for emulsion formation, especially with highly lipophilic compounds, make it less suitable for screening large libraries of compounds.[6][7]
Experimental Protocol: Shake-Flask log D Determination
This protocol is designed to be a self-validating system by including pre-saturation of solvents and rigorous equilibration steps.
-
Preparation of Pre-Saturated Solvents:
-
In a large separation funnel, mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4).
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase in separate, sealed containers. This step is critical to prevent volume changes during the partitioning experiment.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[8]
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS to achieve a final concentration suitable for analytical detection (e.g., by LC-MS).
-
-
Partitioning:
-
To the aqueous solution of the test compound, add a known volume of pre-saturated n-octanol.
-
Vigorously shake the mixture for a fixed period (e.g., 1 hour) to facilitate partitioning and ensure equilibrium is reached.[4]
-
Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.[4]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a suitable analytical method, such as LC-MS with UV detection.[4]
-
-
Calculation:
-
The log D is calculated using the following equation: log D = log10([Compound]octanol / [Compound]aqueous)
-
Logical Workflow for Shake-Flask log D Determination
Caption: Workflow for Shake-Flask log D Measurement.
The High-Throughput Alternative: RP-HPLC Method
The RP-HPLC method offers a faster and more automated approach to estimate lipophilicity.[5][9] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its log P value.
In a drug discovery setting where hundreds or thousands of compounds need to be screened for their lipophilicity, the RP-HPLC method is the preferred choice due to its high throughput, reproducibility, and requirement for only a small amount of sample.[5][10] The choice of a C18 column is based on its ability to mimic the hydrophobic environment of a lipid bilayer. The use of a series of well-characterized standards with known log P values is crucial for building a reliable calibration curve.
Experimental Protocol: RP-HPLC log P Determination
This protocol incorporates system suitability tests to ensure the validity of the results.
-
System Suitability:
-
Before running the analysis, perform a system suitability test to ensure the HPLC system is performing optimally. This includes injecting a standard mixture to check for parameters like resolution, peak symmetry (tailing factor), and repeatability of retention times and peak areas.[11]
-
-
Preparation of Standards and Samples:
-
Prepare stock solutions of a series of standard compounds with well-established log P values spanning the expected range of the test compounds.
-
Prepare a stock solution of the trifluoromethylthiolated test compound.
-
Dilute all stock solutions to the same working concentration in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition can be run isocratically or as a gradient.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Acquisition:
-
Inject the standard solutions and the test compound solution onto the HPLC system.
-
Record the retention time (tR) for each compound.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0
-
Plot log k of the standard compounds against their known log P values to generate a calibration curve.
-
Determine the log P of the test compound by interpolating its log k value on the calibration curve.
-
Logical Workflow for RP-HPLC log P Determination
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Biological activity comparison of -SCF3 vs -CF3 substituted analogs
An In-Depth Guide to the Biological Activity of -SCF₃ vs. -CF₃ Substituted Analogs
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the introduction of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF₃) and, increasingly, the trifluoromethylthio (-SCF₃) groups. While both are potent modulators of a molecule's properties, they are not interchangeable. Their subtle yet significant differences in electronics, lipophilicity, and metabolic stability can lead to profoundly different biological outcomes.
This guide provides a comparative analysis of -SCF₃ and -CF₃ substituted analogs, offering insights grounded in experimental data to aid researchers in making informed decisions during the drug design and development process. We will explore the fundamental physicochemical distinctions between these two groups and connect them to their differential impacts on biological activity, from target engagement to pharmacokinetic behavior.
Part 1: A Tale of Two Groups: Physicochemical Properties at a Glance
The biological activity of a drug candidate is inextricably linked to its physicochemical properties. The substitution of a hydrogen atom or a methyl group with a -CF₃ or -SCF₃ moiety can dramatically alter these characteristics.[1][2] Understanding these shifts is critical to predicting the downstream effects on efficacy and safety.
Lipophilicity: A Key Determinant of Permeability and Distribution
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a paramount parameter in drug design, influencing everything from membrane permeability to plasma protein binding.
-
Trifluoromethylthio (-SCF₃): This group is significantly more lipophilic than its -CF₃ counterpart. The Hansch lipophilicity parameter (π), which measures the contribution of a substituent to lipophilicity, is approximately 1.44 for the -SCF₃ group.[3] This high lipophilicity can substantially enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby increasing bioavailability.[4][5]
-
Trifluoromethyl (-CF₃): The -CF₃ group also increases lipophilicity compared to a methyl group, but to a lesser extent than -SCF₃. Its π value is approximately 0.88. This moderate increase is often sufficient to improve pharmacokinetic profiles without introducing the potential liabilities of excessive lipophilicity, such as reduced aqueous solubility or increased non-specific binding.[6]
The degree of fluorination has complex and sometimes opposing effects on lipophilicity. While it increases the hydrophobic surface area, it also increases the overall polarity of the molecule.[7] This is particularly pronounced when C-F bonds are adjacent to a polarizable atom like sulfur.[7]
Table 1: Comparative Physicochemical Properties of -CF₃ vs. -SCF₃
| Property | Trifluoromethyl (-CF₃) | Trifluoromethylthio (-SCF₃) | Implication in Drug Design |
| Hansch Lipophilicity (π) | ~0.88 | ~1.44[3] | -SCF₃ provides a greater increase in lipophilicity, potentially enhancing membrane permeability.[4][8] |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Both groups can modulate the pKa of nearby functional groups and engage in electrostatic interactions. |
| Metabolic Stability | High (strong C-F bond)[6] | Generally high, but S-C bond can be a site for oxidative metabolism. | Both offer significant metabolic stability over non-fluorinated analogs, but metabolic pathways may differ.[5][9] |
| Steric Volume | Smaller | Larger | The larger size of -SCF₃ can provide a better fit for some binding pockets but may cause steric clashes in others. |
Electronic Effects: Modulating Acidity and Target Interactions
Both -CF₃ and -SCF₃ are strongly electron-withdrawing groups due to the high electronegativity of the fluorine atoms.[6][10]
-
The -CF₃ group, with its direct attachment to the core scaffold, exerts a powerful inductive effect. This can significantly lower the pKa of adjacent acidic or basic centers, altering the ionization state of the molecule at physiological pH. This modulation can be crucial for optimizing binding to a target protein or improving solubility.
-
The -SCF₃ group is also strongly electron-withdrawing. The sulfur atom, being more polarizable than carbon, can influence the electronic distribution in unique ways, potentially leading to different non-covalent interactions (e.g., dipole-dipole, halogen bonding) within a protein's active site compared to a -CF₃ analog.
Part 2: Impact on Biological Activity and Pharmacokinetics
The differences in physicochemical properties translate directly into distinct biological and pharmacokinetic profiles for -CF₃ and -SCF₃ analogs.
Target Affinity and Potency
The choice between -CF₃ and -SCF₃ can be the deciding factor in achieving high potency.
-
Steric Fit: The larger van der Waals radius of the -SCF₃ group can be advantageous if a binding pocket has available space, allowing for enhanced van der Waals interactions. Conversely, in a sterically constrained active site, the smaller -CF₃ group may be the only viable option.
-
Electrostatic and Hydrogen Bonding: The strong electron-withdrawing nature of both groups can enhance hydrogen bonding and electrostatic interactions with biological targets.[2][6] For example, a study on CB1 receptor modulators found that replacing an aliphatic nitro group with a -CF₃ group generally led to more potent compounds.[11] This highlights the ability of the -CF₃ group to act as an effective bioisostere and engage in favorable binding interactions.
Metabolic Stability and Pharmacokinetics
One of the primary reasons for incorporating fluorinated groups is to enhance metabolic stability.[9]
-
The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6]
-
The -SCF₃ group also confers significant metabolic stability.[5][12] However, the sulfur atom can be susceptible to oxidation, potentially forming sulfoxide and sulfone metabolites. While this can represent a metabolic liability, it can also be exploited as a strategy for prodrug design or to generate active metabolites. The incorporation of the -SCF₃ group has often led to beneficial effects on a drug's metabolic stability and bioavailability.[5]
The enhanced lipophilicity of the -SCF₃ group is a powerful tool for improving cell permeability and oral bioavailability.[4][8] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased risk of off-target toxicity.
Experimental Protocols
Protocol: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
This protocol describes the gold-standard method for measuring the distribution coefficient of a compound at physiological pH.
Objective: To quantitatively compare the lipophilicity of a -CF₃ analog and an -SCF₃ analog.
Materials:
-
Test compounds (-CF₃ and -SCF₃ analogs)
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or 15 mL conical tubes
-
Vortex mixer and centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Phase Preparation: Pre-saturate the 1-octanol by mixing it vigorously with an equal volume of PBS (pH 7.4) for 24 hours. Similarly, pre-saturate the PBS with 1-octanol. Allow the phases to separate completely.
-
Compound Preparation: Prepare stock solutions of each analog (e.g., 10 mM in DMSO).
-
Partitioning: a. In a separatory funnel or conical tube, add a precise volume of the pre-saturated PBS. b. Add a small volume of the compound stock solution to achieve a final aqueous concentration in the low micromolar range (e.g., 10 µM). c. Add an equal volume of pre-saturated 1-octanol. d. Cap tightly and shake vigorously (or vortex) for 1 hour to ensure complete equilibration.
-
Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 15 minutes) to achieve a clean separation of the aqueous and octanol phases.
-
Quantification: a. Carefully collect a sample from both the aqueous and octanol phases. b. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A standard curve in each phase should be prepared to ensure accurate quantification.
-
Calculation: The distribution coefficient (D₇.₄) is calculated as the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
-
D₇.₄ = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
logD₇.₄ = log₁₀(D₇.₄)
-
-
Analysis: Compare the logD₇.₄ values of the -CF₃ and -SCF₃ analogs. A higher value for the -SCF₃ analog would experimentally confirm its greater lipophilicity.
Visualizing the Comparison
Conclusion and Expert Recommendations
The choice between incorporating a -CF₃ or an -SCF₃ group is a nuanced decision that must be guided by the specific goals of the drug discovery program and the structure-activity relationship (SAR) of the chemical series.
-
Consider -CF₃ as a default choice for metabolic stability: The trifluoromethyl group is a well-validated, robust moiety for blocking metabolic hotspots and enhancing binding affinity through its strong electron-withdrawing properties.[6] Its smaller size makes it a versatile tool that is less likely to introduce steric hindrance.
-
Employ -SCF₃ to significantly boost lipophilicity and membrane permeability: When poor absorption or an inability to cross the blood-brain barrier is a key challenge, the highly lipophilic -SCF₃ group should be considered.[4][8] This can be particularly effective in central nervous system (CNS) drug discovery.
-
Be mindful of the trade-offs: The increased lipophilicity of the -SCF₃ group is a double-edged sword. Researchers must be prepared to monitor for potential liabilities such as decreased solubility, increased plasma protein binding, and potential S-oxidation metabolism.
Ultimately, the most effective approach is empirical. The synthesis and parallel testing of both -CF₃ and -SCF₃ substituted analogs, as outlined in the experimental workflow, provide the most reliable data to guide lead optimization. By understanding the distinct physicochemical contributions of each group, researchers can strategically deploy them to fine-tune the properties of drug candidates and accelerate the development of new therapeutics.
References
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Thermal stability analysis of trifluoromethylthiolated polymers
An Objective Guide to the Thermal Stability of Trifluoromethylthiolated Polymers for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethylthio Group in Polymer Science
The incorporation of fluorine-containing functional groups into polymer backbones is a well-established and powerful strategy for enhancing key material properties. Groups like trifluoromethyl (-CF3) are known to significantly improve thermal stability, chemical resistance, and optical clarity while lowering the dielectric constant.[1] More recently, the trifluoromethylthio (-SCF3) group has emerged as a substituent of considerable interest in medicinal chemistry and materials science. Its unique electronic properties—being highly lipophilic and a strong electron-withdrawing group—suggest its potential to impart novel characteristics to polymers.
Thermal stability is a critical parameter that dictates the processing conditions and operational limits of a polymer. Understanding how the -SCF3 group influences this property is essential for the rational design of new high-performance materials. This guide provides a comprehensive framework for the thermal stability analysis of trifluoromethylthiolated polymers. It objectively compares their anticipated performance with non-fluorinated and trifluoromethyl-substituted analogues, supported by established chemical principles and experimental data from comparable polymer systems.
It is important to note that while the thermal properties of polymers containing the -CF3 group are well-documented, direct, peer-reviewed comparative data for polymers functionalized with the -SCF3 group is not widely available in the public domain. Therefore, this guide will leverage the well-characterized polystyrene system as a scaffold to present a robust methodology for analysis and to provide a predictive comparison based on foundational chemical theory.
Pillar 1: Fundamentals of Polymer Thermal Analysis
To rigorously assess thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material behaves under thermal stress.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the gold standard for determining the thermal stability and compositional properties of polymers.
-
Key Parameters from TGA:
-
Onset of Decomposition (Td5% or Tonset): The temperature at which a 5% weight loss occurs, marking the beginning of significant degradation.
-
Midpoint Decomposition Temperature (Td50%): The temperature at which 50% of the polymer has decomposed, indicating the extent of degradation.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, identified by the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment, which can indicate the formation of a thermally stable carbonaceous layer.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal transitions that do not involve mass loss.
-
Key Parameters from DSC:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg often correlates with increased chain rigidity.
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
-
Pillar 2: Experimental Design for a Self-Validating Comparative Analysis
A trustworthy comparison of polymer stability requires a meticulously designed and consistently executed experimental workflow. The following protocol outlines a self-validating system for analyzing a series of related polymers, such as polystyrene (PS), poly(4-trifluoromethylstyrene) (P(4-CF3-S)), and poly(4-trifluoromethylthio)styrene) (P(4-SCF3-S)).
Experimental Protocol: TGA
-
Sample Preparation:
-
Ensure all polymer samples are dry by placing them in a vacuum oven at a temperature below their Tg (e.g., 60-80°C) for at least 12 hours to remove any residual solvent or moisture.
-
Accurately weigh 5-10 mg of each polymer sample into a standard TGA pan (e.g., platinum or alumina). Consistent sample mass is key to minimizing thermal lag effects.
-
-
Instrument Setup & Calibration:
-
Use a calibrated TGA instrument. Verify temperature and mass calibration using certified standards.
-
Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where degradation is complete (e.g., 600°C). Using a consistent heating rate across all samples is critical for comparability.
-
-
Data Analysis:
-
From the resulting TGA curve (mass % vs. temperature), determine the Td5%, Td50%, and final char yield.
-
From the first derivative of the TGA curve (DTG curve), determine the Tmax.
-
Run each sample in triplicate to ensure reproducibility and report the average values with standard deviations.
-
Experimental Protocol: DSC
-
Sample Preparation:
-
Use dried polymer samples as described above.
-
Weigh 5-10 mg of each sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as the reference.
-
-
Instrument Setup & Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using a standard like indium.
-
Maintain an inert nitrogen atmosphere with a constant flow rate.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but well below its decomposition temperature (determined from TGA) at a rate of 10°C/min. This step erases the polymer's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from this second heating scan to ensure it reflects the intrinsic properties of the material.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Workflow Diagram
Caption: Workflow for comparative TGA/DSC analysis of polymers.
Pillar 3: A Predictive Comparison Using Polystyrene Derivatives
To illustrate the expected impact of -CF3 and -SCF3 substitution, we will use the polystyrene (PS) backbone as a comparative model.
Data Summary Table
The table below summarizes experimental data for polystyrene and makes predictive assessments for its fluorinated analogues based on established structure-property relationships.
| Polymer | Structure | Td5% (°C, N2) | Tmax (°C, N2) | Char Yield @ 600°C (%) | Tg (°C) | Data Source |
| Polystyrene (PS) | ~397 | ~431 | ~1 | ~100 | Experimental[3] | |
| Poly(4-trifluoromethylstyrene) | >400 (Predicted) | >435 (Predicted) | ~1-2 (Predicted) | >100 (Predicted) | Predictive | |
| Poly(4-trifluoromethylthio)styrene | Structure with para-SCF3 group | >400 (Predicted) | >435 (Predicted) | >2 (Predicted) | >100 (Predicted) | Predictive |
Note: Predicted values are based on chemical theory and trends observed in related polymer systems. Experimental verification is required.
Analysis and Mechanistic Insights
1. Polystyrene (Baseline): Polystyrene degrades primarily through random chain scission initiated at structurally weak points, followed by depolymerization to yield styrene monomer.[4][5] Its decomposition begins around 300°C, with a maximum degradation rate well above 400°C under an inert atmosphere.[3][6]
2. Poly(4-trifluoromethylstyrene) (P(4-CF3-S)) - Predicted Behavior: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and the Carbon-Fluorine bond is the strongest single bond in organic chemistry.
-
Causality: The high energy of the C-F bonds and the inductive effect of the -CF3 group strengthen the adjacent C-C bond on the aromatic ring. This increased bond dissociation energy is expected to raise the energy barrier for thermal degradation, thus increasing the overall thermal stability (Td5% and Tmax) compared to unsubstituted polystyrene.[1] The bulky, rigid nature of the -CF3 group also restricts segmental motion, which would likely lead to a higher glass transition temperature (Tg).
3. Poly(4-trifluoromethylthio)styrene) (P(4-SCF3-S)) - Predicted Behavior: The trifluoromethylthio (-SCF3) group is also strongly electron-withdrawing, but its influence differs from the -CF3 group due to the presence of the sulfur atom.
-
Causality: The C-S bond is generally weaker than a C-C bond. However, in this aromatic context, the primary degradation pathway is initiated by C-C bond scission in the polymer backbone, not the C(aryl)-S bond. The strong electron-withdrawing nature of the -SCF3 group is expected to stabilize the polymer backbone similarly to the -CF3 group, leading to enhanced thermal stability relative to polystyrene.
-
Potential for Different Degradation Pathway: The C-S bond could offer an alternative degradation pathway compared to P(4-CF3-S). It is plausible that crosslinking reactions involving the sulfur atom could occur at high temperatures. This might lead to a slightly higher char yield compared to both PS and P(4-CF3-S), as sulfur is known to promote char formation.
Hypothetical Degradation Initiation Diagram
Caption: Predicted differences in thermal degradation initiation.
Conclusion and Future Outlook
This guide provides a foundational framework for the thermal analysis of trifluoromethylthiolated polymers. Based on established principles of physical organic chemistry, it is predicted that the introduction of the -SCF3 group onto a polymer backbone, such as polystyrene, will significantly enhance its thermal stability, analogous to the well-documented effects of the -CF3 group. The methodologies for TGA and DSC analysis presented here offer a robust protocol for validating these predictions experimentally.
The current scarcity of direct comparative data for -SCF3 functionalized polymers represents a clear opportunity for research. Such studies are crucial for unlocking the potential of this unique functional group in the design of next-generation materials for demanding applications in electronics, aerospace, and pharmaceuticals.
References
- Senocak, A., Alkan, C., & Karadag, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Journal of Applied Polymer Science.
- Zhang, R., et al. (Year). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry.
- YMER Journal. (2025). Comparative Analysis of various properties of different plastic types by Thermogravimetric and Gas Chromatography–Mass Spectro. YMER.
- Matheswaran, M., et al. (2021). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene. Polymers.
- e-Publications@Marquette. (Year). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette.
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- NIH. (Year). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health.
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- ResearchGate. (Year). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. ResearchGate.
- NASA Technical Reports Server. (Year). MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. NASA.
- NRC Publications Archive. (Year). Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. National Research Council Canada.
- PubMed. (1978). Thermal degradation products of homopolymer polystyrene in air. Scandinavian Journal of Work, Environment & Health.
- DTIC. (Year). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. Defense Technical Information Center.
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A Researcher's Guide to Trifluoromethylthiolation: Benchmarking Modern Reagents Against the Classic Bis(trifluoromethyl)disulfide
The strategic incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique combination of high lipophilicity and strong electron-withdrawing character can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] For decades, the go-to reagent for introducing this pivotal functional group has been bis(trifluoromethyl)disulfide, (CF3S)2. However, a new generation of trifluoromethylthiolating agents has emerged, promising greater ease of use, enhanced safety profiles, and broader applicability.
This guide provides an in-depth, objective comparison of these modern reagents against the historical benchmark, (CF3S)2. We will delve into the practical advantages and limitations of each, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.
The Benchmark: this compound ((CF3S)2)
This compound has long served the chemical community as a primary source of the trifluoromethylthio group. Its utility stems from the homolytic cleavage of the S-S bond, typically initiated by heat or UV light, to generate the trifluoromethylthio radical (•SCF3). This reactive intermediate can then engage in a variety of transformations, including addition to unsaturated bonds and substitution reactions.
However, the practical application of (CF3S)2 is severely hampered by its physical properties. It is a volatile liquid with a low boiling point (35 °C) and is notoriously toxic by inhalation, acting as a potent pulmonary agent.[4] These hazardous characteristics necessitate specialized handling procedures, such as the use of fume hoods and personal protective equipment, and have driven the development of safer alternatives.
More recently, methodologies for the ex-situ generation of (CF3S)2 have been developed, offering a safer approach by avoiding the handling of the pure, volatile substance. These methods typically involve the reaction of a stable precursor in a separate chamber, with the gaseous (CF3S)2 being subsequently bubbled into the reaction mixture.
The Modern Contenders: A New Era of Trifluoromethylthiolation
In response to the challenges posed by (CF3S)2, a plethora of new trifluoromethylthiolating reagents have been developed. These modern reagents are typically crystalline solids, offering superior stability and ease of handling. They can be broadly categorized into electrophilic, nucleophilic, and radical sources of the -SCF3 group. For the purpose of this guide, we will focus on a leading example of a modern electrophilic reagent: N-(Trifluoromethylthio)saccharin .
In Focus: N-(Trifluoromethylthio)saccharin (Shen's Reagent)
Developed by the Shen group, N-(trifluoromethylthio)saccharin is a bench-stable, crystalline solid that acts as a powerful electrophilic trifluoromethylthiolating agent.[3][5] Its enhanced reactivity is attributed to the strong electron-withdrawing nature of the saccharin backbone, which facilitates the heterolytic cleavage of the N-S bond to deliver an electrophilic "SCF3+" equivalent. This mode of action is complementary to the radical pathway of (CF3S)2, often leading to different reactivity profiles and substrate scope.
The key advantages of N-(trifluoromethylthio)saccharin include:
-
Safety and Handling: As a stable, non-volatile solid, it is significantly safer and easier to handle than (CF3S)2.[3][6]
-
Broad Substrate Scope: It effectively trifluoromethylthiolates a wide range of nucleophiles, including indoles, phenols, anilines, and β-ketoesters, often under mild reaction conditions.[3][7]
-
Predictable Reactivity: Its electrophilic nature allows for predictable regioselectivity in reactions with electron-rich aromatic and heteroaromatic systems.
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, let's examine key attributes of this compound and N-(trifluoromethylthio)saccharin.
| Feature | This compound ((CF3S)2) | N-(Trifluoromethylthio)saccharin |
| Reagent Type | Radical •SCF3 source | Electrophilic "SCF3+" source |
| Physical State | Volatile liquid | Crystalline solid |
| Handling & Safety | Highly toxic, volatile; requires specialized handling (e.g., ex-situ generation) | Bench-stable, non-volatile; standard laboratory handling |
| Reaction Initiation | Heat or UV light | Often spontaneous with nucleophiles; can be promoted by Lewis or Brønsted acids |
| Substrate Scope | Primarily radical additions to alkenes/alkynes; some C-H functionalization | Broad range of nucleophiles (indoles, anilines, phenols, β-ketoesters) |
| Byproducts | Often self-polymerization or complex mixtures | Saccharin (can be recycled) |
Experimental Data: A Tale of Two Reagents
The true measure of a reagent's utility lies in its performance in the laboratory. Below is a comparison of reported yields for the trifluoromethylthiolation of representative substrates using both (CF3S)2 and N-(trifluoromethylthio)saccharin.
Note: The reaction conditions are not identical and represent typical procedures for each reagent, highlighting the different approaches required.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| N-Benzylindole | (CF3S)2 (ex-situ) | I2 (3 mol%), MeCN, 40 °C, 16 h | 73 | Kolodiazhnaia et al., 2023 |
| Indole | N-(Trifluoromethylthio)saccharin | CH2Cl2, rt, 1 h | 95 | Shen et al. |
| Ethyl 2-oxocyclohexanecarboxylate (β-ketoester) | (CF3S)2 | Not commonly used for this transformation | - | - |
| Ethyl 2-oxocyclohexanecarboxylate (β-ketoester) | N-(Trifluoromethylthio)saccharin | NaH, THF, 0 °C to rt, 1 h | 92 | Shen et al. |
| 4-Methoxyphenylboronic Acid | (CF3S)2 (ex-situ) | Cu(OTf)2 (10 mol%), K2CO3 (2.0 equiv.), DMF, 60 °C, 16 h | 85 | Kolodiazhnaia et al., 2023 |
| Aniline | N-(Trifluoromethylthio)saccharin | FeCl3/Diphenyl selenide, rt, 0.75 h | 80 | BenchChem Application Note |
Analysis: The data clearly demonstrates the high efficiency of N-(trifluoromethylthio)saccharin for the trifluoromethylthiolation of electron-rich aromatics and active methylene compounds, often under milder conditions and in shorter reaction times compared to the protocols for (CF3S)2. While the ex-situ generation method for (CF3S)2 provides good yields for certain substrates like boronic acids, the broader applicability and operational simplicity of N-(trifluoromethylthio)saccharin are evident.
Visualizing the Workflow and Mechanism
To further illustrate the practical and mechanistic differences, the following diagrams outline the general experimental workflow and the distinct reaction pathways for each reagent.
Caption: Comparative experimental workflows for trifluoromethylthiolation.
Caption: Contrasting reaction mechanisms.
Experimental Protocols
To provide a tangible guide for laboratory application, detailed step-by-step protocols for the trifluoromethylthiolation of N-benzylindole are provided below.
Protocol 1: Trifluoromethylthiolation using ex-situ generated (CF3S)2
This protocol is adapted from the work of Kolodiazhnaia et al. (2023) and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Two-chamber reactor
-
Langlois reagent (sodium triflinate)
-
Triphenylphosphine (PPh3)
-
N-Bromosuccinimide (NBS)
-
N-Benzylindole
-
Iodine (I2)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Chamber A (Gas Generation): To a dried flask (Chamber A) under an inert atmosphere, add Langlois reagent (1.5 equiv), PPh3 (3.0 equiv), and NBS (3.0 equiv).
-
Chamber B (Reaction): In a separate dried flask (Chamber B) equipped with a gas inlet tube connected to Chamber A and an outlet bubbler, dissolve N-benzylindole (1.0 equiv) and I2 (0.03 equiv) in anhydrous MeCN.
-
Reaction Initiation: Gently heat Chamber A to 40 °C to initiate the generation of (CF3S)2 gas, which will bubble through the solution in Chamber B.
-
Reaction Progress: Maintain the reaction mixture in Chamber B at 40 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)-N-benzylindole.
Protocol 2: Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin
This protocol is adapted from standard procedures for electrophilic trifluoromethylthiolation with Shen's reagent.
Materials:
-
N-(Trifluoromethylthio)saccharin
-
Indole
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add indole (1.0 equiv) and anhydrous CH2Cl2.
-
Reagent Addition: To the stirred solution at room temperature, add N-(trifluoromethylthio)saccharin (1.1 equiv) in one portion.
-
Reaction Progress: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
Conclusion and Future Outlook
While this compound has been a foundational reagent in the history of organofluorine chemistry, its challenging physical properties and high toxicity make it a less-than-ideal choice for routine laboratory use. The development of modern, solid, and shelf-stable reagents such as N-(trifluoromethylthio)saccharin has revolutionized the field, offering a safer, more convenient, and often more efficient means of introducing the critical -SCF3 moiety.
The electrophilic nature of many new reagents provides a complementary reactivity to the radical pathway of (CF3S)2, expanding the toolkit available to synthetic chemists. For researchers in drug discovery and materials science, the operational simplicity and broad applicability of these modern reagents facilitate the rapid synthesis of novel fluorinated compounds, accelerating the pace of innovation. As the field continues to evolve, the rational design of new trifluoromethylthiolating agents will undoubtedly lead to even more powerful and selective methods, further cementing the importance of the -SCF3 group in cutting-edge chemical research.
References
- Kolodiazhnaia, J. V., Gudmundsson, H. G., & Pedersen, S. S. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843. [Link]
- Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. [Link]
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. [Link]
- Daugulis, O., et al. (2012). Copper-Catalyzed Trifluoromethylthiolation of Aromatic C-H Bonds. Angewandte Chemie International Edition, 51(41), 10382-10385. [Link]
- MySkinRecipes. (n.d.). N-(Trifluoromethylthio)saccharin.
- Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
- Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(6), 3359-3371. [Link]
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580-6589. [Link]
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of alkenes by visible light photoredox catalysis. The Journal of organic chemistry, 77(24), 11383–11387. [Link]
- Zheng, Y., Liao, Z., Xie, Z., Chen, H., Chen, K., Xiang, H., & Yang, H. (2023). Photochemical Alkene Trifluoromethylimination Enabled by Trifluoromethylsulfonylamide as a Bifunctional Reagent. Organic letters, 25(12), 2129–2133. [Link]
- Akita, M., et al. (2014). Trifluoromethylation of Aromatic Alkenes by Visible-Light-Driven Photoredox Catalysis. Chemistry – A European Journal, 20(49), 16395-16401. [Link]
- Chen, J., et al. (2017). Harnessing visible light for metal-free trifluoromethylation/cyclization of unactivated alkenes.
- Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. [Link]
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A Researcher's Guide to Trifluoromethylthiolation: A Cost-Benefit Analysis of Modern Reagents
The strategic incorporation of the trifluoromethylthio (SCF3) group has become a cornerstone of modern medicinal chemistry and drug design. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] However, the successful introduction of this pivotal functional group is highly dependent on the judicious selection of the appropriate trifluoromethylthiolating reagent. This guide provides a comprehensive cost-benefit analysis of the most prevalent reagents, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Trifluoromethylthio Group: A Privileged Motif in Drug Discovery
The trifluoromethylthio group is a powerful tool for molecular engineering. Its high Hansch lipophilicity parameter (π = 1.44) can significantly improve a drug candidate's ability to permeate cell membranes, a critical factor for bioavailability.[1][3] Furthermore, the robust C-F bonds within the CF3 moiety impart exceptional stability against metabolic degradation, often leading to an extended in vivo half-life. The strong electron-withdrawing nature of the SCF3 group can also modulate the acidity or basicity of nearby functional groups, influencing receptor binding interactions.[2]
A Comparative Analysis of Trifluoromethylthiolation Reagents
The modern synthetic chemist has a diverse arsenal of reagents for trifluoromethylthiolation, broadly categorized as electrophilic, nucleophilic, and radical sources. The choice of reagent is dictated by a multitude of factors including substrate scope, functional group tolerance, reaction conditions, cost, and safety.
Electrophilic Trifluoromethylthiolating Reagents
Electrophilic reagents are arguably the most widely employed for the direct introduction of the SCF3 group onto a variety of nucleophiles. These reagents formally deliver a "SCF3+" equivalent.
One of the key challenges in electrophilic trifluoromethylthiolation is the development of reagents that are both highly reactive and shelf-stable.[1] Early examples of electrophilic trifluoromethylthiolating reagents often required harsh reaction conditions or the use of strong acids as activators, limiting their functional group tolerance.[1]
A significant breakthrough in this area was the development of N-trifluoromethylthiosaccharin and related compounds.[1][4] These reagents offer a good balance of reactivity and stability. Further rational design led to the creation of N-trifluoromethylthiodibenzenesulfonimide, which is currently considered one of the most powerful electrophilic trifluoromethylthiolating reagents available.[5][6][7] Its enhanced reactivity stems from the replacement of carbonyl groups with sulfonyl groups, which increases the electrophilicity of the sulfur atom.[5][6]
Another important class of electrophilic reagents are the trifluoromethanesulfenates developed by Shen and coworkers.[1] These reagents have proven to be particularly effective in transition-metal-catalyzed reactions.[1]
The reactivity of these electrophilic reagents can be conceptually understood through the polarization of the N-S bond, which facilitates the transfer of the trifluoromethylthio group to a nucleophile.
Diagram: Generalized Mechanism of Electrophilic Trifluoromethylthiolation
Caption: Nucleophilic attack on the electrophilic sulfur of the N-SCF3 reagent.
| Reagent | Key Advantages | Key Disadvantages | Relative Cost |
| N-Trifluoromethylthiosaccharin | Bench-stable solid, broad substrate scope, commercially available.[1][4] | May require activation for less reactive substrates. | Moderate |
| N-Trifluoromethylthiodibenzenesulfonimide | Highly electrophilic, reacts with a wide range of nucleophiles under mild conditions.[5][6][7] | Can be less selective with multifunctional substrates. | High |
| Trifluoromethanesulfenates (Shen Reagents) | Excellent for transition-metal-catalyzed reactions, good functional group tolerance.[1] | May be less reactive in the absence of a catalyst. | Moderate to High |
| Hypervalent Iodine Reagents (e.g., Togni Reagents) | Versatile, can act as both electrophilic and radical sources.[8] | Can be more expensive, byproduct removal can be challenging. | High |
Nucleophilic Trifluoromethylthiolating Reagents
Nucleophilic reagents deliver a "SCF3-" equivalent and are particularly useful for reactions with electrophilic partners.
Silver trifluoromethylthiolate (AgSCF3) and copper trifluoromethylthiolate (CuSCF3) are common choices for nucleophilic trifluoromethylthiolation.[9][10] These reagents are often used in transition-metal-catalyzed cross-coupling reactions. Another approach involves the in situ generation of a nucleophilic trifluoromethylthiolating species from (trifluoromethyl)trimethylsilane (TMSCF3) and elemental sulfur.[11]
Diagram: Generalized Workflow for Nucleophilic Trifluoromethylthiolation
Caption: Transition-metal-catalyzed cross-coupling of a nucleophilic SCF3 source with an electrophilic substrate.
| Reagent | Key Advantages | Key Disadvantages | Relative Cost |
| AgSCF3 | Commercially available, effective in radical and transition-metal-catalyzed reactions.[9] | Stoichiometric silver waste. | High |
| CuSCF3 | Often more cost-effective than AgSCF3, good reactivity in cross-coupling reactions.[10] | Can be sensitive to air and moisture. | Moderate |
| TMSCF3 / S8 | Inexpensive starting materials, avoids the use of heavy metals.[11] | Requires in situ generation, may have a narrower substrate scope. | Low |
Radical Trifluoromethylthiolating Reagents
Radical trifluoromethylthiolation has emerged as a powerful method for C-H functionalization, allowing for the direct installation of the SCF3 group without pre-functionalization of the substrate.[4] Many reagents that are traditionally considered electrophilic can also serve as sources of the trifluoromethylthio radical (•SCF3) under photoredox or thermal conditions.[12][13] The ability of a reagent to act as a radical donor is an important consideration in reaction design.[12][13]
Case Study: Trifluoromethylthiolation of Indole
To provide a practical comparison, let's consider the trifluoromethylthiolation of indole, a common scaffold in pharmaceuticals.
Scenario 1: Electrophilic Trifluoromethylthiolation with N-Trifluoromethylthiosaccharin
This method is well-suited for the direct C-H functionalization of electron-rich heterocycles like indole.
Experimental Protocol:
-
To a solution of indole (1.0 mmol) in a suitable solvent (e.g., dichloroethane) is added N-trifluoromethylthiosaccharin (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-trifluoromethylthioindole.
Expected Outcome: High yield of the C3-substituted product. This method is generally high-yielding and operationally simple.
Scenario 2: Radical C-H Trifluoromethylthiolation
This approach would be advantageous for substrates that are not amenable to electrophilic substitution.
Experimental Protocol (Conceptual):
-
To a solution of indole (1.0 mmol) and a suitable photocatalyst in a degassed solvent is added a radical trifluoromethylthiolating reagent (e.g., a hypervalent iodine reagent).
-
The reaction mixture is irradiated with visible light and stirred at room temperature for 12-24 hours.
-
Workup and purification would be similar to the electrophilic method.
Expected Outcome: This method could provide access to different isomers or be more tolerant of certain functional groups compared to the electrophilic approach.
Conclusion and Future Outlook
The field of trifluoromethylthiolation has witnessed remarkable progress, providing chemists with a powerful and diverse set of tools. Electrophilic reagents like N-trifluoromethylthiodibenzenesulfonimide offer exceptional reactivity for a broad range of nucleophiles. Nucleophilic reagents, particularly those based on copper, provide a cost-effective route for cross-coupling reactions. The emergence of radical trifluoromethylthiolation methods has opened new avenues for late-stage C-H functionalization.
The ideal reagent is ultimately dictated by the specific synthetic challenge at hand. By carefully considering the factors outlined in this guide—substrate scope, reaction conditions, cost, and safety—researchers can confidently select the optimal reagent to accelerate their drug discovery and development programs. Future innovations will likely focus on the development of even more selective, efficient, and sustainable methods for the introduction of the valuable trifluoromethylthio group.
References
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.
- Advances in the Development of Trifluoromethoxyl
- Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research. [Link]
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. The Journal of Organic Chemistry. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF 3 -Transfer Reagents.
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
- Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry. [Link]
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to R
- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.
- N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
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Safety Operating Guide
A Guide to the Safe Disposal of Bis(trifluoromethyl)disulfide
This document provides essential procedural guidance for the safe handling and disposal of bis(trifluoromethyl)disulfide (CAS No. 372-64-5). As a compound with significant toxicological hazards, particularly via inhalation, adherence to stringent safety protocols is paramount to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights. The causality behind each procedural step is explained to ensure a comprehensive understanding of the risks and mitigation strategies involved.
Executive Summary: The Critical Nature of Proper Disposal
This compound, also known as TFD, is a volatile and highly toxic organosulfur compound.[1] Its primary hazard lies in its extreme toxicity upon inhalation, where it acts as a potent pulmonary agent capable of causing severe pulmonary edema.[1][2] The high fluorine content and the disulfide linkage present unique challenges for chemical neutralization, and many standard reactivity and decomposition data points are unavailable.[3] Therefore, the disposal strategy for this compound must be conservative, prioritizing containment, clear communication of hazards, and transfer to a professionally licensed hazardous waste management facility. Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or mixed with other waste streams.
Hazard Profile and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of a safe operational and disposal plan. The compound's properties necessitate robust engineering controls and personal protective equipment at all stages of its lifecycle.
Table 1: Hazard Profile for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| CAS Number | 372-64-5 | [4][5] |
| Molecular Formula | C₂F₆S₂ | [4][6] |
| Appearance | Volatile Liquid | [1] |
| Boiling Point | 35 °C (95 °F) | [1] |
| Primary Hazard | Extremely toxic by inhalation. Powerful pulmonary agent.[1] | [1][2][4] |
| GHS Classifications | Acute Toxicity, Inhalation (Category 3)Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | [4] |
| Transport Designation | TOXIC LIQUID, ORGANIC, N.O.S. |[3][6] |
The low boiling point indicates that this material is highly volatile, increasing the risk of inhalation exposure.[1] The lack of comprehensive data on its environmental fate and persistence requires that it be handled as a persistent and toxic substance.[3][7]
Personnel Protection and Engineering Controls
Given the significant inhalation hazard, robust protective measures are not merely recommended; they are mandatory. All handling of this compound must be performed within a certified chemical fume hood to prevent the escape of vapors into the laboratory environment.[4][8]
Table 2: Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and acid gases if exposure limits are exceeded or symptoms are experienced.[3] | Protects against the primary inhalation hazard and prevents eye irritation from vapors. A full-face mask is superior to a half-mask for this volatile, highly toxic compound. |
| Hand | Chemical-impermeable gloves (e.g., Viton®, Chem-Gard®). Double-gloving is recommended.[3][8] | Prevents dermal absorption, which is a secondary route of exposure.[4] Glove material must be selected based on manufacturer compatibility data for fluorinated compounds. |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield in conjunction with goggles.[3] | Protects against splashes and vapor exposure, which can cause serious eye irritation.[4] |
| Body | Flame-resistant lab coat.[3] A chemical-resistant apron should be worn over the lab coat. | Provides a barrier against accidental spills and splashes. |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area. Post warning signs to prevent entry.
-
Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside the hood, increase laboratory ventilation if it is safe to do so without spreading the vapor to other areas.
-
Don PPE: Before re-entering the area, don the full PPE ensemble as detailed in Table 2. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[4]
-
Containment: For liquid spills, create a dike around the spill using a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Absorption: Gently cover and absorb the spilled material with the inert absorbent. Avoid creating dust.
-
Collection: Using spark-proof tools, carefully scoop the absorbent material into a designated, pre-labeled, and sealable hazardous waste container.[3][4]
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must be collected as hazardous waste.
-
Final Disposal: Seal the waste container. Affix a hazardous waste label detailing the contents, including "this compound" and associated hazard pictograms. Store the sealed container in a designated, ventilated satellite accumulation area until it can be transferred for disposal.
Disposal Pathway: A Procedural Mandate
The proper disposal of this compound is a logistical and regulatory procedure rather than a chemical one performed in the lab. The high toxicity and unknown reactivity profile preclude in-lab neutralization.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste streams containing this compound must be kept separate from all other laboratory waste.[8] This includes:
-
Unused or excess neat material.
-
Contaminated solvents or reaction mixtures.
-
Spill cleanup materials.
-
Contaminated PPE (gloves, aprons, etc.).
-
Empty containers, which must be handled as if they still contain the product.
-
-
Containerization: Use only chemically compatible and properly sealed containers for waste accumulation. The original product container is often suitable for neat material. Ensure containers are in good condition and will not leak.
-
Labeling: Clearly label every waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number 372-64-5, and all applicable hazard warnings (e.g., "Toxic by Inhalation," "Irritant").
-
Secure Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]
-
Professional Disposal: Arrange for the collection, transport, and disposal of the waste through a licensed and reputable hazardous waste management company. Provide them with the Safety Data Sheet (SDS) and a full inventory of the waste to ensure they can handle it appropriately, likely via high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Chemsrc. (n.d.). This compound | CAS#:372-64-5.
- Nold, J. B., Petrali, J. P., Wall, H. G., & Moore, D. H. (1991). The effects of exercise following exposure to bis(trifluoromethyl) disulfide. PubMed.
- Lookchem. (n.d.). Cas 372-64-5, this compound.
- Wikipedia. (n.d.). Organofluorine chemistry.
- U.S. Environmental Protection Agency. (n.d.). Disulfide, bis(trifluoromethyl) - Substance Details.
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- 4. synquestlabs.com [synquestlabs.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Page loading... [guidechem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Handling of Bis(trifluoromethyl)disulfide: A Guide to Essential Personal Protective Equipment
For the modern researcher, chemist, and drug development professional, the synthesis and utilization of novel compounds are paramount to discovery. Among these, organofluorine compounds present unique opportunities and significant safety challenges. Bis(trifluoromethyl)disulfide (C2F6S2), a volatile and highly toxic liquid, demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the critical reasoning that underpins them.
Understanding the Primary Hazards of this compound
This compound is a potent pulmonary agent that is extremely toxic upon inhalation.[1][2] Its high volatility, evidenced by a boiling point of 34-35°C, means that it readily forms hazardous vapors at room temperature.[1][3] In addition to the severe inhalation risk, it is also classified as harmful if swallowed or in contact with skin, capable of causing skin and serious eye irritation.[4] When heated to decomposition, it emits toxic fumes of fluorides and sulfur oxides.[5] A comprehensive understanding of these properties is the foundation of a robust safety plan.
Core Principles of Protection: A Multi-Layered PPE Strategy
A single piece of PPE is insufficient to mitigate the risks associated with this compound. A multi-layered approach, encompassing respiratory, eye, face, hand, and body protection, is essential. The following recommendations are based on a synthesis of safety data sheets and established chemical handling protocols.
Respiratory Protection: The First Line of Defense
Given the extreme inhalation toxicity of this compound, respiratory protection is non-negotiable.[1] All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
Primary Recommendation: Work exclusively within a properly functioning chemical fume hood with a face velocity that meets or exceeds institutional and regulatory standards.
-
Secondary Precaution: In situations where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator with appropriate cartridges is mandatory.[6] The choice of cartridge should be guided by a qualified industrial hygienist and be rated for organic vapors and acid gases to address potential decomposition products.
Eye and Face Protection: Shielding Against Splashes and Vapors
The corrosive nature of this compound and its vapors necessitates robust eye and face protection.
-
Essential Equipment: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times.[6]
-
Enhanced Protection: A full-face shield, worn in conjunction with safety goggles, is strongly recommended to protect the entire face from potential splashes.[8]
Hand Protection: Preventing Dermal Absorption
To prevent skin contact and absorption, chemically resistant gloves are a critical component of your PPE.
-
Glove Selection: Wear chemically impermeable gloves.[6] Given the nature of the compound, nitrile gloves may offer insufficient protection for prolonged contact. It is advisable to consult glove manufacturer compatibility charts for specific breakthrough times. Double-gloving can provide an additional layer of safety.
-
Proper Technique: Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
Body Protection: A Barrier Against Contamination
Protecting your street clothes and underlying skin from accidental spills is crucial.
-
Required Attire: A flame-resistant and impervious lab coat or apron should be worn at all times.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling highly toxic substances like this compound, chemically resistant shoe covers should be considered.
Quantitative Data Summary for PPE Selection
| PPE Component | Specification | Rationale |
| Respiratory Protection | Chemical Fume Hood (Primary) / Full-Face Respirator (Secondary) | Mitigates extreme inhalation toxicity of the highly volatile liquid.[1][2] |
| Eye Protection | Tightly-fitting Safety Goggles (EN 166 / NIOSH approved) | Protects against vapor irritation and splashes.[6] |
| Face Protection | Full-Face Shield | Provides a secondary barrier for the entire face.[8] |
| Hand Protection | Chemically Impermeable Gloves (e.g., Viton®, Butyl) | Prevents dermal absorption and skin irritation.[6] |
| Body Protection | Flame-Resistant, Impervious Lab Coat/Apron | Shields skin and clothing from contamination.[6] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step protocol outlines the essential procedures for safely handling and disposing of this compound.
Preparation and Handling:
-
Pre-Handling Check: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, double gloves, safety goggles, and face shield.
-
Containment: Conduct all work in a secondary container (e.g., a tray) to contain any potential spills.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Avoid pouring.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[6]
Spill Management:
-
Evacuation: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the fume hood is drawing vapors away from the spill.
-
Cleanup: For small spills, use an inert absorbent material. For larger spills, follow your institution's emergency procedures. Do not use combustible materials for absorption.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through a licensed and qualified waste management company, following all local, state, and federal regulations.
Logical Relationships in PPE Selection
The selection of appropriate PPE is a logical process based on the known hazards of the chemical. The following diagram illustrates this decision-making workflow.
Caption: Decision workflow for selecting PPE based on the hazards of this compound.
By adhering to these rigorous safety protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, unlocking its potential while ensuring a safe and secure laboratory environment.
References
- Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide.
- Nold, J. B., Petrali, J. P., Wall, H. G., & Moore, D. H. (1991). The effects of exercise following exposure to bis(trifluoromethyl) disulfide. PubMed.
- ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide.
- PubChem. (n.d.). Bis(trifluoromethyl) disulfide.
- Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5).
- Wikiwand. (n.d.). Bis(trifluoromethyl) disulfide.
- Chemsrc. (n.d.). This compound | CAS#:372-64-5.
Sources
- 1. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
- 2. The effects of exercise following exposure to bis(trifluoromethyl) disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
